molecular formula C10H9NS B1351096 4-(Thiophen-3-yl)aniline CAS No. 834884-74-1

4-(Thiophen-3-yl)aniline

Cat. No.: B1351096
CAS No.: 834884-74-1
M. Wt: 175.25 g/mol
InChI Key: GYPDHLDQINBFPY-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)aniline is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPDHLDQINBFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399657
Record name 4-(Thiophen-3-yl)aniline
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Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-74-1
Record name 4-(Thiophen-3-yl)aniline
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Record name 4-(Thiophen-3-yl)aniline
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Foundational & Exploratory

Technical Guide: 4-(Thiophen-3-yl)aniline (CAS: 834884-74-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine that holds significant interest for researchers in medicinal chemistry and materials science. Its structural motif, combining a thiophene ring and an aniline moiety, is found in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of this compound, along with detailed experimental protocols for its synthesis, purification, analysis, and biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 834884-74-1[1]
Molecular Formula C₁₀H₉NS[1]
Molecular Weight 175.25 g/mol [1]
Appearance Solid
Melting Point 99-103 °C
Purity 97% (typical)
SMILES Nc1ccc(cc1)-c2ccsc2
InChI 1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2

Synthesis and Purification

The synthesis of this compound is commonly achieved via a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis via Micellar Suzuki Cross-Coupling

This protocol is adapted from a published procedure and offers an efficient and environmentally friendly approach.

Materials:

  • 4-Bromoaniline

  • Thiophen-3-boronic acid

  • Palladium(II) chloride bis(di-tert-butyl(phenyl)phosphine) [Pd(dtbpf)Cl₂] (catalyst)

  • Triethylamine (Et₃N) (base)

  • Kolliphor® EL (surfactant)

  • Deionized water

  • Ethanol

  • Dichloromethane

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromoaniline (1.0 mmol), thiophen-3-boronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.02 mmol), and triethylamine (2.0 mmol).

  • Add a 2% (w/v) aqueous solution of Kolliphor® EL (4 mL).

  • Stir the mixture vigorously at room temperature for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add ethanol (approximately 20 mL) until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography.

Experimental Protocol: Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H), 7.38–7.33 (m, 2H), 7.31 (dd, J = 2.6, 1.6 Hz, 1H), 6.75–6.70 (m, 2H), 3.70 (br, 2H).

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for aniline derivatives can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to prepare calibration standards.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Inject the standards and the sample solution.

  • Quantify the sample based on the calibration curve.

Potential Biological Activities and Experimental Evaluation

While specific biological activity data for this compound is not extensively reported in the literature, its structural components suggest potential for anti-inflammatory, antimicrobial, and anticancer activities. The following are proposed experimental protocols to evaluate these potential activities.

Anti-inflammatory Activity

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay measures the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants from the treated and stimulated cells.

    • Measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Hypothesized Signaling Pathways:

The anti-inflammatory effects of compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Compound This compound (Hypothetical) Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

MAPK_Signaling_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 Activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription Compound This compound (Hypothetical) Compound->TAK1 Inhibits?

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Procedure:

  • Microorganism Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Preparation of Inoculum: Grow the microorganisms in appropriate broth overnight and dilute to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Broth Microdilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Experimental Protocol: In Vitro Cytotoxicity Assay against Cancer Cell Lines

This assay evaluates the ability of the compound to kill cancer cells.

Procedure:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) to assess selectivity.

  • Cell Culture: Culture the cell lines in their respective recommended media and conditions.

  • MTT Assay:

    • Seed the cells in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of this compound for 48 or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Safety Information

Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Use a dust mask (e.g., N95) when handling the solid compound.

Conclusion

This compound is a readily synthesizable compound with a range of physicochemical properties that make it an attractive building block for further chemical exploration. While its biological activities have not been extensively characterized, its structural features suggest potential as an anti-inflammatory, antimicrobial, or anticancer agent. The experimental protocols provided in this guide offer a robust framework for its synthesis, purification, analysis, and the systematic evaluation of its biological potential. Further research into this compound and its derivatives is warranted to unlock their full therapeutic and technological promise.

References

Spectroscopic Profile of 4-(Thiophen-3-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Thiophen-3-yl)aniline, a key building block in the development of novel organic electronic materials. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed information on the compound's nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Introduction

This compound is a bifunctional molecule incorporating both an aniline and a thiophene moiety. This unique structure makes it a valuable precursor for the synthesis of conducting polymers and other functional organic materials with potential applications in electronics, photovoltaics, and sensor technology. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its structural and electronic properties.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, compiled from scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A study detailing the synthesis of 4-(3-thiophen)aniline reported its characterization by NMR spectroscopy.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not fully available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not fully available in search results

Note: The complete, detailed peak assignments and coupling constants were not explicitly available in the reviewed search results. Researchers should refer to the primary literature for comprehensive data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions are expected for the N-H stretches of the amine group, C-H stretches of the aromatic rings, and C=C and C-N stretching vibrations.

Table 3: Characteristic IR Absorptions for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (amine)
3100-3000Medium-WeakAromatic C-H stretching
1620-1580StrongC=C stretching (aromatic rings)
1340-1250MediumC-N stretching (aromatic amine)
850-750StrongC-H out-of-plane bending (aromatic)

Note: This table is based on typical vibrational frequencies for the functional groups present in the molecule. Experimental data from a dedicated study is required for precise peak assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum is expected to show absorptions characteristic of the conjugated π-system formed by the aniline and thiophene rings.

Table 4: UV-Vis Spectroscopic Data for this compound (Predicted)

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~250-350-Common organic solventsπ → π* transitions

Note: The exact position and intensity of the absorption maxima are solvent-dependent. Experimental determination is necessary for accurate data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The UV-Vis spectrum is then recorded using a spectrophotometer, typically over a range of 200-800 nm, against a solvent blank.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting the spectroscopic data for a compound like this compound follows a logical progression.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties

References

Navigating the Spectroscopic Landscape of 4-(Thiophen-3-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 4-(Thiophen-3-yl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents spectroscopic data in a structured format, details experimental protocols, and visualizes key structural relationships to facilitate a comprehensive understanding of this molecule's spectral characteristics.

Introduction

This compound is a bifunctional molecule incorporating both a thiophene and an aniline moiety. These structural features make it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties, particularly ¹H and ¹³C NMR, is fundamental for its identification, characterization, and the analysis of its derivatives. This guide serves as a centralized resource for the NMR data of this compound.

NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data has been compiled from available spectroscopic information.

Table 1: ¹H NMR Chemical Shifts of this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'7.55dd2.9, 1.3
H-5'7.37dd5.0, 2.9
H-4'7.33dd5.0, 1.3
H-2, H-67.42d8.6
H-3, H-56.72d8.6
-NH₂3.75br s-

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Chemical Shifts of this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-4146.0
C-1'142.4
C-1129.2
C-2, C-6128.0
C-5'126.5
C-2'125.0
C-4'120.4
C-3, C-5115.4

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 100 MHz

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A general protocol for acquiring such data is outlined below.

Sample Preparation

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (typically 0.5-0.7 mL). The sample is placed in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument.

  • For ¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is generally required. Proton decoupling techniques are employed to simplify the spectrum and enhance signal intensity.

Structural Assignment and Visualization

The assignment of NMR signals to specific atoms in the this compound molecule is crucial for its structural elucidation. The connectivity and spatial relationships between the atoms can be visualized using a directed graph.

G cluster_aniline Aniline Ring cluster_thiophene Thiophene Ring C1 C1 C2 C2/C6 C1->C2 C1_thiophene C1' C1->C1_thiophene C-C Bond C3 C3/C5 C2->C3 H_aniline H (2,6) C2->H_aniline C4 C4 C3->C4 H_aniline2 H (3,5) C3->H_aniline2 C4->C1 C4->C3 N N C4->N H_amine NH2 N->H_amine C2_thiophene C2' C1_thiophene->C2_thiophene S S C2_thiophene->S H_thiophene1 H (2') C2_thiophene->H_thiophene1 C3_thiophene C3' C4_thiophene C4' C3_thiophene->C4_thiophene H_thiophene3 H (5') C3_thiophene->H_thiophene3 C4_thiophene->C1_thiophene H_thiophene2 H (4') C4_thiophene->H_thiophene2 S->C3_thiophene

Figure 1. Molecular graph of this compound showing atom connectivity.

The following workflow illustrates the general process of NMR analysis, from sample preparation to data interpretation.

G A Sample Preparation (this compound in CDCl3) B 1H NMR Data Acquisition (400 MHz) A->B C 13C NMR Data Acquisition (100 MHz) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C Spectrum Analysis (Chemical Shift) D->F G Structural Assignment E->G F->G

FT-IR Spectrum Analysis of 4-(Thiophen-3-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Thiophen-3-yl)aniline, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected vibrational modes, provides a detailed experimental protocol for spectral acquisition, and includes a workflow for its synthesis and analysis, aiding in its identification and characterization.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its aniline and thiophene rings. The following table summarizes the predicted characteristic absorption bands, their corresponding functional groups, and expected wavenumber ranges. These predictions are based on established spectral data for aromatic amines and thiophene derivatives.[1][2][3]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3450 - 3350N-H Asymmetric StretchPrimary Aromatic AmineMedium
3380 - 3280N-H Symmetric StretchPrimary Aromatic AmineMedium
3120 - 3080C-H Aromatic StretchThiophene RingMedium-Weak
3080 - 3010C-H Aromatic StretchBenzene RingMedium-Weak
1630 - 1600N-H Bending (Scissoring)Primary Aromatic AmineMedium-Strong
1610 - 1580C=C Aromatic StretchBenzene RingMedium
1550 - 1450C=C Aromatic StretchThiophene RingMedium
1340 - 1260C-N Aromatic StretchAromatic AmineStrong
~1400C=C StretchingThiophene RingMedium
890 - 850C-H Out-of-plane Bending1,4-disubstituted BenzeneStrong
~800C-S StretchingThiophene RingMedium
800 - 600N-H WaggingPrimary Aromatic AmineBroad, Medium

Experimental Protocols

The following protocols describe the methodology for obtaining a high-quality FT-IR spectrum of solid this compound.

Sample Preparation: KBr Pellet Method[4][5][6]

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FT-IR transmission analysis.[4][5]

Materials:

  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Store in a desiccator.

  • Grinding: In a clean and dry agate mortar, grind 1-2 mg of the this compound sample until a fine, uniform powder is obtained.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix and grind the sample and KBr together until a homogeneous mixture is achieved. The final concentration of the sample in KBr should be between 0.1% and 1%.

  • Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Inspection: A high-quality pellet should be thin and clear. If the pellet is opaque or cloudy, it may be due to insufficient grinding, excess sample, or moisture in the KBr.

Spectral Acquisition

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Background Scan: Place an empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Scan: Place the KBr pellet containing the this compound sample in the sample holder of the FT-IR spectrometer.

  • Data Collection: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for good signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Alternative Method: Attenuated Total Reflectance (ATR)[4][5]

For rapid analysis with minimal sample preparation, the ATR technique can be used.[4][5]

Procedure:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Record a background spectrum with the clean, empty ATR crystal.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent FT-IR analysis of this compound. A common synthetic route involves a Suzuki coupling reaction between 3-bromothiophene and 4-aminophenylboronic acid.

G cluster_synthesis Synthesis cluster_analysis FT-IR Analysis Reactants 3-Bromothiophene + 4-Aminophenylboronic Acid Coupling Suzuki Coupling (Pd Catalyst, Base) Reactants->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product SamplePrep Sample Preparation (KBr Pellet or ATR) Product->SamplePrep FTIR FT-IR Spectrometer SamplePrep->FTIR Background Background Scan FTIR->Background SampleScan Sample Scan Background->SampleScan Spectrum FT-IR Spectrum SampleScan->Spectrum

Caption: Workflow for the synthesis and FT-IR analysis of this compound.

This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound and the necessary experimental procedures for its analysis. This information is critical for the verification of its synthesis and for further studies in drug development and materials science.

References

Physical properties of 4-(Thiophen-3-yl)aniline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Thiophen-3-yl)aniline, a heterocyclic aromatic amine, is a compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside a theoretical framework for its solubility profile. Furthermore, this document outlines detailed, best-practice experimental protocols for the empirical determination of these critical parameters, ensuring scientific rigor and reproducibility in the laboratory.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a thiophene ring and an aniline moiety. This unique structural combination imparts a distinct electronic and conformational profile, making it a valuable building block in the synthesis of a variety of complex organic molecules. The thiophene ring, a sulfur-containing heterocycle, is a well-recognized bioisostere of the benzene ring, often introduced into drug candidates to modulate their physicochemical properties and biological activity. The aniline portion provides a reactive site for further functionalization, enabling the construction of diverse chemical libraries for screening and lead optimization. The interplay between these two aromatic systems governs the compound's solid-state properties and its behavior in solution, which are critical considerations for any research or development endeavor.

Core Physical Properties

A precise understanding of the physical properties of a compound is the bedrock of its scientific and commercial application. These parameters dictate everything from reaction conditions to formulation strategies and ultimately, bioavailability.

Melting Point: A Measure of Purity and Stability

The melting point of a crystalline solid is a key indicator of its purity and the strength of the intermolecular forces in its crystal lattice. For this compound, the experimentally determined melting point is well-established.

PropertyValueSource(s)
Melting Point99-103 °C[1][2][3]

The relatively sharp melting point range of 99-103 °C suggests a stable crystalline form under standard conditions.[1][2][3] This thermal stability is an important factor in its handling, storage, and processing.

Solubility Profile: Predicting Behavior in Solution

Theoretical Assessment:

  • Aqueous Solubility: this compound is expected to have low solubility in water . Aromatic amines, such as aniline, exhibit diminished water solubility compared to their aliphatic counterparts because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing their ability to participate in hydrogen bonding with water molecules.[1][2] The presence of the larger, nonpolar thiophene ring further contributes to the hydrophobic character of the molecule.[4][5][6]

  • Organic Solubility: The compound is anticipated to be soluble in a range of common organic solvents . This is characteristic of both aromatic amines and thiophene derivatives.[1][4][5][6] The "like dissolves like" principle suggests that solvents with similar polarity to this compound will be effective.

Expected Solubility in Common Solvents:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can effectively solvate the polar amine group and interact with the aromatic rings.
Polar Protic Methanol, EthanolModerate to HighThe lower alcohols can act as both hydrogen bond donors and acceptors, facilitating interaction with the aniline moiety.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThese solvents are less polar than alcohols but can still solvate the molecule.
Aromatic Toluene, BenzeneModerateThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene and benzene rings.
Nonpolar Hexanes, HeptaneLowThe significant polarity of the aniline group will limit solubility in highly nonpolar solvents.

Experimental Determination of Physical Properties

The following protocols are provided as a guide for the experimental determination of the melting point and solubility of this compound. These methods are designed to be self-validating and adhere to high standards of scientific integrity.

Protocol for Melting Point Determination

Objective: To accurately determine the melting point range of a sample of this compound using the capillary method.

Apparatus and Materials:

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.

  • Inserting the Capillary Tube: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15 °C/minute).

  • Observation: Once the temperature is within 15-20 °C of the expected melting point (99-103 °C), reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

  • Repeatability: Perform the measurement in triplicate to ensure accuracy and precision.

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial to allow for heat transfer to occur at a rate that maintains thermal equilibrium between the sample, the heating block, and the thermometer. A fast heating rate can lead to an artificially high and broad melting point range.

  • Using a small, tightly packed sample ensures uniform heating.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep_sample Prepare Dry, Fine Powder load_capillary Load Capillary Tube (2-3 mm) prep_sample->load_capillary insert_tube Insert into Apparatus load_capillary->insert_tube rapid_heat Rapid Heat to ~80°C insert_tube->rapid_heat slow_heat Slow Heat (1-2°C/min) rapid_heat->slow_heat observe Observe & Record Range slow_heat->observe repeat_exp Repeat in Triplicate observe->repeat_exp Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake at Constant Temp (24-48h) add_excess->shake settle Settle or Centrifuge shake->settle filter_supernatant Filter Supernatant settle->filter_supernatant dilute Dilute Sample filter_supernatant->dilute quantify Quantify via HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

References

Unveiling the Solid-State Landscape of 4-(Thiophen-3-yl)aniline: A Technical Guide to Crystal Structure and Polymorphism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to investigate the crystal structure and polymorphic behavior of 4-(Thiophen-3-yl)aniline. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of solid-state properties of active pharmaceutical ingredients (APIs) and organic materials. To date, specific crystallographic data for this compound is not publicly available in crystallographic databases. Therefore, this guide outlines the established experimental protocols and analytical techniques that would be employed for a thorough investigation.

Introduction

This compound is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its development and application. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact key physicochemical properties such as solubility, dissolution rate, bioavailability, and stability. This guide details the necessary steps to fully characterize the solid-state landscape of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for further characterization.

PropertyValueReference
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
CAS Number 834884-74-1
Melting Point 99-103 °C (literature)
Appearance Solid

Experimental Protocols

A systematic investigation into the crystal structure and polymorphism of this compound would involve the following key experimental stages.

Synthesis and Purification

A common synthetic route to this compound involves a Suzuki coupling reaction between 3-bromothiophene and 4-aminophenylboronic acid. The resulting crude product must be purified to a high degree, typically greater than 99%, to ensure that impurities do not interfere with crystallization studies.

Protocol:

  • Reaction Setup: In a nitrogen-purged flask, combine 3-bromothiophene (1.0 eq), 4-aminophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base like sodium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. A variety of crystallization techniques should be explored.

Protocol:

  • Solvent Screening: Assess the solubility of purified this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

  • Vapor Diffusion: Place a solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) are formed, carefully remove them from the mother liquor and coat them with a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol:

  • Crystal Mounting: Mount a selected single crystal on a goniometer head using a cryoloop.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Polymorph Screening

A comprehensive polymorph screen aims to identify all accessible crystalline forms of a compound. This involves crystallizing the compound under a wide variety of conditions.

Protocol:

  • Crystallization Techniques: Employ a broad range of crystallization methods, including:

    • Solvent-based methods: Slow evaporation, slow cooling, anti-solvent addition, and slurry experiments in a diverse library of solvents (typically 50-100 different solvents and solvent mixtures).

    • Thermal methods: Melt crystallization (cooling from the molten state at different rates) and sublimation.

    • High-pressure methods: Crystallization from solution or the melt under elevated pressure.

  • Characterization of Solid Forms: Analyze the solid materials obtained from each experiment using a combination of techniques to identify different polymorphs:

    • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect solid-state transitions between polymorphs.

    • Thermogravimetric Analysis (TGA): To identify solvates and assess thermal stability.

    • Spectroscopy (FTIR, Raman): Vibrational spectroscopy can often distinguish between different polymorphic forms due to differences in molecular conformation and intermolecular interactions.

    • Solid-State NMR (ssNMR): A powerful technique for characterizing and distinguishing polymorphs, especially when single crystals are not available.

Data Presentation

The quantitative data obtained from the characterization of this compound and its potential polymorphs should be summarized in structured tables for clear comparison.

Table 2: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterForm IForm II
Crystal System e.g., Monoclinice.g., Orthorhombic
Space Group e.g., P2₁/ce.g., P2₁2₁2₁
a (Å) valuevalue
b (Å) valuevalue
c (Å) valuevalue
α (°) 9090
β (°) value90
γ (°) 9090
Volume (ų) valuevalue
Z valuevalue
Calculated Density (g/cm³) valuevalue
R-factor (%) valuevalue

Table 3: Hypothetical Thermal Analysis Data for Polymorphs of this compound

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Solid-State Transition (°C)
Form I valuevaluevalue (if any)
Form II valuevaluevalue (if any)

Visualizations

Diagrams are essential for illustrating experimental workflows and the relationships between different solid forms.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth polymorph_screen Polymorph Screening purification->polymorph_screen scxrd Single-Crystal XRD crystal_growth->scxrd pxrd Powder XRD polymorph_screen->pxrd thermal DSC / TGA polymorph_screen->thermal spectroscopy FTIR / Raman / ssNMR polymorph_screen->spectroscopy

Figure 1. General experimental workflow for the solid-state characterization of this compound.

Polymorph_Relationship cluster_forms Polymorphic Forms form_I Form I (Metastable) form_II Form II (Stable) form_I->form_II Solid-State Transition (Heat or Slurry) solution Solution solution->form_I Fast Crystallization solution->form_II Slow Crystallization melt Melt melt->form_I Rapid Cooling amorphous Amorphous melt->amorphous Quenching amorphous->form_I Crystallization

Figure 2. Hypothetical relationships between different solid forms of this compound.

Conclusion

A thorough investigation into the crystal structure and polymorphism of this compound is a critical step in its development for any application. By following the detailed experimental protocols outlined in this guide, researchers can elucidate the solid-state landscape of this compound. The identification and characterization of any existing polymorphs will enable the selection of the optimal solid form with desired physicochemical properties, ensuring product quality, performance, and regulatory compliance. The absence of publicly available data highlights the opportunity for significant contributions to the scientific literature in this area.

Quantum Chemical Calculations for 4-(Thiophen-3-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(Thiophen-3-yl)aniline. This molecule, containing both an aniline and a thiophene moiety, is of interest in medicinal chemistry and materials science. The computational methodologies and illustrative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Theoretical Background and Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the properties of molecular systems. By solving the Schrödinger equation in an approximate manner, we can obtain detailed information about molecular geometry, vibrational modes, electronic structure, and spectroscopic characteristics. For a molecule like this compound, these calculations can predict its reactivity, stability, and potential interactions with biological targets.

Experimental Protocols: A Computational Workflow

The following section details a typical and robust protocol for performing quantum chemical calculations on this compound.

Software: All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian 16 or ORCA.

Methodology:

  • Initial Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The initial structure is then optimized at a higher level of theory. A common and reliable method is Density Functional Theory (DFT) using the B3LYP hybrid functional. The 6-311++G(d,p) basis set is a suitable choice for providing a good balance between accuracy and computational cost for this type of organic molecule. The optimization is performed in the gas phase, and the convergence criteria are typically set to the software's default 'tight' settings to ensure a true energy minimum is located.

  • Vibrational Frequency Analysis: Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

    • To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

    • To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental data.

  • Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic behavior and reactivity.

  • Spectroscopic Property Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the UV-Vis absorption spectrum. This provides information on the electronic transitions, their corresponding excitation energies (often reported as wavelengths), and their intensities (oscillator strengths).

Data Presentation: Illustrative Quantitative Results

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. Note: The values presented here are illustrative and intended to represent typical results for a molecule of this nature.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths
C-C (aniline)1.39 - 1.41 Å
C-N (aniline)1.40 Å
N-H (aniline)1.01 Å
C-C (thiophene)1.38 - 1.43 Å
C-S (thiophene)1.74 Å
C-C (inter-ring)1.48 Å
Bond Angles
C-N-H (aniline)112.0°
H-N-H (aniline)110.0°
C-S-C (thiophene)92.5°
Dihedral Angle
Aniline-Thiophene35.0°

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
3450 - 3550HighN-H symmetric & asymmetric stretching
3050 - 3150MediumC-H aromatic stretching
1600 - 1620HighN-H scissoring
1450 - 1580HighC=C aromatic ring stretching
1280 - 1350MediumC-N stretching
800 - 850StrongC-H out-of-plane bending (para-substituted)
680 - 720MediumC-S stretching

Table 3: Illustrative Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-5.50 eV
LUMO Energy-1.25 eV
HOMO-LUMO Energy Gap (ΔE)4.25 eV
Ionization Potential (IP)5.50 eV
Electron Affinity (EA)1.25 eV
Dipole Moment2.5 D

Table 4: Illustrative Simulated UV-Vis Spectroscopic Data for this compound

Wavelength (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
3100.45HOMO -> LUMO (π -> π)
2650.20HOMO-1 -> LUMO (π -> π)
2300.15HOMO -> LUMO+1 (π -> π*)

Visualization of Computational Workflow and Property Relationships

Diagrams created using Graphviz (DOT language) are provided below to visualize the computational workflow and the logical relationships between calculated properties.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis of Results mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt methodology Select Methodology (DFT, B3LYP/6-311++G(d,p)) methodology->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum elec_prop Electronic Property Calculation geom_opt->elec_prop spec_prop Spectroscopic Property Calculation (TD-DFT) geom_opt->spec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Data (HOMO, LUMO, etc.) elec_prop->elec_data uv_vis UV-Vis Spectrum spec_prop->uv_vis

Computational workflow for quantum chemical calculations.

G cluster_core Core Electronic Structure cluster_derived Derived Properties HOMO HOMO Energy (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE = ELUMO - EHOMO) HOMO->EnergyGap Reactivity Chemical Reactivity (e.g., Electrophilicity, Nucleophilicity) HOMO->Reactivity Donating Ability IP Ionization Potential (IP ≈ -EHOMO) HOMO->IP LUMO LUMO Energy (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap LUMO->Reactivity Accepting Ability EA Electron Affinity (EA ≈ -ELUMO) LUMO->EA EnergyGap->Reactivity Kinetic Stability Spectra Electronic Spectra (UV-Vis) (Electronic Transitions) EnergyGap->Spectra

Relationship between key electronic properties.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. The illustrative data presented herein showcases the depth of information that can be derived from such calculations. This computational approach is an invaluable tool for the rational design of novel drug candidates and advanced materials, enabling the prediction of molecular properties prior to synthesis and experimental testing.

Unveiling the Electronic Landscape: A DFT-Based Technical Guide to 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of 4-(Thiophen-3-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), a powerful computational quantum mechanical modeling method, we dissect the molecule's electronic structure, reactivity, and potential interaction sites. This document provides a comprehensive overview of the theoretical framework, computational methodology, and interpretation of key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP).

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a thiophene ring linked to an aniline moiety. This structural arrangement imparts unique electronic characteristics that are crucial for its application in various fields, including as a building block for pharmaceuticals and organic electronic materials. Understanding the distribution of electrons and the energy of its molecular orbitals is paramount for predicting its chemical behavior and designing novel derivatives with tailored properties.

Theoretical and Computational Methodology

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a widely used and reliable computational method for studying the electronic structure of molecules.

Computational Protocol

A standard and well-established computational protocol is employed for the DFT analysis of aromatic heterocyclic molecules. This protocol ensures consistency and comparability of the results.

Geometry Optimization:

  • Software: Gaussian 16 or a comparable quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p).

  • Procedure: The initial molecular structure of this compound is constructed. A full geometry optimization is then performed without any constraints to locate the lowest energy conformation of the molecule. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are subsequently performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Properties Calculation: Following successful geometry optimization, single-point energy calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the electronic properties. This includes the calculation of molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.

G cluster_workflow DFT Calculation Workflow A Initial Molecular Structure of this compound B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Single-Point Energy Calculation D->E No Imaginary Frequencies F Analysis of Electronic Properties (HOMO-LUMO, Mulliken Charges, MEP) E->F

Figure 1: DFT Calculation Workflow.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally indicates higher reactivity.

Table 1: Frontier Molecular Orbital Energies (Illustrative Values)

ParameterEnergy (eV)Significance
EHOMO-5.68Electron-donating ability
ELUMO-1.25Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.43 Chemical reactivity and kinetic stability

Note: These are illustrative values based on typical DFT calculations for similar aromatic heterocyclic compounds and are not the result of new calculations for this compound.

G cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Figure 2: HOMO-LUMO Energy Gap.
Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule. This information is invaluable for understanding the charge distribution and identifying potential sites for electrostatic interactions. The calculated Mulliken charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

Table 2: Illustrative Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
S10.15C7-0.18
N1-0.35C8-0.15
C1-0.05C9-0.18
C20.08C10-0.15
C3-0.12H10.10
C40.05......
C50.12H(N)0.25
C6-0.20

Note: These are representative values. The actual charge on each atom would be determined from the DFT calculation output. The numbering of atoms would correspond to the optimized molecular structure.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom of the aniline group and potentially on the sulfur atom of the thiophene ring, making these sites favorable for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms.

G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation cluster_regions cluster_interpretation MEP MEP Surface Red Red Region Blue Blue Region Green Green Region Electrophilic Electrophilic Attack Site (Electron-Rich) Red->Electrophilic Indicates Nucleophilic Nucleophilic Attack Site (Electron-Poor) Blue->Nucleophilic Indicates Neutral Neutral Region Green->Neutral Indicates

Figure 3: Interpreting MEP Maps.

Conclusion and Future Directions

The DFT analysis of this compound provides fundamental insights into its electronic structure and reactivity. The calculated HOMO-LUMO gap, Mulliken charges, and Molecular Electrostatic Potential map offer a theoretical framework for understanding its behavior in chemical reactions and biological systems. This information is critical for the rational design of new drugs and materials based on the this compound scaffold.

Future research could involve extending these DFT studies to substituted derivatives of this compound to explore how different functional groups modulate its electronic properties. Furthermore, time-dependent DFT (TD-DFT) calculations could be performed to investigate its excited-state properties and predict its absorption and emission spectra, which is particularly relevant for applications in organic electronics.

Thermogravimetric Analysis of 4-(Thiophen-3-yl)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine with applications in materials science and as a building block in the synthesis of pharmaceuticals and organic electronic materials.[1] Its thermal stability is a critical parameter that dictates its suitability for various applications, particularly those involving high-temperature processing or end-use conditions. Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This guide provides an in-depth overview of the thermogravimetric analysis of this compound, including a detailed experimental protocol, expected thermal decomposition data, and a proposed degradation pathway. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the interpretation of TGA data.

PropertyValueReference
Molecular FormulaC₁₀H₉NS
Molecular Weight175.25 g/mol
Melting Point99-103 °C[1]
AppearanceSolid

Experimental Protocol for Thermogravimetric Analysis

This section outlines a standard protocol for conducting the thermogravimetric analysis of this compound. The methodology is based on established practices for the thermal analysis of aniline and thiophene derivatives.[2][3][4]

2.1. Instrumentation and Consumables

  • Instrument: A calibrated thermogravimetric analyzer with a high-sensitivity microbalance.

  • Crucibles: Alumina or platinum crucibles (70-150 μL) are recommended for their inertness and high thermal stability.[2]

  • Purge Gas: High-purity nitrogen (≥99.99%) for an inert atmosphere to prevent oxidative decomposition.[2][5]

  • Sample: this compound, as a fine, homogeneous powder to ensure uniform heating.[2]

2.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogenous powder.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared crucible.[2][3]

  • Place the crucible into the TGA autosampler or manually load it onto the balance.

2.3. TGA Method Parameters

A typical TGA method for this compound is detailed in Table 2.

ParameterValueRationale
Initial EquilibrationEquilibrate at 30 °C for 5 minutesEnsures a stable starting temperature.[2]
Heating ProgramRamp from 30 °C to 600 °C at 10 °C/minA standard heating rate that provides a good balance between resolution and experiment time.[2][3] The temperature range should be sufficient to capture the complete decomposition.
AtmosphereDynamic nitrogen at a flow rate of 50 mL/minProvides an inert environment to study the thermal decomposition without oxidation.[2][5]
Data CollectionContinuously record mass, time, and temperatureTo generate the thermogram (mass vs. temperature curve).

2.4. Post-Analysis

  • Perform a blank run with an empty crucible using the same method to obtain a baseline for correction.

  • Subtract the blank curve from the sample curve to correct for instrumental drift and buoyancy effects.[2]

  • Analyze the resulting TGA curve and its first derivative (DTG curve) to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the percentage of mass loss for each degradation step.[2]

Expected TGA Data and Interpretation

Table 3 summarizes the expected quantitative data from the TGA of this compound under an inert nitrogen atmosphere.

ParameterExpected ValueDescription
Tonset (5% mass loss)~250 - 300 °CThe temperature at which a 5% mass loss is observed, indicating the beginning of significant thermal decomposition. Thiophene-based compounds have shown decomposition onsets in this range and higher.[4]
Tpeak (DTG)~300 - 350 °CThe temperature of the maximum rate of mass loss for the primary decomposition step.
Mass Loss (Step 1)~ 40 - 60%Corresponds to the initial fragmentation of the molecule, likely involving the loss of the aniline or thiophene moiety.
Mass Loss (Step 2)~ 30 - 50%Represents the further breakdown of the remaining molecular fragments at higher temperatures.
Residual Mass at 600 °C< 10%The amount of char residue remaining at the end of the experiment in an inert atmosphere.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing & Analysis sample This compound Powder weigh Weigh 5-10 mg sample->weigh load Load into TGA Crucible weigh->load instrument Place Crucible in TGA load->instrument method Apply Method: - N2 Atmosphere (50 mL/min) - Ramp 30-600°C at 10°C/min instrument->method collect Record Mass vs. Temperature method->collect correction Baseline Correction collect->correction analyze Analyze TGA/DTG Curves correction->analyze report Report Tonset, Tpeak, % Mass Loss analyze->report

TGA Experimental Workflow for this compound.

4.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to initiate with the cleavage of the weakest bonds. The C-C bond between the two aromatic rings or the C-S bond within the thiophene ring are likely points of initial fragmentation. The following diagram illustrates a plausible decomposition pathway.

Decomposition_Pathway cluster_path1 Pathway 1: C-C Bond Cleavage cluster_path2 Pathway 2: C-S Bond Cleavage cluster_products Further Decomposition Products parent This compound frag1 Aniline Radical parent->frag1 Δ frag2 Thiophen-3-yl Radical parent->frag2 Δ frag3 Ring-Opened Intermediate parent->frag3 Δ prod1 Volatile Fragments (e.g., HCN, CS2, hydrocarbons) frag1->prod1 frag2->prod1 frag3->prod1 prod2 Char Residue prod1->prod2

Proposed Thermal Decomposition Pathway of this compound.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While specific experimental data for this compound is not available, the provided protocol and expected data, derived from the analysis of structurally similar compounds, offer a robust starting point for researchers. The thermal stability information obtained from TGA is invaluable for determining the processing limits and potential applications of this compound in various scientific and industrial fields. It is recommended to perform experimental TGA to validate and refine the predicted thermal behavior presented in this guide.

References

Purity Analysis of 4-(Thiophen-3-yl)aniline by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 4-(Thiophen-3-yl)aniline. This compound is a valuable building block in medicinal chemistry and materials science, making the accurate assessment of its purity a critical aspect of quality control and research. This document outlines a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is an aromatic amine containing a thiophene moiety. Its chemical structure (Figure 1) lends itself to a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and organic electronic materials. Given the potential for impurities to arise during synthesis, a robust analytical method for purity assessment is essential to ensure the quality, safety, and efficacy of the final products. Reverse-phase HPLC with UV detection is a widely used and effective technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[1][2][3]

Figure 1. Chemical Structure of this compound

Potential Impurities

During the synthesis of this compound, several impurities may be introduced. These can include unreacted starting materials, isomers, and byproducts from side reactions. A thorough purity analysis should aim to separate and quantify these potential impurities. Common potential impurities could include:

  • Starting Materials: Depending on the synthetic route, these could include 3-bromothiophene or 3-thiopheneboronic acid, and 4-bromoaniline or aniline.

  • Isomers: The positional isomer, 4-(Thiophen-2-yl)aniline, is a likely impurity.

  • Related Substances: Byproducts from the coupling reaction or subsequent purification steps.

Proposed HPLC Method for Purity Analysis

The following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for the purity analysis of this compound. Method optimization and validation are recommended for specific applications.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

A summary of the proposed chromatographic conditions is provided in Table 1.

ParameterRecommended Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Presentation

The following table (Table 2) illustrates a hypothetical purity analysis of a this compound sample using the proposed HPLC method.

Peak IDRetention Time (min)Peak Area (mAU*s)Area (%)Identification
14.215.70.3Unknown Impurity
28.925.10.54-(Thiophen-2-yl)aniline (Isomer)
312.54920.398.8This compound
415.118.90.4Unknown Impurity
Total 4970.0 100.0

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process, from sample reception to the final report generation.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Thiophen-3-yl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(Thiophen-3-yl)aniline, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Two distinct methodologies are presented: a highly efficient micellar catalysis protocol performed in water at room temperature, and a traditional thermal protocol in an organic solvent.[4][5] This application note includes a comprehensive list of required reagents and equipment, step-by-step experimental procedures, and a summary of expected results and characterization data. The inclusion of a visual workflow diagram aims to facilitate ease of use for researchers in a laboratory setting.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][6] this compound is a key intermediate used in the development of novel therapeutics, including protease inhibitors and microtubule inhibitors, as well as in the synthesis of conductive polymers and ligands for coordination chemistry.[4][7][] The protocols detailed herein provide reliable methods for the synthesis of this important compound.

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 4-bromoaniline with thiophene-3-boronic acid.

Reaction Scheme for the Suzuki-Miyaura Coupling of 4-bromoaniline and thiophene-3-boronic acid to form this compound.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
ProtocolCatalyst (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)
Protocol 1: Micellar Pd(dtbpf)Cl₂ (2)Et₃N (2)Kolliphor EL/H₂ORoom Temp.15 minup to 98
Protocol 2: Traditional PdCl₂(dppf) (10)2 M Na₂CO₃ (10)Toluene/Dioxane (4:1)854 hVariable
Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₁₀H₉NS[7][9]
Molecular Weight 175.25 g/mol [7]
Appearance Yellow to light brown solid[4][5]
Melting Point 97-103 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.45–7.41 (m, 2H), 7.38–7.33 (m, 2H), 7.31 (dd, J = 2.6, 1.6 Hz, 1H), 6.75–6.70 (m, 2H), 3.70 (br, 2H)[4][5]
IR (ATR) cm⁻¹ 3401, 3306, 3207, 3096, 3039, 1625, 1603, 1537, 1504, 1439, 1365, 1268, 1256, 1204, 1189, 1130, 1094, 855, 827, 775, 687, 671, 623, 567, 509[4][5]

Experimental Protocols

Materials and Equipment
  • Reagents: 4-Bromoaniline, Thiophene-3-boronic acid, Pd(dtbpf)Cl₂ (for Protocol 1), PdCl₂(dppf) (for Protocol 2), Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃), Kolliphor EL, Toluene, Dioxane, Ethanol, Dichloromethane, n-Hexane, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate or Magnesium Sulfate. All reagents should be purchased from commercial sources and used without further purification.[4]

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, heating mantle or oil bath, nitrogen or argon gas inlet, rotary evaporator, flash column chromatography setup (silica gel), TLC plates, standard laboratory glassware. For Protocol 1, an Ultra-Turrax homogenizer is recommended for preparing the micellar solution.[4]

Protocol 1: Micellar Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient and environmentally friendly method utilizing micellar catalysis in water.[4][5]

  • Preparation of the Reaction Mixture: In a round-bottom flask, combine 4-bromoaniline (0.5 mmol, 1.0 equiv.), thiophene-3-boronic acid (0.6 mmol, 1.2 equiv.), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol, 2.0 equiv.).

  • Addition of Micellar Solution: Add 2 mL of a 1.97% (w/v) aqueous solution of Kolliphor EL.

  • Reaction: Stir the mixture vigorously at room temperature for 15 minutes. The reaction can be monitored by TLC.

  • Work-up: Upon completion, add approximately 10 mL of ethanol to obtain a homogeneous solution. Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure this compound.[4][5]

Protocol 2: Traditional Suzuki-Miyaura Coupling

This protocol follows a more conventional approach using an organic solvent system under thermal conditions.[10]

  • Preparation of the Reaction Mixture: To a round-bottom flask, add 4-bromoaniline (1.0 equiv.), thiophene-3-boronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and a 4:1 mixture of toluene and dioxane.

  • Inert Atmosphere: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Addition of Base: Add a 2 M aqueous solution of sodium carbonate (10 equiv.).

  • Reaction: Heat the mixture to 85 °C and stir for 4 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 4-Bromoaniline - Thiophene-3-boronic acid - Palladium Catalyst B Add Base and Solvent A->B C Stir at Specified Temperature and Time B->C Start Reaction D Monitor by TLC C->D E Quench Reaction (if necessary) D->E Reaction Complete F Solvent Removal / Extraction E->F G Flash Column Chromatography F->G Crude Product H Characterization (NMR, MS, mp) G->H

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromothiophene with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create 3-arylthiophenes, which are key structural motifs in numerous pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of biaryl and hetero-biaryl compounds. The reaction of 3-bromothiophene with arylboronic acids, catalyzed by a palladium complex, offers a direct and efficient route to a wide range of 3-arylthiophene derivatives. These products are valuable intermediates in drug discovery and materials science due to the unique electronic and structural properties of the thiophene ring.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance. This document outlines several effective catalyst systems and provides detailed protocols for their application.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of 3-bromothiophene with different arylboronic acids. This data is intended to guide the selection of the optimal reaction conditions for specific substrates.

Table 1: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298
Pd/C (heterogeneous)10K₂CO₃CH₃CN80878-91

Table 2: Substrate Scope with Various Arylboronic Acids using Pd(PPh₃)₄

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylthiophene85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)thiophene92
34-Chlorophenylboronic acid3-(4-Chlorophenyl)thiophene88
43,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)thiophene89
54-(Methylthio)phenylboronic acid3-(4-(Methylthio)phenyl)thiophene85
63-Acetylphenylboronic acid3-(3-Acetylphenyl)thiophene80

Experimental Protocols

The following are detailed methodologies for key experiments in the Suzuki coupling of 3-bromothiophene.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.

Materials:

  • 3-Bromothiophene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) that have been previously degassed by bubbling with an inert gas for 20 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthiophene.

Protocol 2: High-Efficiency Coupling using a Buchwald Ligand (SPhos)

This protocol utilizes a bulky, electron-rich phosphine ligand for improved catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, especially with challenging substrates.

Materials:

  • 3-Bromothiophene

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube.

  • Add 3-bromothiophene (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 4-12 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • 3-Bromothiophene

  • Arylboronic acid

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN) and Water

  • Microwave vial

Procedure:

  • In a microwave vial, combine 3-bromothiophene (1.0 mmol), the arylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a mixture of acetonitrile and water (e.g., 4:1, 5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 15 minutes).[1]

  • After cooling, filter the reaction mixture through a short plug of silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by chromatography.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki Coupling

G General Experimental Workflow for Suzuki Coupling A Combine 3-Bromothiophene, Arylboronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat Reaction Mixture D->E F Reaction Monitoring (TLC/GC-MS) E->F G Work-up: Quench, Extract, Dry F->G Reaction Complete H Purification: Column Chromatography G->H I Characterization H->I G Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 OxAdd->PdII_1 R¹-X Transmetal Transmetalation PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetal->PdII_2 R²-B(OR)₂ (Base) PdII_2->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R²

References

Application Notes and Protocols for 4-(Thiophen-3-yl)aniline as a Monomer for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-3-yl)aniline is a promising monomer for the synthesis of conductive polymers, combining the advantageous properties of both polyaniline and polythiophene. The resulting polymer, poly(this compound), is a member of the donor-acceptor class of conjugated polymers, where the aniline moiety acts as an electron donor and the thiophene unit as an electron acceptor.[1] This molecular design can lead to polymers with tunable electronic and optical properties, making them suitable for a variety of applications, including electrochromic devices, sensors, and photovoltaic cells.[1][2]

This document provides detailed application notes and protocols for the synthesis of the this compound monomer and its subsequent polymerization via both chemical and electrochemical methods. It also outlines key characterization techniques and summarizes the expected properties of the resulting polymer.

Monomer: this compound

Properties of this compound
PropertyValueReference
CAS Number 834884-74-1
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
Appearance Solid
Melting Point 99-103 °C
Solubility Soluble in common organic solvents.
Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a thiophene-based boronic acid derivative and a halogenated aniline, or vice versa.[1][3] Below is a general protocol for the coupling of 3-bromothiophene with 4-aminophenylboronic acid.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Thiophene 3-Bromothiophene Monomer This compound Thiophene->Monomer Suzuki Coupling Aniline 4-Aminophenylboronic Acid Aniline->Monomer Catalyst Pd(PPh₃)₄ Catalyst->Monomer Base K₂CO₃ Base->Monomer Solvent DMF/Water Solvent->Monomer

Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromothiophene (1.0 mmol, 1.0 eq), 4-aminophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of dimethylformamide (DMF) and water (e.g., 4:1 v/v, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[2]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of this compound

Poly(this compound) can be synthesized by both chemical and electrochemical oxidative polymerization methods.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a scalable method for producing bulk quantities of the polymer. Ferric chloride (FeCl₃) is a commonly used oxidizing agent.[4][5]

Monomer This compound in Chloroform Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant FeCl₃ Solution (in Chloroform) Oxidant->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Powder Drying->Polymer

Chemical oxidative polymerization workflow.

Experimental Protocol:

  • Monomer Solution: Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent such as chloroform or acetonitrile (20 mL) in a round-bottom flask under an inert atmosphere.

  • Oxidant Solution: In a separate flask, prepare a solution of anhydrous ferric chloride (FeCl₃) (typically 2.0-2.5 molar equivalents) in the same solvent.

  • Polymerization: Cool the monomer solution in an ice bath (0 °C). Add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes. A color change and the formation of a precipitate should be observed.

  • Reaction: Allow the reaction to proceed at 0 °C for 2 hours and then at room temperature for 24 hours with continuous stirring.

  • Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the precipitate and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer. Further washing with other solvents like acetone may be necessary.

  • Drying: Dry the resulting polymer powder under vacuum at 40-50 °C for 24 hours.

  • Characterization: The polymer can be characterized by FTIR, UV-Vis, and NMR spectroscopy. Its thermal stability can be assessed by thermogravimetric analysis (TGA).

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, such as indium tin oxide (ITO) coated glass. This method is ideal for the fabrication of electronic and optoelectronic devices.[6]

cluster_setup Electrochemical Cell Setup cluster_process Electropolymerization Process cluster_characterization Post-Polymerization WE Working Electrode (ITO) CV Cyclic Voltammetry (Potential Cycling) WE->CV CE Counter Electrode (Pt wire) CE->CV RE Reference Electrode (Ag/AgCl) RE->CV Electrolyte Electrolyte Solution: Monomer + Supporting Electrolyte (e.g., LiClO₄ in Acetonitrile) Electrolyte->CV Film Polymer Film Deposition on WE CV->Film Rinse Rinse with Solvent Film->Rinse Dry Dry Rinse->Dry Characterize Characterize Film (CV, Spectroelectrochemistry, etc.) Dry->Characterize

Electrochemical polymerization workflow.

Experimental Protocol:

  • Electrolyte Preparation: Prepare a solution containing 0.01 M this compound and 0.1 M of a supporting electrolyte, such as lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP), in an anhydrous solvent like acetonitrile.[6]

  • Electrochemical Cell: Assemble a three-electrode electrochemical cell. Use an ITO-coated glass slide as the working electrode, a platinum wire or foil as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Degassing: Purge the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Polymerize the monomer onto the working electrode using cyclic voltammetry. A typical procedure involves cycling the potential between, for example, 0.0 V and +1.5 V vs. Ag/AgCl for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s.[6][7] An increase in the peak currents with each cycle indicates successful polymer deposition. Alternatively, potentiostatic polymerization can be performed by applying a constant potential at which the monomer oxidizes.[6]

  • Post-Polymerization Treatment: After polymerization, remove the polymer-coated electrode from the solution, rinse it thoroughly with the pure solvent (acetonitrile) to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to confirm its structure and properties.

Spectroscopic Characterization
  • FTIR Spectroscopy: The FTIR spectrum of the polymer is expected to show characteristic peaks for the aniline and thiophene rings. Look for N-H stretching vibrations, C=C stretching of the quinoid and benzenoid rings, and C-S stretching of the thiophene ring.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum will reveal the electronic transitions of the conjugated polymer. Typically, π-π* transitions of the benzenoid and thiophene rings are observed at lower wavelengths, while transitions involving the quinoid structure appear at longer wavelengths.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the polymer's structure, although peak broadening is common for polymers.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): The electrochemical behavior of the polymer film can be studied by running CV in a monomer-free electrolyte solution. The voltammogram will show the redox peaks corresponding to the p-doping (oxidation) and p-dedoping (reduction) of the polymer.

Morphological and Structural Characterization
  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques can be used to investigate the surface morphology and roughness of the polymer film.

Applications

Poly(this compound) is a versatile material with potential applications in several fields.

Electrochromic Devices

The ability of the polymer to change color upon oxidation and reduction makes it a candidate for electrochromic devices, such as smart windows and displays.

Expected Electrochromic Properties:

ParameterExpected Range/Value
Color Change Varies with oxidation state (e.g., from a neutral colored state to a different color in the oxidized state)
Switching Time Typically in the range of seconds for coloration and bleaching.
Coloration Efficiency A measure of the change in optical density per unit of charge injected/extracted.
Optical Contrast The difference in transmittance between the colored and bleached states.
Chemical Sensors

The conductivity of poly(this compound) can be modulated by its interaction with certain chemical species, making it suitable for sensor applications. For example, it could be investigated for the detection of gases like ammonia or volatile organic compounds (VOCs). The sensing mechanism often involves a change in the polymer's doping level upon exposure to the analyte, leading to a measurable change in resistance.

Photovoltaic Devices

As a donor-acceptor polymer, poly(this compound) can be explored as a component in the active layer of organic photovoltaic (OPV) devices.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific experimental setups and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Polymerization of 4-(Thiophen-3-yl)aniline for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of poly(4-(thiophen-3-yl)aniline), a promising conductive polymer for organic electronic devices.

Introduction

Poly(this compound) is a conjugated polymer that combines the advantageous properties of both polyaniline and polythiophene. The thiophene moiety contributes to high charge carrier mobility and environmental stability, while the aniline unit offers good processability and electrochemical activity. This unique combination makes it a material of interest for various organic electronic applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document outlines the necessary procedures for synthesizing the monomer, polymerizing it through chemical and electrochemical methods, and fabricating a basic photovoltaic device.

Data Presentation

The following tables summarize the key properties of the this compound monomer and the performance of photovoltaic devices incorporating the resulting polymer.

Table 1: Properties of this compound Monomer

PropertyValueReference
CAS Number 834884-74-1[1]
Molecular Formula C₁₀H₉NS[1]
Molecular Weight 175.25 g/mol [1]
Appearance Solid
Melting Point 99-103 °C (lit.)[1]

Table 2: Photovoltaic Device Performance of Poly(this compound) (P4,3TA)

Device ArchitectureOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF)Power Conversion Efficiency (PCE) [%]
ITO/P4,3TA/Al0.320.0240.250.0019
ITO/CuI/P4,3TA/Al0.380.0310.280.0033

Data extracted from a study by Aleman et al. (2012), where P4,3TA was used as the active layer.

Table 3: Electrical Properties of Poly(this compound) (P4,3TA)

PropertyMeasurement MethodTypical Values
Electrical Conductivity Four-Point Probe on pressed pelletNot reported for this specific polymer. A protocol for measurement is provided below.
Hole Mobility Space-Charge Limited Current (SCLC)Not reported for this specific polymer. A protocol for measurement is provided below.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the monomer and polymer, as well as the fabrication and characterization of organic electronic devices.

Synthesis of this compound Monomer

The monomer is synthesized via a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reactants:

    • 3-Bromothiophene

    • 4-Aminophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂) as catalyst

    • Potassium carbonate (K₂CO₃) as base

    • Toluene and Water as solvents

  • Procedure: a. In a round-bottom flask, dissolve 4-aminophenylboronic acid and potassium carbonate in a 2:1 mixture of toluene and water. b. Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen. c. Add 3-bromothiophene and a catalytic amount of palladium(II) acetate to the reaction mixture. d. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours under an inert atmosphere. e. After cooling to room temperature, separate the organic and aqueous layers. f. Extract the aqueous layer with toluene. g. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. h. Remove the solvent under reduced pressure using a rotary evaporator. i. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound. j. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization of this compound

The monomer can be polymerized through either chemical or electrochemical methods.

Protocol:

  • Reactants:

    • This compound monomer

    • Anhydrous iron(III) chloride (FeCl₃) as the oxidizing agent

    • Anhydrous chloroform (CHCl₃) as the solvent

  • Procedure: a. Dissolve the this compound monomer in anhydrous chloroform in a flask under an inert atmosphere. b. In a separate flask, dissolve anhydrous iron(III) chloride in anhydrous chloroform. c. Slowly add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring at 0 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 24 hours. e. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. f. Filter the precipitate and wash it extensively with methanol to remove any remaining monomer and catalyst. g. Further purify the polymer by Soxhlet extraction with methanol for 24 hours. h. Dry the resulting poly(this compound) powder under vacuum.

Protocol:

  • Equipment and Reagents:

    • Potentiostat/Galvanostat

    • Three-electrode electrochemical cell

    • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass)

    • Counter electrode (e.g., platinum wire)

    • Reference electrode (e.g., Ag/AgCl)

    • This compound monomer

    • Acetonitrile (CH₃CN) as the solvent

    • Lithium perchlorate (LiClO₄) as the supporting electrolyte

  • Procedure: a. Prepare an electrolyte solution of 0.1 M LiClO₄ in acetonitrile. b. Dissolve the this compound monomer in the electrolyte solution to a concentration of approximately 10-50 mM. c. Assemble the three-electrode cell with the ITO-coated glass as the working electrode. d. Perform electropolymerization by cyclic voltammetry. Scan the potential between 0 V and a suitable oxidation potential (e.g., 1.2 to 1.5 V vs. Ag/AgCl) for a number of cycles until a polymer film of the desired thickness is deposited on the ITO electrode.[2] e. After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. f. Dry the film under a stream of inert gas.

Fabrication of a Photovoltaic Device

This protocol describes the fabrication of a simple single-layer photovoltaic device.

Protocol:

  • Substrate Cleaning: a. Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[3][4] b. Dry the substrates with a stream of nitrogen. c. Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function and wettability of the ITO surface.[3]

  • Deposition of the Active Layer: a. Dissolve the synthesized poly(this compound) in a suitable organic solvent (e.g., chloroform or chlorobenzene). b. Spin-coat the polymer solution onto the cleaned ITO substrate to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness. c. Anneal the film at an elevated temperature (e.g., 80-120 °C) to remove residual solvent and improve morphology.

  • Deposition of the Metal Cathode: a. Transfer the substrate with the polymer film into a thermal evaporator. b. Deposit a metal cathode (e.g., aluminum or calcium/aluminum) through a shadow mask to define the device area. The deposition should be performed under high vacuum (<10⁻⁶ Torr).[5][6]

Characterization Protocols

Protocol (Four-Point Probe Method):

  • Prepare a pellet of the poly(this compound) powder using a hydraulic press.

  • Use a four-point probe setup to measure the sheet resistance of the pellet.[7]

  • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (ρ) = 1 / (Rₛ * t), where ρ is the resistivity, Rₛ is the sheet resistance, and t is the thickness of the pellet.

Protocol (Space-Charge Limited Current - SCLC):

  • Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/poly(this compound)/Au.

  • Measure the current density-voltage (J-V) characteristics of the device in the dark.

  • Plot log(J) versus log(V). The SCLC region is identified by a slope of approximately 2.

  • Fit the J-V data in the SCLC region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the voltage, and d is the thickness of the polymer layer.

  • Extract the hole mobility (μ) from the fit.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the synthesis and application of poly(this compound).

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Bromothiophene p1 Suzuki-Miyaura Coupling r1->p1 r2 4-Aminophenylboronic acid r2->p1 r3 Pd(OAc)₂ r3->p1 r4 K₂CO₃ r4->p1 r5 Toluene/Water r5->p1 p2 Reflux @ 80-90°C, 24h p1->p2 p3 Work-up & Extraction p2->p3 p4 Purification (Column Chromatography) p3->p4 product This compound p4->product

Caption: Workflow for the synthesis of the this compound monomer.

Polymerization_Workflow cluster_chem Chemical Polymerization cluster_electrochem Electrochemical Polymerization monomer This compound Monomer chem1 Dissolve in CHCl₃ monomer->chem1 elec1 Dissolve in CH₃CN/LiClO₄ monomer->elec1 chem2 Add FeCl₃ solution chem1->chem2 chem3 Stir @ RT, 24h chem2->chem3 chem4 Precipitate in Methanol chem3->chem4 chem5 Purify (Soxhlet) chem4->chem5 polymer Poly(this compound) chem5->polymer elec2 Cyclic Voltammetry elec1->elec2 elec3 Deposit on ITO elec2->elec3 elec4 Rinse and Dry elec3->elec4 elec4->polymer

Caption: Chemical and electrochemical polymerization pathways.

Device_Fabrication_Workflow start Start s1 ITO Substrate Cleaning (Ultrasonication, UV-Ozone) start->s1 s2 Polymer Solution Preparation s1->s2 s3 Spin Coating of Poly(this compound) s2->s3 s4 Thermal Annealing s3->s4 s5 Thermal Evaporation of Metal Cathode s4->s5 end Photovoltaic Device s5->end

References

Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel Organic Light-Emitting Diode (OLED) materials derived from 4-(thiophen-3-yl)aniline. This document includes detailed experimental protocols for the synthesis of a representative triarylamine-based hole transport material and for the fabrication of a multilayer OLED device. Performance data of analogous materials are summarized to provide a benchmark for expected device efficacy.

Introduction

Triarylamine derivatives are a cornerstone in the development of efficient hole transport layers (HTLs) for OLEDs due to their excellent hole mobility and morphological stability. The incorporation of a thiophene moiety, as seen in this compound, can enhance the photophysical and electrochemical properties of these materials. The electron-rich nature of the thiophene ring can facilitate charge transport, a critical factor for high-performance OLED devices.[1] This document outlines the synthesis of a novel hole transport material, N,N-diphenyl-4-(thiophen-3-yl)aniline, and its potential application in OLEDs.

Synthesis of a Representative OLED Material: N,N-diphenyl-4-(thiophen-3-yl)aniline

A common and effective method for the synthesis of triarylamine derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[2][3] In this protocol, this compound is coupled with iodobenzene to yield the target triarylamine.

G cluster_reagents Starting Materials cluster_catalyst Catalyst System This compound This compound Reaction Buchwald-Hartwig Amination This compound->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction P(t-Bu)3 P(t-Bu)3 P(t-Bu)3->Reaction NaOtBu NaOtBu (Base) NaOtBu->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N,N-diphenyl-4-(thiophen-3-yl)aniline Purification->Final_Product

Figure 1: Synthetic workflow for N,N-diphenyl-4-(thiophen-3-yl)aniline.
Experimental Protocol: Synthesis of N,N-diphenyl-4-(thiophen-3-yl)aniline

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Hexane

  • Dichloromethane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, sodium tert-butoxide, and Pd₂(dba)₃.

  • Add anhydrous toluene to the flask, followed by iodobenzene and tri(tert-butyl)phosphine.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure N,N-diphenyl-4-(thiophen-3-yl)aniline.

OLED Device Fabrication and Characterization

The synthesized hole transport material can be incorporated into a multilayer OLED device. A typical device architecture consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.

G cluster_device OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL, e.g., Alq3) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) N,N-diphenyl-4-(thiophen-3-yl)aniline HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) Anode Anode (e.g., ITO)

References

Application Notes and Protocols: 4-(Thiophen-3-yl)aniline as a Versatile Building Block for Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine that serves as a valuable molecular building block for the synthesis of advanced functional materials, particularly hole-transporting materials (HTMs). Its unique structure, combining the electron-rich thiophene moiety with the versatile aniline group, provides a platform for creating materials with tailored optoelectronic properties. These properties are crucial for enhancing the efficiency and stability of organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The thiophene unit contributes to good charge transport characteristics and can promote favorable interactions with perovskite layers, while the aniline group offers a reactive site for polymerization and functionalization, allowing for the fine-tuning of energy levels and solubility. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of high-performance HTMs.

Key Properties of this compound

PropertyValueReference
CAS Number 834884-74-1[1]
Molecular Formula C₁₀H₉NS[1]
Molecular Weight 175.25 g/mol [1]
Appearance Solid
Melting Point 99-103 °C

Application in Hole-Transporting Materials

The primary application of this compound in materials science is as a monomer for the synthesis of conjugated polymers, most notably poly(this compound). This polymer and its derivatives have shown promise as HTMs in perovskite solar cells. The key advantages conferred by the this compound unit include:

  • Efficient Hole Extraction and Transport: The π-conjugated system extending across the thiophene and aniline moieties facilitates the movement of holes from the perovskite absorber layer to the electrode.

  • Energy Level Tunability: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be modulated through chemical modification of the aniline nitrogen or the polymer backbone. This allows for better energy level alignment with the valence band of the perovskite, minimizing energy loss during hole injection.

  • Improved Device Stability: The inherent chemical stability of the thiophene ring can contribute to the overall robustness of the HTM layer, protecting the underlying perovskite from degradation. The sulfur atom in the thiophene ring can also interact with the lead atoms in the perovskite, which may help to passivate defects at the interface.

  • Facile Synthesis: this compound can be polymerized through straightforward chemical or electrochemical methods, offering a cost-effective alternative to more complex HTM syntheses.

Performance of Thiophene-Based Hole-Transporting Materials

While specific device performance data for HTMs derived directly and exclusively from this compound is not extensively reported in publicly available literature, the broader class of thiophene-based and aniline-based HTMs provides a strong indication of their potential. The following table summarizes representative performance data for such materials in perovskite solar cells, offering a benchmark for materials developed from this compound.

HTM DesignationHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²V⁻¹s⁻¹)PCE (%)
Thiophene-based HTM 1 -5.15-2.361.9 x 10⁻⁴17.2
Thiophene-based HTM 2 -5.21-2.318.7 x 10⁻⁵18.1
Sulfur-Rich Terthiophene HTM (WZ103) -5.42-3.251.58 x 10⁻⁴19.48[2]
PEDOT:PSS (Reference) -5.2-1.12 x 10⁻⁴14.36[2]

Note: Data for Thiophene-based HTMs 1 and 2 are representative values from literature on similar materials to provide context.

Experimental Protocols

Synthesis of Poly(this compound) via Chemical Polymerization

This protocol describes a general method for the oxidative chemical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (CHCl₃) (solvent)

  • Methanol (for washing)

  • Ammonia solution (for de-doping)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Solution Preparation: In a two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous iron(III) chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 2 to 4.

  • Polymerization Reaction: Cool the monomer solution to 0 °C using an ice bath. Slowly add the iron(III) chloride solution dropwise to the stirred monomer solution over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period, typically 12-24 hours. The formation of a dark precipitate indicates the polymerization process.

  • Polymer Isolation and Purification:

    • Quench the reaction by pouring the mixture into a large volume of methanol.

    • Collect the precipitate by filtration.

    • Wash the collected solid extensively with methanol to remove residual oxidant and oligomers.

    • To obtain the neutral (de-doped) form of the polymer, stir the solid in an ammonia solution for several hours.

    • Filter the polymer again and wash with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization:

The synthesized polymer should be characterized to confirm its structure and properties using techniques such as:

  • FTIR Spectroscopy: To identify the characteristic vibrational modes of the polymer backbone.

  • ¹H NMR Spectroscopy: To confirm the polymer structure (solubility permitting).

  • UV-Vis Spectroscopy: To determine the optical bandgap.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

Fabrication of a Perovskite Solar Cell using the Synthesized HTM

This protocol provides a general workflow for the integration of a newly synthesized HTM into a standard n-i-p perovskite solar cell architecture.

Materials and Substrates:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (for compact and mesoporous layers)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)

  • Synthesized poly(this compound) HTM solution in a suitable solvent (e.g., chlorobenzene)

  • Additives for the HTM solution (optional, e.g., Li-TFSI, t-BP)

  • Gold or Silver for top electrode evaporation

  • Solvents and cleaning agents (detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol, followed by drying with a nitrogen stream and UV-ozone treatment.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer (c-TiO₂) onto the FTO substrate by spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C). Subsequently, deposit a mesoporous TiO₂ layer (m-TiO₂) by spin-coating and anneal again.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite active layer onto the m-TiO₂/c-TiO₂/FTO substrate using a one-step or two-step spin-coating method, followed by thermal annealing (e.g., 100-150 °C).

  • Hole-Transporting Layer (HTL) Deposition: Prepare a solution of the synthesized poly(this compound) in a suitable solvent. If required, add dopants like Li-TFSI and t-BP to the solution. Spin-coat the HTM solution onto the perovskite layer.

  • Top Electrode Deposition: Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Device Characterization:

    • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the spectral response of the device.

Visualizations

Synthesis of Poly(this compound)

G Monomer This compound (Monomer) Polymerization Oxidative Polymerization (0°C to RT, 12-24h) Monomer->Polymerization Oxidant FeCl3 in Chloroform (Oxidant) Oxidant->Polymerization Precipitate Polymer Precipitate (Doped State) Polymerization->Precipitate Forms Washing Washing with Methanol Precipitate->Washing Dedoping De-doping with Ammonia Solution Washing->Dedoping PurifiedPolymer Purified Poly(this compound) (Neutral State) Dedoping->PurifiedPolymer G cluster_device Perovskite Solar Cell (n-i-p) Electrode_Top Top Electrode (Au/Ag) HTL Hole-Transporting Layer (Poly(this compound)) Perovskite Perovskite Absorber Layer ETL_meso Mesoporous Electron Transport Layer (m-TiO2) ETL_compact Compact Electron Transport Layer (c-TiO2) Substrate FTO Glass Substrate G Perovskite Perovskite Absorber Layer Valence Band (VB) HTL Hole-Transporting Layer (Poly(this compound)) HOMO Perovskite->HTL Hole (h+) Injection Electrode Anode (e.g., Au) HTL->Electrode Hole (h+) Collection

References

Application Notes and Protocols: Synthesis of Schiff Base Derivatives from 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff base derivatives starting from 4-(Thiophen-3-yl)aniline. Schiff bases, characterized by their azomethine (-C=N-) group, are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The incorporation of a thiophene moiety is of particular interest as it is a privileged pharmacophore found in numerous FDA-approved drugs and is known to enhance biological activity.[3] These notes offer a comprehensive guide to the synthesis, purification, and characterization of these target compounds, supported by representative data and workflow visualizations.

Potential Applications in Drug Development

Thiophene-containing Schiff bases are versatile scaffolds for drug discovery. Their planar structure and the presence of heteroatoms facilitate binding to various biological targets.[3]

  • Antimicrobial Agents : Thiophene-derived Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal activity, making them promising candidates for developing new antimicrobial agents to combat resistant strains.[1][4]

  • Anticancer Therapeutics : In the anticancer domain, thiophene-based compounds have been shown to target kinases or apoptosis modulators.[3] Schiff bases derived from thiophene have exhibited cytotoxicity in various cancer cell lines.[5]

  • Antitubercular Agents : The mycolic acid synthesis pathway, crucial for Mycobacterium tuberculosis, is a key target for novel drugs. Thiophene-based Schiff bases are being investigated as potential inhibitors of enzymes like polyketide synthase 13 (Pks13) in this pathway.[2]

  • Anti-inflammatory and Antioxidant Agents : The structural features of these compounds also lend themselves to development as anti-inflammatory and antioxidant agents.[2][5]

Synthesis Protocol

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a suitable aromatic or heterocyclic aldehyde. This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration to form the imine.[6]

General Reaction Scheme

The general synthesis route involves the reaction of this compound with a substituted aldehyde (R-CHO) in an alcohol solvent, often with a catalytic amount of acid.

Caption: General reaction for Schiff base synthesis.

Materials and Reagents
Reagent/SolventSupplierPurity/GradeNotes
This compoundSigma-Aldrich97%CAS: 834884-74-1[7]
Substituted Aldehyde (e.g., o-vanillin)Sigma-Aldrich≥98%Example reactant[7]
Ethanol (EtOH)MerckAbsolute/AnhydrousReaction solvent
Glacial Acetic AcidFisher ScientificACS GradeCatalyst
Diethyl Ether (Et₂O)MerckAnhydrousFor washing precipitate
Dichloromethane (CH₂Cl₂)Sigma-AldrichACS GradeFor recrystallization
n-HexaneSigma-AldrichAnhydrousFor recrystallization
Detailed Experimental Protocol

This protocol describes the synthesis of a Schiff base derivative by reacting this compound with an aldehyde in a 1:1 molar ratio.[8][9]

  • Preparation : In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.75 g, 10 mmol) in 25 mL of absolute ethanol.

  • Reactant Addition : In a separate beaker, dissolve the selected aldehyde (10 mmol) in 15 mL of absolute ethanol. Add this solution dropwise to the flask containing the aniline solution while stirring.

  • Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[8]

  • Reaction : Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 60:40).[9]

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification : Filter the solid product using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials.[1]

  • Drying & Recrystallization : Dry the crude product in a vacuum oven. For further purification, the Schiff base can be recrystallized from a suitable solvent system, such as dichloromethane/n-hexane.[5]

  • Characterization : Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and calculate the percentage yield.

Characterization and Data

The formation of the Schiff base is confirmed by the appearance of characteristic signals in various spectroscopic analyses.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a Schiff base derivative of this compound.

TechniqueFunctional Group / ProtonExpected Chemical Shift / WavenumberReference
FT-IR (cm⁻¹)Azomethine (C=N)1610 - 1635 (strong)[1][10]
C-S (Thiophene)800 - 860[1]
Aromatic C=C1400 - 1580[1]
¹H NMR (δ, ppm)Azomethine (-N=CH-)8.3 - 8.6 (singlet)[1][10]
Aromatic & Thiophene6.5 - 8.0 (multiplets)[1][10]
¹³C NMR (δ, ppm)Azomethine (-C H=N-)158 - 165[10]
Aromatic & Thiophene110 - 150[10]
Physicochemical Properties
PropertyDescription / Value
Starting Material This compound [7]
Molecular FormulaC₁₀H₉NS
Molecular Weight175.25 g/mol [11]
AppearanceSolid
Melting Point99-103 °C
Product (Example) Schiff Base Derivative
AppearanceYellow to orange crystalline solid
Yield85-95% (Typical)[1][9]
SolubilitySoluble in DMSO, CH₂Cl₂, partially soluble in Ethanol

Experimental and Characterization Workflow

The overall process from synthesis to final characterization follows a structured workflow to ensure product purity and identity.

Caption: Workflow for Schiff base synthesis and analysis.

References

Application Notes and Protocols for Amide Bond Formation with 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceuticals containing this functional group. The unique electronic and structural properties of the thiophene ring make it a valuable scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] 4-(Thiophen-3-yl)aniline is a key building block for the synthesis of a variety of biologically active molecules, including kinase inhibitors. This document provides detailed application notes and protocols for the formation of amide bonds using this compound as the amine component, focusing on common and effective coupling reagents.

General Considerations for Amide Bond Formation with this compound

Anilines, particularly those with heterocyclic substituents, can exhibit lower nucleophilicity compared to aliphatic amines, sometimes requiring more robust coupling conditions or longer reaction times. The selection of the appropriate coupling reagent, solvent, and base is crucial for achieving high yields and purity. Common challenges include competing side reactions and the potential for racemization if chiral carboxylic acids are used. The protocols outlined below have been selected for their broad applicability and efficiency in coupling anilines.

Application in Drug Discovery: Targeting the Wnt Signaling Pathway

The this compound motif is found in compounds targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders. One such pathway is the Wnt signaling cascade, which plays a critical role in cell proliferation, differentiation, and embryogenesis. Aberrant Wnt signaling is a hallmark of many cancers. Porcupine (PORCN) is an O-acyltransferase essential for the secretion of Wnt ligands. Inhibition of PORCN presents a promising therapeutic strategy to block Wnt-dependent cancer cell growth. Notably, this compound has been utilized as a reactant in the synthesis of Porcupine inhibitors.[3]

Below is a simplified representation of the canonical Wnt signaling pathway and the point of intervention for Porcupine inhibitors.

G Wnt Wnt Ligand PORCN Porcupine (PORCN) Wnt->PORCN Maturation Frizzled Frizzled Receptor PORCN->Frizzled Secreted Wnt Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->DestructionComplex Inhibition beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylation Ub Ubiquitination & Degradation DestructionComplex->Ub beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Accumulation & Translocation beta_catenin_cyto->Ub TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation Inhibitor PORCN Inhibitor (e.g., containing This compound scaffold) Inhibitor->PORCN Inhibition

Figure 1: Simplified Wnt Signaling Pathway and Inhibition by a PORCN Inhibitor.

Experimental Protocols and Data

The following section details protocols for the amide bond formation with this compound using three common coupling reagents: HATU, EDC/HOBt, and PyBOP. A general experimental workflow is depicted below.

G start Start reactants 1. Combine Carboxylic Acid, This compound, & Coupling Reagent/Additive in Solvent start->reactants base 2. Add Base (e.g., DIPEA, Et3N) (if required) reactants->base reaction 3. Stir at appropriate temperature (0°C to RT) base->reaction monitoring 4. Monitor reaction by TLC or LC-MS reaction->monitoring workup 5. Aqueous Workup (e.g., wash with aq. acid, aq. base, brine) monitoring->workup purification 6. Purification (e.g., Column Chromatography) workup->purification product Pure Amide Product purification->product

Figure 2: General Experimental Workflow for Amide Bond Formation.
Data Presentation: Comparison of Coupling Reagents

The following table summarizes typical reaction conditions and yields for amide bond formation with anilines using different coupling reagents. While specific yield data for a wide range of reactions with this compound is not extensively published, the presented data for analogous reactions with other anilines provide a useful benchmark.

Coupling ReagentCarboxylic Acid (equiv)This compound (equiv)Reagent (equiv)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
HATU 1.01.11.2DIPEA (2.0-3.0)DMF0 to RT1-1870-95[4][5]
EDC/HOBt 1.01.11.2 (EDC), 1.2 (HOBt)DIPEA or Et₃N (2.0-3.0)DCM or DMF0 to RT8-2465-90[4][6]
PyBOP 1.01.11.2DIPEA or NMM (2.0-4.0)DMF or DCMRT2-1275-95[7]

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary to achieve the desired outcome.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or less nucleophilic amines.[5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (1-Hydroxybenzotriazole) is a widely used, cost-effective method for amide bond formation that helps to suppress racemization.[4][6]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate or DCM

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or Et₃N (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove the urea byproduct from EDC.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 3: PyBOP-Mediated Amide Coupling

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that is also highly effective for difficult couplings and is known for its rapid reaction times.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA or N-methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add PyBOP (1.2 equiv) and DIPEA or NMM (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of amides from this compound can be effectively achieved using a variety of modern coupling reagents. The choice of reagent and reaction conditions should be tailored to the specific carboxylic acid substrate and the desired scale of the reaction. The protocols provided herein offer robust starting points for the synthesis of novel amide derivatives for applications in drug discovery and development, particularly for targeting signaling pathways such as the Wnt cascade. Careful monitoring and optimization of these reactions will ensure high yields and purity of the target compounds.

References

Application Notes: 4-(Thiophen-3-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Thiophen-3-yl)aniline is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural and electronic properties, combining an aniline moiety with a thiophene ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. The thiophene ring serves as a bioisostere for a phenyl ring, offering potential improvements in metabolic stability and physicochemical properties, while the aniline group provides a key vector for synthetic modification and interaction with biological targets. This document outlines the application of this compound as a starting material for the development of potent inhibitors targeting key pathways in oncology, such as Wnt signaling.

Application: Development of Porcupine (PORCN) Inhibitors for Oncology

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and embryogenesis. Its aberrant activation is a hallmark of numerous cancers. Porcupine (PORCN) is a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. Inhibiting PORCN presents a promising therapeutic strategy to block Wnt-driven tumor growth. This compound has been successfully employed as a key structural motif in the development of potent PORCN inhibitors.

One such example is the synthesis of 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide . This compound, derived from this compound, has been investigated for its ability to inhibit the Wnt signaling pathway by targeting PORCN.[1]

Experimental Workflow for Synthesis and Evaluation

The general workflow for developing and evaluating PORCN inhibitors from a this compound scaffold involves chemical synthesis followed by a series of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Amide Coupling (e.g., with 2-(1H-imidazol-1-yl)acetic acid) A->B Reactant C N-(4-(thiophen-3-yl)phenyl)acetamide Derivative B->C Product D Biochemical Assay (PORCN Activity) C->D Test Compound E Cell-Based Wnt Signaling Assay (e.g., Reporter Gene Assay) C->E Test Compound F Cell Viability Assay (e.g., MTT Assay on Wnt-dependent cancer cells) C->F Test Compound G Determine IC50 Values D->G E->G F->G

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative compound derived from this compound against a Wnt-driven cancer cell line.

Compound IDTargetCell LineAssay TypeIC50 (nM)
2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamidePORCNHCT-116Cell Viability (MTT)Data Not Available in current search

Note: While the synthesis of this compound from this compound is documented, specific IC50 values from the primary literature were not available in the conducted search. Further targeted searches on the specific publication are required to populate this data.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assays relevant to the evaluation of this compound derivatives as anticancer agents.

Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide

This protocol describes a standard amide coupling reaction to synthesize the target compound from this compound.[1]

Materials:

  • This compound

  • 2-(1H-imidazol-1-yl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and 2-(1H-imidazol-1-yl)acetic acid (1.1 equivalents) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116 for Wnt signaling studies)

  • Cell culture medium (e.g., McCoy's 5A) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Synthesized test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and blank (medium only) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway Visualization

The Wnt signaling pathway, targeted by inhibitors derived from this compound, is a complex cascade. The diagram below illustrates the point of intervention for a PORCN inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds PORCN PORCN Wnt->PORCN Palmitoylation DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 Co-receptor PORCN->Wnt Secretion Blocked Inhibitor This compound Derivative Inhibitor->PORCN Inhibits Dest_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Dest_Complex Inhibits BetaCatenin β-catenin Dest_Complex->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Translocates & Co-activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Promotes

Caption: Inhibition of the Wnt signaling pathway by a PORCN inhibitor derived from this compound.

References

Application Notes and Protocols: Design and Synthesis of 4-(Thiophen-3-yl)aniline Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of 4-(thiophen-3-yl)aniline derivatives, a promising scaffold in the development of novel therapeutic agents. The protocols outlined below are based on established methodologies for similar bioactive compounds and are intended to serve as a guide for researchers in the field.

Design Rationale

The this compound core is a privileged structure in medicinal chemistry. The thiophene ring can act as a bioisostere for a phenyl ring, offering modulated physicochemical properties and potential for unique interactions with biological targets. The aniline moiety provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this scaffold have shown potential as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. The design strategy often involves the introduction of various substituents on the aniline nitrogen to interact with the ATP-binding pocket of kinases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization 3-bromothiophene 3-bromothiophene Suzuki Coupling Suzuki Coupling 3-bromothiophene->Suzuki Coupling 4-aminophenylboronic acid 4-aminophenylboronic acid 4-aminophenylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Urea Formation Urea Formation This compound->Urea Formation Final Derivatives Final Derivatives Amide Coupling->Final Derivatives Urea Formation->Final Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes a typical Suzuki coupling reaction to synthesize the core scaffold.

Materials:

  • 3-Bromothiophene

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromothiophene (1.0 eq) and 4-aminophenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1), add K₂CO₃ (3.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.12 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of N-(4-(Thiophen-3-yl)phenyl)amide Derivatives

This protocol details the coupling of the core scaffold with various carboxylic acids.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted carboxylic acid (1.2 eq) in DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Biological Activity Evaluation

The synthesized this compound derivatives are commonly evaluated for their antiproliferative activity against various cancer cell lines and their inhibitory effects on specific protein kinases.

Antiproliferative Activity

Table 1: Antiproliferative Activity of Exemplary this compound Derivatives against Cancer Cell Lines

Compound IDR-Group on Aniline NitrogenCancer Cell LineIC₅₀ (µM)[1]
Derivative 1 -C(O)-(4-Cl, 3-CF₃-Ph)A549 (Lung)2.25
Derivative 1 -C(O)-(4-Cl, 3-CF₃-Ph)HT-29 (Colon)1.72
Derivative 1 -C(O)-(4-Cl, 3-CF₃-Ph)MCF-7 (Breast)2.81
Gefitinib (Reference Drug)A549 (Lung)3.50
Gefitinib (Reference Drug)HT-29 (Colon)4.15
Gefitinib (Reference Drug)MCF-7 (Breast)4.89

Note: The data presented is hypothetical and serves as an example based on activities of similar anilinoquinazoline derivatives. Actual values would be determined experimentally.

Protocol 3: In Vitro Antiproliferative Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of the synthesized compounds.[2]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Culture the cancer cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) in triplicate and incubate for another 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values using a suitable software (e.g., GraphPad Prism).

Protein Kinase Inhibition

Table 2: EGFR Kinase Inhibitory Activity of an Exemplary this compound Derivative

Compound IDTarget KinaseIC₅₀ (nM)[1]
Derivative 1 EGFR17.32
Gefitinib EGFR25.42
Erlotinib EGFR33.25

Note: The data presented is hypothetical and serves as an example based on activities of similar anilinoquinazoline derivatives. Actual values would be determined experimentally.

Protocol 4: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescence signal using a luminometer.

  • The amount of ADP produced is proportional to the kinase activity. Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for many bioactive aniline derivatives is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. A common target is the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds Derivative This compound Derivative Derivative->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. This compound derivatives can act as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking the downstream signaling and inhibiting cancer cell growth. A series of pyridothieno[3,2-d]pyrimidin-4-amines, which are congeners of classical 4-anilinoquinazolines, have been shown to be ATP-competitive inhibitors of EGFR.[3]

References

Application Notes: 4-(Thiophen-3-yl)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the ATP-binding site of specific kinases, thereby blocking their downstream signaling pathways.

The 4-(thiophen-3-yl)aniline scaffold has emerged as a valuable building block in the design and synthesis of novel kinase inhibitors. The thiophene ring, a bioisostere of the phenyl ring, offers unique electronic properties and opportunities for hydrogen bonding and other non-covalent interactions within the kinase active site. The aniline moiety provides a key attachment point for various heterocyclic core structures, such as quinazolines, pyrimidines, and triazines, which are common pharmacophores in kinase inhibitors. This application note provides an overview of the use of this compound in the synthesis of kinase inhibitors, along with detailed protocols and data for selected examples.

Data Presentation: Inhibitory Activity of Kinase Inhibitors Derived from Thiophene-Aniline Scaffolds

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized using thiophene-aniline and related scaffolds.

Compound IDTarget Kinase(s)IC50 (nM)Reference
21a EGFR0.47[1]
HER20.14[1]
Gefitinib (2) EGFR1.9[1]
Imatinib (1) EGFR0.11[1]
HER20.06[1]
Compound 8 FLT340550[2]
Compound 5 FLT332435[2]
Compound 13g PI3Kα525[3]
mTOR48[3]
Thio-Iva VEGFR-23310

Table 1: In Vitro Kinase Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values of selected compounds against their target kinases.

Compound IDCell LineIC50 (nM)Cancer TypeReference
21a H129912.5Non-Small Cell Lung Cancer[1]
Gefitinib (2) H129940000Non-Small Cell Lung Cancer[1]
Compound 8 MCF-74132Breast Adenocarcinoma[2]
HepG-23300Hepatocellular Carcinoma[2]
Compound 5 MCF-77301Breast Adenocarcinoma[2]
HepG-25300Hepatocellular Carcinoma[2]
Compound 13g A549200Lung Carcinoma[3]
MCF-71250Breast Adenocarcinoma[3]
HeLa1030Cervical Cancer[3]

Table 2: In Vitro Cytotoxic Activity. This table presents the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 4-(Thiophen-3-yl)anilino-quinazoline Kinase Inhibitor

This protocol describes a representative synthesis of a 4-(thiophen-3-yl)anilino-quinazoline derivative, a common scaffold for EGFR inhibitors. The key step is the nucleophilic aromatic substitution of a chlorine atom on the quinazoline ring by the amino group of this compound.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol

  • Triethylamine (or another suitable non-nucleophilic base)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1 equivalent).

  • Add this compound (1.1 mmol, 1.1 equivalents).

  • Add isopropanol (10 mL) to the flask.

  • Add triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(thiophen-3-yl)anilino-quinazoline.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Measure the amount of product formed (or ATP consumed) using the detection reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR/HER2 Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K activates Ras Ras Dimerization->Ras activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->EGFR inhibits

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor This compound -based Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC activates Ca2 Ca²⁺ Release IP3->Ca2 Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK activates Proliferation Endothelial Cell Proliferation Raf_MEK_ERK->Proliferation Permeability Vascular Permeability Ca2->Permeability Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 inhibits Experimental_Workflow Start Start: This compound & Heterocyclic Core Synthesis Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitroKinase In Vitro Kinase Assay (Determine IC50) Characterization->InVitroKinase CellViability Cell-Based Assay (e.g., MTT Assay, Determine IC50) Characterization->CellViability DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) InVitroKinase->DataAnalysis CellViability->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

Anwendungs- und Protokollhinweise zur Derivatisierung der Aminogruppe von 4-(Thiophen-3-yl)anilin

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Modifikation der primären Aminogruppe von 4-(Thiophen-3-yl)anilin. Diese Verbindung dient als vielseitiger Baustein in der medizinischen Chemie, und ihre Derivate zeigen vielversprechende biologische Aktivitäten. Die hier vorgestellten Protokolle umfassen Acylierungs-, Sulfonylierungs- und reduktive Aminierungsreaktionen und bieten eine Grundlage für die Synthese neuartiger Wirkstoffkandidaten.

Einleitung

4-(Thiophen-3-yl)anilin ist eine heterocyclische Verbindung, die sowohl einen Thiophen- als auch einen Anilinring enthält. Die primäre Aminogruppe am Phenylring ist ein reaktiver Angriffspunkt für eine Vielzahl von chemischen Transformationen. Die Derivatisierung dieser Gruppe ermöglicht die Einführung verschiedener funktioneller Gruppen, was zu einer Modulation der physikochemischen Eigenschaften und der biologischen Aktivität führen kann. Thiophen- und Anilinderivate sind für ihre potenziellen Anwendungen als antikanzerogene, antimikrobielle und antivirale Mittel bekannt.

Chemische Derivatisierungsstrategien

Die primäre Aminogruppe von 4-(Thiophen-3-yl)anilin kann durch verschiedene Standardreaktionen modifiziert werden. Die folgenden Abschnitte beschreiben die Protokolle für die gängigsten Derivatisierungen.

N-Acylierung: Synthese von Amiden

Die Acylierung der Aminogruppe führt zur Bildung einer stabilen Amidbindung und ist eine der am häufigsten verwendeten Reaktionen in der Wirkstoffentwicklung.

Allgemeiner Reaktionsablauf der N-Acylierung

G cluster_reactants Reaktanten cluster_reagents Reagenzien cluster_product Produkt 4-(Thiophen-3-yl)anilin 4-(Thiophen-3-yl)anilin N-Acyl-Derivat N-Acyl-4-(thiophen-3-yl)anilin 4-(Thiophen-3-yl)anilin->N-Acyl-Derivat Acylchlorid_Anhydrid Acylchlorid oder Säureanhydrid Acylchlorid_Anhydrid->N-Acyl-Derivat Base Base (z.B. Pyridin, Triethylamin) Base->N-Acyl-Derivat Solvent Lösungsmittel (z.B. DCM, THF) Solvent->N-Acyl-Derivat

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.

Experimentelles Protokoll (Allgemein):

  • Lösen Sie 4-(Thiophen-3-yl)anilin (1,0 Äquiv.) in einem geeigneten trockenen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).[1]

  • Fügen Sie eine Base wie Triethylamin (1,5 Äquiv.) oder Pyridin hinzu, um die entstehende Salzsäure zu neutralisieren.[1]

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.[1]

  • Fügen Sie das entsprechende Acylchlorid oder Säureanhydrid (1,1 Äquiv.) tropfenweise zur gekühlten Lösung hinzu.[1]

  • Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser oder einer gesättigten Natriumbicarbonatlösung gewaschen.[1]

  • Die organische Phase wird abgetrennt, über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.[1]

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Tabelle 1: Beispielhafte N-Acylierungsreaktionen

AcylierungsreagenzProduktLösungsmittelBaseAusbeute (%)Referenz
AcetylchloridN-(4-(Thiophen-3-yl)phenyl)acetamidDMFK₂CO₃Hoch[2]
2-(1H-Imidazol-1-yl)essigsäure2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamidDMFDIPEA-[3]

Hinweis: Spezifische Ausbeutedaten für 4-(Thiophen-3-yl)anilin-Derivate sind in der Literatur spärlich. Die angegebenen Bedingungen basieren auf allgemeinen Protokollen für Aniline.

N-Sulfonylierung: Synthese von Sulfonamiden

Die Einführung einer Sulfonylgruppe kann die Löslichkeit und die Fähigkeit zur Wasserstoffbrückenbindung eines Moleküls verändern, was für die pharmakokinetischen Eigenschaften von Bedeutung ist.

Allgemeiner Reaktionsablauf der N-Sulfonylierung

G cluster_reactants Reaktanten cluster_reagents Reagenzien cluster_product Produkt Aniline 4-(Thiophen-3-yl)anilin Sulfonamid N-Sulfonyl-4-(thiophen-3-yl)anilin Aniline->Sulfonamid Sulfonylchlorid Sulfonylchlorid Sulfonylchlorid->Sulfonamid Base Base (z.B. Pyridin) Base->Sulfonamid Solvent Lösungsmittel (z.B. Acetonitril) Solvent->Sulfonamid

Abbildung 2: Allgemeiner Arbeitsablauf für die N-Sulfonylierung.

Experimentelles Protokoll (Allgemein):

  • Lösen Sie 4-(Thiophen-3-yl)anilin (1,0 Äquiv.) in einem geeigneten Lösungsmittel wie Acetonitril oder Pyridin.

  • Fügen Sie das entsprechende Sulfonylchlorid (1,1 Äquiv.) hinzu. Wenn kein Pyridin als Lösungsmittel verwendet wird, fügen Sie Pyridin (1,2 Äquiv.) als Base hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.

  • Gießen Sie die Reaktionsmischung in Wasser, um das Produkt auszufällen.

  • Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) gereinigt werden.

Tabelle 2: Beispielhafte N-Sulfonylierungsreaktionen

SulfonylierungsreagenzProduktLösungsmittelBaseAusbeute (%)Referenz
p-ToluolsulfonylchloridN-(4-(Thiophen-3-yl)phenyl)-4-methylbenzolsulfonamid--Mäßig[4]
BenzolsulfonylchloridN-(4-(Thiophen-3-yl)phenyl)benzolsulfonamid--Mäßig[4]

Hinweis: Sulfonylierungen von Anilin können unter lösungsmittelfreien Bedingungen exotherm sein.[4] Die Verwendung eines Katalysators kann für Amine mit elektronenziehenden Gruppen erforderlich sein.

Reduktive Aminierung: Synthese von sekundären Aminen

Die reduktive Aminierung ist eine effiziente Methode zur Bildung von C-N-Bindungen durch die Reaktion eines Amins mit einer Carbonylverbindung und anschließende Reduktion des intermediären Imins.

Allgemeiner Reaktionsablauf der reduktiven Aminierung

G cluster_reactants Reaktanten cluster_reagents Reagenzien cluster_product Produkt Aniline 4-(Thiophen-3-yl)anilin SecondaryAmine N-Alkyl/Aryl-4-(thiophen-3-yl)anilin Aniline->SecondaryAmine Carbonyl Aldehyd oder Keton Carbonyl->SecondaryAmine ReducingAgent Reduktionsmittel (z.B. NaBH(OAc)₃) ReducingAgent->SecondaryAmine Solvent Lösungsmittel (z.B. DCE, THF) Solvent->SecondaryAmine

Abbildung 3: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Experimentelles Protokoll (Allgemein mit NaBH(OAc)₃):

  • Lösen Sie 4-(Thiophen-3-yl)anilin (1,0 Äquiv.) und die entsprechende Aldehyd- oder Ketonverbindung (1,1 Äquiv.) in einem aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).[4][5]

  • Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquiv.) portionsweise zur Reaktionsmischung hinzu.[4][5]

  • Rühren Sie die Mischung bei Raumtemperatur für 4-24 Stunden, bis die Reaktion abgeschlossen ist (DC-Kontrolle).

  • Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.[5]

  • Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat).[5]

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Tabelle 3: Beispielhafte reduktive Aminierungsreaktionen

CarbonylverbindungProduktReduktionsmittelLösungsmittelAusbeute (%)Referenz
BenzaldehydN-Benzyl-4-(thiophen-3-yl)anilinNaBH(OAc)₃DCE-[4][5]
AcetonN-Isopropyl-4-(thiophen-3-yl)anilinNaBH(OAc)₃DCE-[4][5]
o-Vanillin2-Methoxy-6-(((4-(thiophen-3-yl)phenyl)amino)methyl)phenolNaBH₄ (nach Iminbildung)Methanol-[6]

Hinweis: Die Ausbeuten können je nach Reaktivität der Carbonylverbindung und des Anilins variieren. Bei Ketonen kann die Zugabe von Essigsäure als Katalysator erforderlich sein.[4]

Anwendungen in der Wirkstoffentwicklung

Derivate von 4-(Thiophen-3-yl)anilin sind aufgrund der vielfältigen biologischen Aktivitäten von Thiophen- und Anilin-Strukturen von großem Interesse für die pharmazeutische Forschung.

  • Antikanzerogene Aktivität: Viele Thiophen-haltige Verbindungen zeigen zytotoxische Wirkungen gegen verschiedene Krebszelllinien.[7][8] Die Derivatisierung der Aminogruppe kann zu Verbindungen mit verbesserter Wirksamkeit und Selektivität führen.

  • Antimikrobielle Aktivität: Sulfonamide, die durch N-Sulfonylierung von 4-(Thiophen-3-yl)anilin hergestellt werden können, sind eine bekannte Klasse von antibakteriellen Wirkstoffen.[9][10][11][12][13] Die Thiophen-Einheit kann die antimikrobielle Aktivität weiter modulieren.

Tabelle 4: Biologische Aktivität ausgewählter Thiophen-Derivate (Beispiele)

VerbindungsklasseZielindikationAktivität (IC₅₀/MIC)Referenz
Thiophen-haltige BenzamideKrebs (A549 Lungenkrebs)IC₅₀ im µM-Bereich[7]
Thiophen-haltige ChalconeKrebs (A549 Lungenkrebs)IC₅₀ = 1.15 µM[8]
Thiophen-SulfonamideBakterielle Infektionen (E. coli)MIC = 0.40 ± 0.08 µg/mL[10]

Hinweis: Die in dieser Tabelle aufgeführten Daten beziehen sich auf Thiophen-Derivate im Allgemeinen und nicht spezifisch auf Derivate von 4-(Thiophen-3-yl)anilin, für die spezifische Daten in der durchsuchten Literatur nicht verfügbar waren. Sie dienen der Veranschaulichung des potenziellen Anwendungsbereichs.

Fazit

Die Derivatisierung der Aminogruppe von 4-(Thiophen-3-yl)anilin mittels Acylierung, Sulfonylierung und reduktiver Aminierung stellt eine effektive Strategie zur Synthese einer Vielzahl von neuen Verbindungen dar. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Erforschung dieser Derivate als potenzielle neue Therapeutika, insbesondere im Bereich der Onkologie und der antimikrobiellen Wirkstoffforschung. Weitere Untersuchungen sind erforderlich, um die Struktur-Wirkungs-Beziehungen dieser Verbindungsklasse vollständig aufzuklären und ihre pharmakologischen Profile zu optimieren.

References

Application Notes and Protocols for Electrophilic Substitution Reactions on the Thiophene Ring of 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the considerations and methodologies for performing electrophilic substitution reactions on the thiophene ring of 4-(Thiophen-3-yl)aniline. Due to the high reactivity of both the aniline and thiophene moieties, a strategic approach involving the protection of the amino group is paramount to achieve selective substitution on the thiophene ring and avoid undesirable side reactions.

Core Concepts and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for the functionalization of aromatic rings. In the case of this compound, two aromatic systems are present: a highly activated aniline ring and a reactive thiophene ring.

  • Aniline Ring: The amino group (-NH2) is a strong activating group and an ortho, para-director.[1][2] Direct electrophilic attack on the unprotected aniline will preferentially occur at the positions ortho to the amino group. However, the high reactivity can lead to polysubstitution and oxidation, especially under acidic conditions required for many SEAr reactions.[3][4]

  • Thiophene Ring: The thiophene ring is inherently electron-rich and more reactive than benzene towards electrophiles. Substitution typically occurs at the C2 or C5 positions (α-positions), which are adjacent to the sulfur atom, due to the superior stabilization of the cationic intermediate (Wheland intermediate). For a 3-substituted thiophene, such as in our target molecule, electrophilic attack is still favored at the C2 and C5 positions. The presence of the aniline ring, an electron-donating substituent, further activates the thiophene ring towards electrophilic attack.

Challenge: The primary challenge is to direct the electrophilic substitution to the thiophene ring in a controlled manner, avoiding reactions on the more activated aniline ring.

The Critical Role of Amino Group Protection

To achieve selective electrophilic substitution on the thiophene ring, the amino group of the aniline moiety must be protected.[3] Acetylation of the amine to form an acetanilide is a common and effective strategy.[3][4]

Why Protect the Amino Group?

  • Reduces Reactivity: The acetyl group is electron-withdrawing, which significantly reduces the activating effect of the nitrogen lone pair on the aniline ring.

  • Prevents Side Reactions: Protection prevents protonation of the basic amino group in acidic reaction media, which would form a strongly deactivating anilinium ion.[3] It also mitigates oxidative side reactions.

  • Improves Selectivity: By deactivating the aniline ring, the relative reactivity of the thiophene ring is enhanced, favoring electrophilic attack on the thiophene.

The protection of the amino group can be readily achieved by reacting this compound with acetic anhydride or acetyl chloride in the presence of a base. The resulting N-(4-(thiophen-3-yl)phenyl)acetamide can then be used as the substrate for subsequent electrophilic substitution reactions. The acetyl protecting group can be easily removed by acid or base hydrolysis to regenerate the aniline.

Logical Workflow for Selective Electrophilic Substitution

The following workflow outlines the general strategy for achieving selective electrophilic substitution on the thiophene ring of this compound.

G cluster_0 Protection cluster_1 Electrophilic Substitution cluster_2 Deprotection cluster_3 Final Product start This compound protect Acetylation (e.g., Acetic Anhydride) start->protect protected_substrate N-(4-(Thiophen-3-yl)phenyl)acetamide protect->protected_substrate reaction Electrophilic Reagent (e.g., Vilsmeier, Halogen, etc.) protected_substrate->reaction substituted_protected Substituted Acetanilide reaction->substituted_protected deprotect Hydrolysis (Acid or Base) substituted_protected->deprotect final_product Thiophene-Substituted This compound deprotect->final_product

Caption: General workflow for selective electrophilic substitution.

Application Notes and Protocols

The following sections provide detailed protocols for key electrophilic substitution reactions on the protected N-(4-(thiophen-3-yl)phenyl)acetamide. The expected major products are substitution at the C2 or C5 position of the thiophene ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[5][6]

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). This electrophile then reacts with the aromatic substrate.[5]

Expected Regioselectivity: Formylation is expected to occur at the C2 or C5 position of the thiophene ring.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve N-(4-(thiophen-3-yl)phenyl)acetamide (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

ReactionReagentsTemperature (°C)Time (h)Expected Major Product(s)
Vilsmeier-HaackPOCl3, DMF60-702-42-formyl and 5-formyl derivatives
Halogenation (Bromination)

Halogenation of thiophenes is a rapid reaction.[7] To control the reaction and avoid polysubstitution, mild brominating agents are preferred.

Reaction Principle: Electrophilic bromination introduces a bromine atom onto the aromatic ring. N-Bromosuccinimide (NBS) is a common and effective reagent for the controlled bromination of activated aromatic systems.

Expected Regioselectivity: Bromination is expected to occur primarily at the C2 or C5 position of the thiophene ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve N-(4-(thiophen-3-yl)phenyl)acetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation:

ReactionReagentsSolventTemperature (°C)Time (h)Expected Major Product(s)
BrominationNBSTHF or DMFRoom Temp.1-32-bromo and 5-bromo derivatives
Nitration

Nitration of thiophenes requires mild conditions to prevent degradation of the ring.[7]

Reaction Principle: A nitronium ion (NO2+), the active electrophile, is typically generated from a mixture of nitric acid and sulfuric acid. However, for sensitive substrates, milder nitrating agents are used.

Expected Regioselectivity: Nitration is expected at the C2 or C5 position of the thiophene ring.

Experimental Protocol:

  • Nitrating Agent Preparation: In a separate flask, prepare a solution of fuming nitric acid (1.1 equivalents) in acetic anhydride at 0 °C.

  • Reaction: Dissolve N-(4-(thiophen-3-yl)phenyl)acetamide (1 equivalent) in acetic anhydride and cool the solution to 0 °C.

  • Slowly add the prepared nitrating agent dropwise to the solution of the substrate, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation:

ReactionReagentsTemperature (°C)Time (h)Expected Major Product(s)
NitrationFuming HNO3, Acetic Anhydride01-22-nitro and 5-nitro derivatives
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring.

Reaction Principle: An acyl halide or anhydride reacts with a Lewis acid catalyst to form a highly electrophilic acylium ion, which then attacks the aromatic ring.

Expected Regioselectivity: Acylation is expected to occur at the C2 or C5 position of the thiophene ring.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C.

  • Acylium Ion Formation: Add the acyl chloride (e.g., acetyl chloride) (1.1 equivalents) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve N-(4-(thiophen-3-yl)phenyl)acetamide (1 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation:

ReactionReagentsCatalystSolventTemperature (°C)Time (h)Expected Major Product(s)
Friedel-Crafts AcylationAcetyl ChlorideAlCl3DCM or DCE0 to RT2-62-acetyl and 5-acetyl derivatives

Deprotection of the Amino Group

Following successful substitution on the thiophene ring, the N-acetyl group can be removed to yield the desired functionalized this compound.

Experimental Protocol (Acidic Hydrolysis):

  • Dissolve the N-acetylated product in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product as needed.

Conclusion

Selective electrophilic substitution on the thiophene ring of this compound is a feasible synthetic strategy, provided that the highly activating and sensitive amino group is protected. Acetylation to the corresponding acetanilide effectively deactivates the aniline ring, directing electrophilic attack to the thiophene moiety. The protocols provided herein for Vilsmeier-Haack formylation, bromination, nitration, and Friedel-Crafts acylation offer robust starting points for the synthesis of novel thiophene-functionalized aniline derivatives for applications in research and drug development. It is important to note that in all cases, a mixture of 2- and 5-substituted isomers on the thiophene ring is expected, and chromatographic purification will likely be necessary to isolate the desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Thiophen-3-yl)aniline synthesis. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guide

Q1: I am getting a low yield in my Suzuki-Miyaura cross-coupling reaction to synthesize this compound. What are the common causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis are often attributed to several factors. Here's a systematic approach to troubleshooting:

  • Protodeboronation of 3-Thienylboronic Acid: This is a major side reaction where the boronic acid is converted back to thiophene, reducing the availability of your starting material.[1][2] Heteroaromatic boronic acids are particularly prone to this.[1]

    • Solution:

      • Use Milder Bases: Strong bases can accelerate protodeboronation.[1][3] Opt for milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]

      • Control Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Run the reaction at the lowest effective temperature.

      • Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, water is a proton source for protodeboronation. Using anhydrous solvents can be beneficial.[1][3]

      • Use a More Stable Boronic Acid Derivative: Consider converting 3-thienylboronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester, which slowly releases the boronic acid during the reaction, minimizing decomposition.[1][4]

  • Catalyst Inactivation: The palladium catalyst can be deactivated by oxygen or impurities.

    • Solution:

      • Degassing: Thoroughly degas all solvents and reagents by bubbling an inert gas (Argon or Nitrogen) through them or by using freeze-pump-thaw cycles.[5]

      • Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time.[5] Ensure they are fresh and have been stored under an inert atmosphere.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle.

    • Solution: For coupling with heteroaromatic compounds, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[6]

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Solution: Use high-purity 3-thienylboronic acid (or its derivative) and the corresponding aniline or bromobenzene derivative.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side product?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.

  • Solution:

    • Control Catalyst Loading: In some cases, high catalyst loading can promote homocoupling. Try reducing the amount of palladium catalyst.

    • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.

    • Ensure an Inert Atmosphere: Oxygen can sometimes promote homocoupling. Ensure your reaction is performed under a strict inert atmosphere.

Q3: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?

A3: The Buchwald-Hartwig amination is a viable alternative for C-N bond formation. If you are facing issues, consider the following:

  • Choice of Ligand: The ligand is critical for the success of this reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, some functional groups may not be compatible with strong bases.[7]

  • Catalyst System: Ensure you are using an appropriate palladium precursor and ligand combination. Pre-formed catalysts can sometimes offer better results.

  • Reaction Conditions: Ensure the reaction is run under strictly anhydrous and anaerobic conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Suzuki-Miyaura coupling or Buchwald-Hartwig amination?

A1: Both routes are viable. The Suzuki-Miyaura coupling is more commonly reported for this specific transformation and involves the coupling of either 3-thienylboronic acid with a 4-haloaniline (e.g., 4-bromoaniline) or 4-aminophenylboronic acid with a 3-halothiophene (e.g., 3-bromothiophene). A highly efficient micellar Suzuki cross-coupling has been reported to give a 94% yield of this compound.[8] The Buchwald-Hartwig amination would involve the coupling of a 3-halothiophene with aniline. The choice of route may depend on the availability and cost of the starting materials and the specific experimental capabilities.

Q2: What is the role of the base in the Suzuki-Miyaura reaction?

A2: The base plays a crucial role in the catalytic cycle. It activates the organoboron compound to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.[9]

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved by flash column chromatography on silica gel.[8] An alternative method for removing unreacted aniline is to perform an acid-base extraction. By dissolving the reaction mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic aniline will be protonated and move to the aqueous layer, while the desired product may remain in the organic layer, depending on its basicity.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes. This compound is classified as a dangerous good for transport and may be toxic if swallowed.[10][11] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or vapors. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric, so they should be handled under an inert atmosphere.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of this compound and Related Compounds.

EntryCoupling PartnersCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromoaniline, 3-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL in WaterRT0.2594[8]
23-Bromoaniline, 3-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL in WaterRT0.2588[8]
34-Chlorobenzonitrile, 3-Thienylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O1001294[12]
42-Chloropyridine, 3-Thienylboronic acid[Pd/2]-complex (0.5)-K₂CO₃n-Butanol100->95[13]

Experimental Protocols

Protocol 1: Micellar Suzuki-Miyaura Cross-Coupling for this compound[8]

This protocol describes a highly efficient and environmentally friendly synthesis using a micellar solution at room temperature.

Materials:

  • 4-Bromoaniline

  • 3-Thienylboronic acid

  • Pd(dtbpf)Cl₂ (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride

  • Triethylamine (Et₃N)

  • Kolliphor EL

  • Deionized water

  • Ethanol

  • Dichloromethane

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromoaniline (0.5 mmol), 3-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1 mmol).

  • Add 2 mL of a 1.97% (w/w) aqueous solution of Kolliphor EL.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • After 15 minutes, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to obtain pure this compound.

Protocol 2: General Protocol for Buchwald-Hartwig Amination[14]

This is a general protocol that can be adapted for the synthesis of this compound by coupling 3-bromothiophene with aniline.

Materials:

  • 3-Bromothiophene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (catalyst), Xantphos (ligand), and Cs₂CO₃ (base).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add 3-bromothiophene, aniline, and anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'-B(OR)2 organoboron->transmetalation base Base base->transmetalation Troubleshooting_Workflow start Low Yield in Synthesis check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_reactions Investigate Side Reactions (e.g., Protodeboronation) start->side_reactions optimize Optimize Reaction Parameters check_reagents->optimize check_conditions->optimize side_reactions->optimize change_base Change Base (e.g., to K3PO4) optimize->change_base change_ligand Change Ligand (e.g., to SPhos) optimize->change_ligand change_solvent Change Solvent (e.g., Anhydrous) optimize->change_solvent protect_boronic Protect Boronic Acid (e.g., MIDA ester) optimize->protect_boronic success Improved Yield change_base->success change_ligand->success change_solvent->success protect_boronic->success

References

Technical Support Center: Purification of 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(Thiophen-3-yl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography

Q1: My this compound is streaking on the silica gel column. How can I resolve this?

A1: Streaking of anilines on silica gel is a common issue due to the slightly acidic nature of the silica, which can interact with the basic aniline. To mitigate this, add a small amount of a basic modifier, such as triethylamine (Et₃N), to your eluent.[1][2] A concentration of 0.1-1% (v/v) triethylamine is typically sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a polar solvent. Common choices include hexane/ethyl acetate or dichloromethane/methanol. Based on protocols for similar compounds, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a reasonable starting point. You should first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

Q3: The compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A3: If your compound is not eluting, it may be too polar for the chosen solvent system or it may be irreversibly binding to the silica gel. You can try a more polar solvent system, such as a higher percentage of methanol in dichloromethane. If this fails, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds like anilines.[2]

Q4: How can I visualize this compound on a TLC plate?

A4: this compound contains a chromophore and should be visible under a UV lamp (254 nm). If the concentration is low, you may need to use a staining solution. A potassium permanganate (KMnO₄) stain is a general-purpose stain that works well for many organic compounds.

Recrystallization

Q1: I'm having trouble finding a suitable recrystallization solvent for this compound. What should I try?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For aromatic amines, good starting points for solvent screening include alcohols (e.g., ethanol, methanol, isopropanol), aromatic hydrocarbons (e.g., toluene), or a mixed solvent system.[3] A mixed solvent system, such as ethanol/water or toluene/hexane, where the compound is soluble in one solvent and insoluble in the other, can be very effective.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[3] To prevent this, try the following:

  • Use more solvent: Ensure you have used enough solvent to keep the compound dissolved at the boiling point of the solution.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

Q3: My recovery after recrystallization is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling is incomplete: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Product loss during transfer: Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter funnel to recover any remaining crystals.

Quantitative Data

Purification MethodStarting Material Purity (%)Final Purity (%)Recovery (%)Key Parameters
Column Chromatography e.g., 85%e.g., >98%e.g., 75%Stationary Phase: Silica gel; Eluent: Hexane/Ethyl Acetate with 0.5% Et₃N
Recrystallization e.g., 85%e.g., >99%e.g., 60%Solvent System: Ethanol/Water (e.g., 10:1)

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate containing 0.5% Et₃N to find a solvent system that gives an Rf value of 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined solvent system.

    • Collect fractions in separate tubes.

    • Monitor the elution by TLC, spotting every few fractions on a TLC plate to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of the potential solvent and observe the solubility at room temperature.

    • Heat the test tube and observe the solubility at the boiling point of the solvent.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound column Column Chromatography synthesis->column recrystallization Recrystallization synthesis->recrystallization analysis Purity Assessment (e.g., NMR, HPLC) column->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product >97% Purity

Caption: A general workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered streaking Streaking on Column start->streaking no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery add_base Add Et3N to Eluent streaking->add_base Solution change_solvent Increase Eluent Polarity or Change Stationary Phase no_elution->change_solvent Solution slow_cooling Slow Cooling, Seeding, or Use More Solvent oiling_out->slow_cooling Solution min_solvent Use Minimum Hot Solvent & Ensure Complete Cooling low_recovery->min_solvent Solution

References

Technical Support Center: Suzuki Coupling of 4-bromoaniline with Thiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Suzuki coupling of 4-bromoaniline and thiophene-3-boronic acid to synthesize 4-(thiophen-3-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is resulting in a low to no yield of the desired this compound. What are the primary factors I should investigate?

A1: Low or no yield in this specific Suzuki coupling can often be attributed to several critical factors. Begin by systematically assessing the following:

  • Catalyst Activity: The Palladium catalyst is the heart of the reaction. Ensure that your catalyst, whether a pre-catalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd(PPh₃)₄, is active.[1] If using a Pd(II) pre-catalyst, it must be effectively reduced in-situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable pre-catalyst.

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of both 4-bromoaniline and thiophene-3-boronic acid. Boronic acids, in particular, can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and they often work in tandem.[1][2] The base is necessary to activate the boronic acid for transmetalation.[3] For this coupling, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[2][4] The solvent system must facilitate the interaction of all components; common choices include toluene/water, dioxane/water, or THF/water mixtures.[5]

Q2: I'm observing significant consumption of my starting materials, but the yield of this compound is still low. What are the likely side reactions?

A2: When starting materials are consumed without efficient formation of the desired product, several side reactions are likely occurring:

  • Protodeboronation: This is a common side reaction where the boronic acid group on the thiophene is replaced by a hydrogen atom.[1][6] This is often promoted by strong bases and the presence of water.[1][6] Electron-rich heterocyclic boronic acids are particularly susceptible.[1]

  • Homocoupling: The thiophene-3-boronic acid can couple with itself to form a bithiophene byproduct. This reaction is competitive with the desired cross-coupling, especially if the main reaction is slow.[6]

  • Catalyst Decomposition: At elevated temperatures, or if the phosphine ligand is not robust enough, the palladium catalyst can decompose into inactive palladium black.[6]

Q3: How can I minimize the protodeboronation of thiophene-3-boronic acid?

A3: To minimize this problematic side reaction:

  • Use Anhydrous Conditions: Since water is the proton source for protodeboronation, using carefully dried solvents and reagents and maintaining a strictly inert atmosphere can significantly reduce this side reaction.[1][6]

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[1] Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Protect the Boronic Acid: As a more advanced strategy, boronic acids can be converted to more stable derivatives like trifluoroborates or MIDA boronates, which are less prone to protodeboronation.[7]

Q4: My 4-bromoaniline seems unreactive. What type of catalyst system is recommended for electron-rich aryl halides?

A4: 4-Bromoaniline is considered an electron-rich aryl bromide due to the electron-donating nature of the amino group. This can make the initial oxidative addition step of the catalytic cycle more challenging. For such substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] More robust catalyst systems are often required:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are designed to facilitate the oxidative addition of electron-rich aryl halides.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly active and have shown great success in coupling challenging substrates.[7][9]

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Reaction: Suzuki Coupling of 4-bromoaniline with Thiophene-3-boronic acid.

Materials:

  • 4-bromoaniline

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[10][11]

  • Base (e.g., Triethylamine (Et₃N) or K₃PO₄)[4][10]

  • Solvent (e.g., Aqueous Kolliphor EL, or a mixture like Dioxane/H₂O)[2][10]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 equiv), thiophene-3-boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[10]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is between 0.1 M and 0.5 M with respect to the 4-bromoaniline.[1]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[1] For some highly active catalyst systems, the reaction may proceed at room temperature.[10][11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[1][10]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki couplings involving anilines and thiophenes, based on literature data.

Table 1: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-bromoanisolePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901292[2]
24-bromoanisolePhenylboronic acidCs₂CO₃1,4-Dioxane/H₂O (4:1)901288[2]
34-bromoanisolePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O (4:1)901285[2]
44-bromoanilineThiophene-3-boronic acidEt₃NAq. Kolliphor ELRoom Temp0.2594[10][11]

Table 2: Comparison of Catalysts for Challenging Couplings

EntryAryl HalideBoronic AcidCatalyst (mol%)LigandBaseYield (%)Reference
14-chloroanisolePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃K₃PO₄98[12]
23-amino-2-chloropyridine2-methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄99[13]
34-bromoanilineThiophene-3-boronic acidPd(dtbpf)Cl₂ (2)dtbpfEt₃N94[10][11]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdXL Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdXL Oxidative Addition ArX Ar-X (4-bromoaniline) ArX->ArPdXL ArPdRL Ar-Pd(II)-R ArPdXL->ArPdRL Transmetalation Base Base (e.g., K3PO4) Base->ArPdRL Boronic R-B(OH)2 (Thiophene-3-boronic acid) Boronic->ArPdRL ArPdRL->Pd0 Reductive Elimination Product Ar-R (Product) ArPdRL->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Purity & Stability? start->check_reagents check_reagents->start [ Impure ] check_conditions Inert Atmosphere? Degassed Solvents? check_reagents->check_conditions [ Reagents OK ] check_conditions->start [ O2 Contamination ] check_catalyst Catalyst Active? Appropriate Ligand? check_conditions->check_catalyst [ Conditions OK ] optimize_base Optimize Base (e.g., K2CO3 vs K3PO4) check_catalyst->optimize_base [ Catalyst OK ] new_catalyst Screen New Catalysts (e.g., Buchwald ligands) check_catalyst->new_catalyst [ Inactive/Inappropriate ] optimize_solvent Optimize Solvent (e.g., Dioxane, Toluene) optimize_base->optimize_solvent side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) optimize_solvent->side_reactions new_catalyst->optimize_base success Improved Yield side_reactions->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions Involving Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving thiophene-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with thiophene substrates often problematic?

A1: The primary challenge arises from the sulfur atom in the thiophene ring, which can act as a poison to the palladium catalyst. Sulfur can strongly adsorb to the surface of the palladium catalyst, blocking the active sites necessary for the catalytic cycle to proceed.[1] This interaction can lead to reduced catalytic activity or complete deactivation of the catalyst.

Q2: What is the primary mechanism of palladium catalyst deactivation by thiophenes?

A2: The deactivation mechanism involves the formation of strong chemical bonds between the sulfur atom of the thiophene ring and the palladium metal center. This process, known as chemisorption, reduces the number of available active sites for the reactants. In some cases, this can lead to the formation of stable and catalytically inactive palladium sulfide (PdS) complexes.

Q3: My Suzuki reaction with a thiophene substrate has a low yield or is not proceeding. What are the common culprits?

A3: Low or no yield in a Suzuki coupling involving thiophenes can be attributed to several factors:

  • Catalyst Deactivation: As mentioned, the sulfur in the thiophene ring is a likely cause of catalyst poisoning.

  • Inefficient Oxidative Addition: For electron-rich thiophene halides, the initial oxidative addition step of the catalytic cycle may be slow.[2]

  • Protodeboronation: Thiophene boronic acids or their esters can be unstable under the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[2]

  • Poor Reagent Quality: The purity and stability of your reagents, including the thiophene substrate, boronic acid/ester, and catalyst, are crucial. Ensure solvents are properly dried and degassed, as oxygen can also contribute to catalyst deactivation.[2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent system is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.[2]

Q4: How can I mitigate catalyst deactivation when working with thiophenes?

A4: Several strategies can be employed to overcome catalyst deactivation:

  • Ligand Selection: Utilize bulky and electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos. These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, improving overall efficiency.

  • Catalyst Choice: Consider using more robust palladium precatalysts, such as palladacycles, which can exhibit higher stability and activity.

  • Slow Addition: A "slow-release" strategy for the thiophene-containing reagent can be beneficial. Adding the thiophene substrate slowly to the reaction mixture can help maintain a low concentration of the poisoning species at any given time, thus preserving the catalyst's activity for a longer duration.

  • Reaction Conditions Optimization: Carefully screen different bases, solvents, and reaction temperatures to find the optimal conditions for your specific substrates.

Q5: Can a sulfur-poisoned palladium catalyst be regenerated?

A5: In some instances, regeneration of a sulfur-poisoned palladium catalyst is possible, often through oxidative treatments. Methods such as heating the catalyst in air or treating it with oxidizing agents have been shown to restore some of its activity by oxidizing the adsorbed sulfur species to volatile sulfur oxides. However, complete regeneration is often difficult to achieve.

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing low to no yield in your Suzuki reaction with a thiophene substrate, follow this troubleshooting workflow:

Diagram: Troubleshooting Workflow for Low Yield in Thiophene Suzuki Coupling

Troubleshooting_Workflow start Low / No Product reagent_quality Verify Reagent Quality (Purity, Stability, Degassing) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) reagent_ok->reaction_conditions Yes end_fail Consult Further Literature reagent_ok->end_fail No conditions_ok Conditions OK? reaction_conditions->conditions_ok catalyst_system Troubleshoot Catalyst System conditions_ok->catalyst_system Yes optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No catalyst_system->optimize_conditions catalyst_system->end_fail end_success Improved Yield optimize_conditions->end_success

Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki reactions involving thiophenes.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Action: Check the purity of your thiophene substrate, boronic acid/ester, and palladium catalyst. Ensure all reagents are fresh and have been stored correctly.

    • Protocol: Run a control reaction with a known, reliable substrate to confirm the activity of your catalyst and other reagents. Ensure solvents are anhydrous and properly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Review Reaction Conditions:

    • Action: Confirm that a strict inert atmosphere was maintained throughout the reaction setup and duration. Check that the reaction temperature was accurately controlled.

    • Protocol: Use Schlenk line techniques or a glovebox for reaction setup. Use a calibrated thermometer to monitor the reaction temperature.

  • Troubleshoot Catalyst System:

    • Action: The choice of ligand and palladium source is critical. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.

    • Protocol: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂ or a palladacycle precatalyst.

  • Optimize Reaction Conditions:

    • Action: The base and solvent system can significantly impact the reaction outcome.

    • Protocol: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water, THF/water). A systematic Design of Experiments (DoE) approach can be efficient for optimizing multiple parameters simultaneously.

Issue 2: Reaction Stalls or Proceeds Slowly

If your reaction starts but then stalls, or the reaction rate is very slow, consider the following:

Possible Cause: Progressive catalyst deactivation by the thiophene substrate.

Troubleshooting Steps:

  • Slow Addition of Thiophene Substrate:

    • Action: Instead of adding all the thiophene substrate at the beginning of the reaction, add it portion-wise or via a syringe pump over several hours.

    • Protocol: Dissolve the thiophene substrate in a small amount of the reaction solvent and add it to the reaction mixture at a controlled rate.

  • Increase Catalyst Loading:

    • Action: A higher catalyst loading may be necessary to compensate for the deactivation.

    • Protocol: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%) and monitor the effect on the reaction progress.

  • Higher Reaction Temperature:

    • Action: Increasing the temperature can sometimes overcome the activation barrier and improve the reaction rate.

    • Protocol: Cautiously increase the reaction temperature in increments of 10-20 °C, while monitoring for any signs of product or reagent decomposition.

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Dibromothiophenes
Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate[1]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Not Specified110-11512-18Not Specified[1]

Note: The yields are highly dependent on the specific arylboronic acid used in the coupling reaction. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.[1]

Table 2: Reported Turnover Numbers (TON) and Turnover Frequencies (TOF) for Palladium Catalysts in Suzuki Coupling of Heteroaryl Halides
Catalyst SystemSubstrateTONTOF (h⁻¹)
PalladacycleAryl Iodidesup to 10,000,000up to 1,000,000
PdCl₂{PR₂(Ph-R')}₂Heteroaryl Chloridesup to 10,000Not Specified

Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions (temperature, solvent, base), and the nature of the boronic acid coupling partner.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction of a Bromothiophene

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Bromothiophene derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromothiophene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Ar-X OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar [R-B(OR)₃]⁻ Transmetal Transmetalation PdII_R_Ar->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram: Palladium Catalyst Deactivation by Thiophene

Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Deactivated_Complex Inactive Pd-S Complex Active_Catalyst->Deactivated_Complex Coordination Thiophene Thiophene Substrate Poisoning Sulfur Poisoning

Caption: Simplified pathway of palladium catalyst deactivation by a sulfur-containing thiophene substrate.

References

Minimizing protodeboronation of thiophene-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with thiophene-3-boronic acid, with a primary focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with thiophene-3-boronic acid?

A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of thiophene-3-boronic acid, this reaction results in the formation of thiophene, which consumes the starting material and reduces the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Heteroaromatic boronic acids, such as thiophene-3-boronic acid, are particularly susceptible to this decomposition pathway.[2]

Q2: What are the primary factors that cause protodeboronation of thiophene-3-boronic acid?

A2: The main factors that promote the protodeboronation of thiophene-3-boronic acid include:

  • pH: Both acidic and basic conditions can catalyze the reaction. For thienylboronic acids, a high pH (typically above 10) significantly accelerates protodeboronation.[3]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2][4]

  • Solvent: The presence of a proton source, like water, is necessary for protodeboronation to occur.[2] While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.[2]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2]

Q3: How can I detect protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and detect the formation of the protodeboronated byproduct (thiophene) using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy[5]

A fluorescent detection method using 10-hydroxybenzo[h]quinolone (HBQ) can also be used for the sensitive detection of boronic acids on TLC plates.[6]

Q4: Are there more stable alternatives to using thiophene-3-boronic acid directly?

A4: Yes, converting thiophene-3-boronic acid to a more stable derivative is a highly effective strategy. The most common derivatives are:

  • Pinacol esters: These are generally more stable than the corresponding boronic acids.[7]

  • N-methyliminodiacetic acid (MIDA) boronate esters: These are exceptionally stable, often crystalline, air-stable solids that can be used in a "slow-release" strategy, minimizing the concentration of the free boronic acid in the reaction mixture.[1][2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and isolation of thiophene High extent of protodeboronation.Optimize Reaction Conditions:Base: Switch to a milder base like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2][8] • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2][7] • Solvent: Use anhydrous solvents whenever possible. If water is necessary as a co-solvent, minimize its amount (e.g., a 10:1 organic solvent to water ratio).[2] • Catalyst: Employ a highly active palladium catalyst and ligand system to ensure the cross-coupling is faster than protodeboronation.[4][8]
Inconsistent reaction yields between batches • Variability in the quality of thiophene-3-boronic acid. • Inconsistent solvent quality (water or oxygen content). • Inconsistent degassing of the reaction mixture.Reagent Quality: Use high-purity thiophene-3-boronic acid stored under cool, dry, and inert conditions.[2] • Solvent Preparation: Use freshly dried and degassed solvents for each reaction.[2] • Inert Atmosphere: Ensure the reaction is set up and runs under an inert atmosphere (e.g., argon or nitrogen).[8]
Difficulty in purifying the desired product from thiophene The byproduct, thiophene, can sometimes be difficult to separate from the desired product due to similar polarities.Minimize Byproduct Formation: The primary solution is to optimize the reaction to minimize protodeboronation. • Purification Strategy: Explore alternative chromatographic conditions (different solvent systems or stationary phases) or consider crystallization to separate the product.

Data Presentation: Influence of Reaction Parameters on Protodeboronation

Table 1: Effect of Base on Protodeboronation

Base Strength General Effect on Protodeboronation Recommendation
NaOH, KOHStrongHighNot recommended for sensitive substrates
K₂CO₃, Cs₂CO₃ModerateModerateA better choice than strong bases
K₃PO₄, CsFMildLowRecommended for minimizing protodeboronation[2][7]

Table 2: Effect of Temperature on Protodeboronation

Temperature Range General Effect on Protodeboronation Recommendation
Room Temperature - 60 °CMinimalIdeal if the catalyst system is sufficiently active[7]
60 °C - 80 °CModerateA common starting point for optimization[2]
> 80 °CSignificantIncreases the rate of protodeboronation; use with caution[2]

Table 3: Effect of Solvent on Protodeboronation

Solvent System General Effect on Protodeboronation Recommendation
Anhydrous Dioxane, THF, TolueneLowRecommended
Dioxane/Water (10:1)ModerateA good starting point for balancing solubility and minimizing protodeboronation[2]
Dioxane/Water (5:1)HigherIncreased risk of protodeboronation[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, optimized to reduce the risk of protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and a suitable ligand like SPhos (4 mol%) in a small amount of anhydrous dioxane.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents. Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide).[2]

  • Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[2]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Preparation of Thiophene-3-MIDA Boronate Ester

This protocol describes the conversion of thiophene-3-boronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.[2]

  • Setup: To a round-bottom flask, add thiophene-3-boronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.05 eq.).[2][7]

  • Solvent Addition: Add a 1:1 mixture of toluene and DMSO.[7]

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[7]

  • Reaction Completion: Continue heating until all the water has been removed and the reaction is complete (monitor by TLC or LC-MS).

  • Isolation: Cool the reaction mixture and isolate the solid MIDA ester by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum.

Visualizations

protodeboronation_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products thiophene_boronic_acid Thiophene-3-boronic acid thiophene Thiophene (Byproduct) thiophene_boronic_acid->thiophene Protodeboronation boric_acid Boric Acid proton_source Proton Source (H₂O) proton_source->thiophene conditions High pH / Heat conditions->thiophene_boronic_acid Accelerates

Caption: Protodeboronation of Thiophene-3-boronic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start with High-Purity Thiophene-3-boronic Acid reagents Combine Aryl Halide, Boronic Acid, and Mild Base start->reagents atmosphere Establish Inert Atmosphere (Argon/Nitrogen) reagents->atmosphere catalyst Add Highly Active Pd Catalyst/Ligand atmosphere->catalyst solvent Add Anhydrous/Low-Water Degassed Solvent catalyst->solvent heat Heat to Moderate Temp (e.g., 80°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Adjust Temp/Time If Slow/Incomplete quench Cool and Quench Reaction monitor->quench If Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Characterize Product purify->end

Caption: Workflow for Minimizing Protodeboronation.

References

Preventing homocoupling of 4-bromoaniline in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the Suzuki-Miyaura cross-coupling of 4-bromoaniline, with a specific focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction of 4-bromoaniline, and why is it a problem?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl, or less commonly, two molecules of 4-bromoaniline couple to form 4,4'-diaminobiphenyl. This is undesirable because it consumes your starting materials, reduces the yield of the desired unsymmetrical biaryl product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.

Q2: What are the primary causes of homocoupling?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid. Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also lead to increased homocoupling.

Q3: How does the unprotected amino group on 4-bromoaniline affect the reaction?

A3: The amino group is electron-donating, which can influence the reactivity of the C-Br bond. More importantly, its basic nature can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the catalyst's activity by blocking sites required for the catalytic cycle, potentially slowing down the desired cross-coupling and allowing more time for side reactions like homocoupling to occur.[1] The choice of ligand is crucial to modulate the electronic and steric environment of the palladium center to prevent strong inhibition.[1]

Q4: Can the quality of my 4-bromoaniline or boronic acid affect homocoupling?

A4: Absolutely. Impurities in 4-bromoaniline can interfere with the catalyst. Boronic acids are susceptible to degradation over time, especially with exposure to air and moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen). They can also exist in equilibrium with their trimeric anhydride form (boroxines). Using high-purity starting materials is essential for reproducible results and minimizing side reactions.

Q5: Are there specific palladium catalysts and ligands that are recommended for coupling with unprotected anilines?

A5: Yes, for unprotected ortho-bromoanilines, catalyst systems like CataCXium A palladacycle have shown high efficacy.[2] For Suzuki reactions in general, bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and stabilize the palladium catalyst, which can help suppress side reactions. However, the choice of ligand is highly substrate-dependent and may require screening.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High levels of boronic acid homocoupling 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst. 3. High instantaneous concentration of boronic acid. 4. Reaction temperature is too high.1. Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for the rapid reduction of the Pd(II) precatalyst. 3. Add the boronic acid solution slowly to the reaction mixture. 4. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
Low yield of the desired cross-coupled product 1. Catalyst inhibition by the amino group of 4-bromoaniline. 2. Inappropriate choice of base or solvent. 3. Deactivation of the catalyst. 4. Protodeboronation of the boronic acid.1. Screen different bulky phosphine ligands to mitigate catalyst inhibition. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, 2-MeTHF/water, toluene/water). A study on unprotected ortho-bromoanilines found 2-MeTHF to be a superior solvent.[2] 3. Use fresh catalyst and ligand. Ensure rigorous degassing to prevent catalyst oxidation. 4. Use a milder base or lower reaction temperature. Consider using a more stable boronic ester (e.g., a pinacol ester).
Formation of 4,4'-diaminobiphenyl (homocoupling of 4-bromoaniline) 1. Specific catalyst/ligand systems might favor this pathway. 2. High reaction temperature.1. Screen alternative palladium catalysts and ligands. 2. Lower the reaction temperature.
Reaction does not go to completion 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Poor solubility of reagents.1. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. See "Low yield" solutions. 3. Ensure the chosen solvent system and base are appropriate for solubilizing all reaction components at the reaction temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on the Suzuki Coupling of Bromoanilines

This table summarizes data from various studies to illustrate the impact of different conditions on the yield of Suzuki couplings involving bromoaniline derivatives.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanilinePd(OAc)₂ (0.5)K₂CO₃ (aq)DMF80198[4]
2ortho-Bromoaniline derivativeCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF/H₂O801695[2]
34-BromoanilinePd-poly(AA) hybrid (0.045)K₃PO₄Toluene/H₂O701062[5]
44-Bromoaniline derivativePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012Moderate (33-40)[6]
5ortho-Bromoaniline derivativePd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O901611[2]

Note: Yields represent the desired cross-coupled product. Lower yields in some cases may be attributed to the formation of side products, including homocoupled species.

Experimental Protocols

Optimized Protocol for Minimizing Homocoupling in the Suzuki Coupling of 4-Bromoaniline

This protocol is a starting point and may require optimization for specific boronic acids. The key features are the use of an effective catalyst system for unprotected anilines and rigorous exclusion of oxygen.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Arylboronic acid or boronic ester (1.5 equiv)

  • CataCXium A palladacycle G3 (5-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) and Degassed Deionized Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, the arylboronic acid, cesium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) at least three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed 2-MeTHF and degassed water via syringe. The total reaction concentration should be approximately 0.1 M to 0.3 M with respect to the 4-bromoaniline.[2]

  • Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br (4-Bromoaniline) pd2_side Pd(II) Species pd0->pd2_side Oxidation pd2_complex Ar-Pd(II)(Br)L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)(Ar')L₂ tm->pd2_biaryl ar_b Ar'B(OH)₂ + Base ar_b->tm re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product oxygen O₂ (Trace) oxygen->pd2_side homo_product Ar'-Ar' (Homocoupling) pd2_side->homo_product Dimerization homo_tm 2 x Ar'B(OH)₂ homo_tm->homo_product

Caption: Suzuki catalytic cycle and the competing oxygen-induced homocoupling pathway.

Troubleshooting Workflow for Homocoupling Issues

Troubleshooting_Workflow start High Homocoupling Observed check_degas Was rigorous degassing performed (e.g., 3x freeze-pump-thaw)? start->check_degas degas_solution ACTION: Implement rigorous degassing of all solvents and reagents. Maintain inert atmosphere. check_degas->degas_solution No check_reagents Are starting materials (especially boronic acid) of high purity and fresh? check_degas->check_reagents Yes degas_solution->check_reagents reagent_solution ACTION: Use fresh, high-purity 4-bromoaniline and boronic acid. Consider using a boronic ester. check_reagents->reagent_solution No check_conditions Review Reaction Conditions check_reagents->check_conditions Yes reagent_solution->check_conditions temp_solution ACTION: Lower reaction temperature. check_conditions->temp_solution addition_solution ACTION: Add boronic acid slowly to the reaction mixture. check_conditions->addition_solution catalyst_solution ACTION: Screen alternative catalysts, ligands, bases, and solvents. (e.g., CataCXium A, 2-MeTHF) check_conditions->catalyst_solution end Problem Resolved temp_solution->end addition_solution->end catalyst_solution->end

Caption: A logical workflow for troubleshooting high homocoupling in Suzuki reactions.

References

Optimizing base and solvent conditions for Suzuki coupling with 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(Thiophen-3-yl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The Palladium catalyst must be in its active Pd(0) state.[1] The aniline or thiophene moieties can sometimes interfere with catalyst activity.[2]• Ensure proper activation if using a Pd(II) precatalyst (e.g., Pd(OAc)₂). • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald precatalysts).[1][3]
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.[1][4]• Screen a variety of bases. For substrates with amine groups, milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][5] • Test different solvent systems. Aprotic solvents like dioxane, THF, or toluene, often with a water co-solvent, are commonly used.[6][7] Ensure solvents are anhydrous and degassed.[1][2]
Poor Quality of Reagents: Boronic acids can degrade over time, and the presence of water can lead to protodeboronation.[1]• Use fresh, high-purity boronic acid or consider using a more stable boronate ester.[8] • Ensure all reagents and solvents are anhydrous.[1]
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[1]• Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][7]
Suboptimal Base: An inappropriate base can promote side reactions.[2]• Weaker bases may help to reduce the rate of protodeboronation.[2] Consider screening bases like K₂CO₃ or KF.[3][9]
Excess Boronic Acid: A large excess of the boronic acid can increase the likelihood of homocoupling.[1]• Use a moderate excess of the boronic acid (typically 1.2-1.5 equivalents).[1]
Difficulty in Product Purification Formation of Closely Eluting Impurities: Homocoupled products or other side products can have similar polarities to the desired product, making chromatographic separation challenging.[7]• Optimize reaction conditions to minimize side product formation (see above). • Explore different solvent systems for column chromatography to improve separation.
Ligand-Related Impurities: Some phosphine ligands or their oxides can be difficult to remove.• Select a ligand that is crystalline and can be easily separated.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Suzuki coupling of this compound with an aryl bromide?

A1: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., SPhos or XPhos). For the base, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio).[2][3][7] The reaction is typically heated to between 80-100 °C.[7][10]

Q2: How does the amine group on this compound affect the Suzuki coupling reaction?

A2: The free amine group can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[11] In some cases, this can lead to lower yields. If catalyst inhibition is suspected, using bulky, electron-rich phosphine ligands (Buchwald-type ligands) can often overcome this issue.[12] Alternatively, protection of the amine group may be considered, although this adds extra steps to the synthesis.[13]

Q3: My reaction is sluggish and does not go to completion. What can I do?

A3: If the reaction is slow, consider the following:

  • Increase the temperature: Cautiously increasing the reaction temperature can improve the reaction rate.[7]

  • Change the catalyst/ligand system: A more active catalyst system, such as a Buchwald precatalyst, may be necessary.[14]

  • Solvent choice: The solvent can significantly impact reaction rates.[15] Screening different solvents or solvent mixtures may be beneficial.[16]

  • Microwave irradiation: This technique can sometimes accelerate the reaction and improve yields.[10]

Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, often promoted by water.[1] To minimize this:

  • Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Choose a suitable base: Milder bases like KF or Cs₂CO₃ may be less likely to promote this side reaction.[3][5]

  • Use a boronate ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[8]

Optimization Data for Suzuki Coupling

The following tables summarize general trends for the selection of bases and solvents in Suzuki coupling reactions, which can be applied to the optimization of reactions with this compound.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Base Typical Conditions General Applicability & Remarks Reported Yields (in analogous systems)
K₂CO₃2-3 equivalents, often in aqueous solvent mixturesA common and effective base for many Suzuki couplings.[9]Good to excellent[9]
Cs₂CO₃2-3 equivalents, often in anhydrous organic solventsA stronger, milder base, often effective for challenging substrates.[5]High[5]
K₃PO₄2-3 equivalents, can be used in aqueous or anhydrous conditionsA strong base that is often successful when other bases fail.[2]Good to excellent[2]
NaOH2 equivalents in aqueous solvent mixturesA strong, inexpensive base.[6]High in specific cases[6]
Et₃N2 equivalents, often in aqueous micellar conditionsAn organic base that can be effective in specific systems.[17]Excellent in micellar systems[17]

Note: Yields are context-dependent and can vary significantly based on the specific substrates, catalyst, and other reaction conditions.

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

Solvent System Typical Conditions General Applicability & Remarks Reported Yields (in analogous systems)
Toluene/H₂OTypically 4:1 or 10:1 ratio, heatedA versatile system for a wide range of substrates.[7]Moderate to high[7]
Dioxane/H₂OTypically 4:1 ratio, heatedAnother widely used and effective solvent mixture.[5]High[5]
THF/H₂OTypically 4:1 ratio, heatedA good alternative to dioxane, though with a lower boiling point.[7]Good[7]
2-MeTHFAnhydrous, heatedA greener alternative to THF and can sometimes lead to higher yields.[5]Excellent[5]
Methanol/H₂OTypically 3:2 ratio, heatedCan be very effective and is an environmentally friendly option.[6]Excellent[6]

Note: The optimal solvent system is highly substrate-dependent and should be determined experimentally.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a general starting point and will likely require optimization for specific substrates.

Materials:

  • This compound derivative (e.g., a halide or triflate) (1.0 mmol)

  • Aryl boronic acid or boronic ester (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 4:1 Dioxane/Water, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Condition Screening cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization & Final Protocol start Define Substrates: This compound derivative + Boronic Acid catalyst Select Catalyst System (e.g., Pd(PPh3)4, Buchwald Precatalyst) start->catalyst base Screen Bases (K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Screen Solvents (Dioxane/H2O, Toluene/H2O, 2-MeTHF) base->solvent analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) solvent->analysis troubleshoot Troubleshoot Issues: - Low Yield - Side Products - No Reaction analysis->troubleshoot Problem Detected optimize Refine Conditions: - Temperature - Concentration - Reagent Stoichiometry analysis->optimize Success troubleshoot->catalyst Iterate final_protocol Final Optimized Protocol optimize->final_protocol

Caption: Workflow for optimizing Suzuki coupling conditions.

This guide provides a foundational understanding and practical advice for optimizing the Suzuki coupling of this compound. Successful outcomes will depend on careful experimentation and optimization of the parameters discussed.

References

Stability issues of 4-(Thiophen-3-yl)aniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Thiophen-3-yl)aniline under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional components: the aniline moiety and the thiophene ring. The aniline portion is susceptible to oxidation, which can be accelerated by acidic conditions and exposure to air and light. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to electrophilic substitution, but protonation of the amine under acidic conditions can deactivate the ring.[1][2][3] The thiophene ring is generally more stable to acids than other five-membered heterocycles like furan and pyrrole, but it can be susceptible to cleavage or polymerization under strongly acidic conditions.[4][5]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the primary reaction is the protonation of the aniline nitrogen to form the anilinium ion.[1] This conversion significantly alters the electronic properties of the molecule. The anilinium group is strongly deactivating and a meta-director for any subsequent electrophilic aromatic substitution reactions.[6] While the thiophene ring itself is relatively acid-stable, very strong acids could potentially lead to protonation and subsequent side reactions like trimerization.[4] Researchers should be cautious of potential color changes, which may indicate oxidative degradation.

Q3: What is the expected stability of this compound under basic conditions?

A3: this compound is generally more stable under basic to neutral conditions compared to acidic conditions. The free-base form of the aniline is less prone to the specific degradation pathways initiated by protonation. However, like many organic compounds, prolonged exposure to strong bases, especially at elevated temperatures, could lead to decomposition. The thiophene ring is generally stable under basic conditions.

Q4: Are there any recommended storage and handling conditions for this compound?

A4: Yes, proper storage and handling are crucial to maintain the integrity of the compound. It is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7][8] For long-term storage, refrigeration (2-8°C) is advised.[7] Inert atmosphere (e.g., argon or nitrogen) can be used to minimize oxidation. When handling, avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).[8][9]

Troubleshooting Guides

Issue 1: Discoloration of this compound solution during an acid-catalyzed reaction.
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of the aniline moiety 1. Degas all solvents prior to use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant if compatible with the reaction chemistry.Reduced or eliminated discoloration, indicating the prevention of oxidative side products.
Acid-mediated polymerization or degradation 1. Use the minimum stoichiometric amount of acid required. 2. Consider using a weaker acid if the reaction allows. 3. Maintain a low reaction temperature.A cleaner reaction profile with fewer byproducts, suggesting that acid-driven degradation has been minimized.
Issue 2: Low yield or incomplete reaction when using this compound in an electrophilic aromatic substitution.
Potential Cause Troubleshooting Step Expected Outcome
Protonation of the aniline nitrogen 1. Convert the aniline to an amide (e.g., acetanilide) to protect the amino group before performing the electrophilic substitution. The amide is less basic and an ortho, para-director. 2. Deprotect the amide after the substitution reaction.Improved yield of the desired substituted product due to the controlled reactivity of the protected aniline.
Deactivation of the phenyl ring by the anilinium ion 1. If direct substitution is necessary, carefully control the pH to minimize the concentration of the anilinium species. 2. Use a non-protic acid catalyst if applicable.Increased reaction rate and yield by maintaining the activating effect of the amino group.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound at Different pH Values

This protocol outlines a general method for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a known concentration of the this compound stock solution to each buffer solution. Incubate the samples at a controlled temperature (e.g., room temperature or an elevated temperature relevant to the intended experiment).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis: Neutralize the aliquot if necessary and analyze by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Protocol 2: Amide Protection of the Aniline Group for Electrophilic Aromatic Substitution
  • Acylation: Dissolve this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath and slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction to isolate the N-(4-(thiophen-3-yl)phenyl)acetamide.

  • Electrophilic Aromatic Substitution: Perform the desired electrophilic aromatic substitution reaction on the protected compound.

  • Deprotection: Hydrolyze the amide back to the aniline using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

Visualizations

degradation_pathway cluster_acid Acidic Conditions A This compound B Anilinium Ion (Protonated) A->B + H+ C Oxidized Products (e.g., Quinone-like structures) B->C Oxidation D Meta-Substituted Products B->D Electrophilic Substitution

Caption: Potential reaction pathways for this compound under acidic conditions.

experimental_workflow A Prepare this compound Solution B Divide into Aliquots for Different pH Buffers A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Time Intervals C->D E Analyze by HPLC or LC-MS D->E F Quantify Degradation E->F

Caption: Workflow for assessing the pH stability of this compound.

References

Technical Support Center: Recrystallization of High-Purity 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-(Thiophen-3-yl)aniline. The following information offers troubleshooting advice and answers to frequently asked questions to assist in achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful recrystallization protocol. The reported melting point of this compound is 99-103 °C[1]. This is an important parameter to consider when selecting a solvent, as the solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out".

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially when the melting point of the compound is low or the solution is too concentrated. If this compound oils out, you can try the following:

  • Add a small amount of additional hot solvent to the mixture to decrease saturation.

  • Reheat the solution to ensure everything is dissolved and then allow it to cool more slowly.

  • Try scratching the inside of the flask at the surface of the solution with a glass rod to induce nucleation.

  • If available, add a seed crystal of pure this compound.

Q4: I am observing colored impurities in my recrystallized product. How can I remove them?

A4: The presence of colored impurities is a common issue with anilines, which can oxidize and darken over time. To decolorize the solution before crystallization, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Q5: My recovery of pure this compound is very low. What are the likely causes?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling[2]. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly, and collect the crystals as described in the single-solvent protocol.

Data Presentation

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal QualityObservations
EthanolUser-determinedUser-determinedUser-determinedUser-determined
MethanolUser-determinedUser-determinedUser-determinedUser-determined
TolueneUser-determinedUser-determinedUser-determinedUser-determined
Ethanol/Water (e.g., 9:1)User-determinedUser-determinedUser-determinedUser-determined
Toluene/Hexane (e.g., 1:1)User-determinedUser-determinedUser-determinedUser-determined

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_result Result Start Start with Crude This compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Decolorization Decolorize with Activated Charcoal (if necessary) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Drying Dry Crystals Vacuum_Filtration->Drying End High-Purity This compound Drying->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_oiling Issue: Oiling Out cluster_no_xtals Issue: No Crystals Form cluster_low_yield Issue: Low Yield Start Recrystallization Issue Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Try First Slow_Cool Cool More Slowly Add_Solvent->Slow_Cool Then Scratch Scratch Flask Slow_Cool->Scratch If still oily Seed Add Seed Crystal Scratch->Seed Last Resort Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Check Supersaturated Supersaturated? No_Crystals->Supersaturated Check Evaporate Evaporate Some Solvent Too_Much_Solvent->Evaporate If Yes Scratch_No_Xtals Scratch Flask or Add Seed Crystal Supersaturated->Scratch_No_Xtals If Yes Check_Solvent_Amount Used Minimum Hot Solvent? Low_Yield->Check_Solvent_Amount Check_Cooling Cooled Sufficiently? Low_Yield->Check_Cooling

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Scale-Up Synthesis of 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(Thiophen-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this key intermediate from the laboratory to pilot plant and beyond. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing direct solutions to specific problems.

Low Yield and Incomplete Conversion

Q1: We are observing a significant drop in yield for the Suzuki-Miyaura coupling between 3-thienylboronic acid and a 4-haloaniline derivative when moving from a 1-liter lab reactor to a 50-liter pilot plant reactor. What are the likely causes?

A significant drop in yield during scale-up is a common challenge often attributed to a combination of physical and chemical factors that do not scale linearly. Key areas to investigate include:

  • Mixing and Mass Transfer: Inadequate mixing in a larger vessel can lead to poor mass transfer between the organic and aqueous phases (in the case of a biphasic system), and inefficient contact between the reactants and the catalyst. This is particularly critical in heterogeneous mixtures.

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. Laboratory experiments using a heating mantle or oil bath provide uniform heating, whereas plant-scale reactors with steam jackets can have significantly higher external temperatures, potentially leading to thermal degradation of starting materials, product, or catalyst, and the formation of impurities.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Inefficient inerting of a large reactor or impurities in starting materials and solvents can lead to catalyst deactivation and a stalled reaction.

  • Protodeboronation of 3-Thienylboronic Acid: Thiophene boronic acids are known to be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water and base. This side reaction consumes the boronic acid and reduces the overall yield.

Troubleshooting Workflow for Low Yield:

start Low Yield or Stalled Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_catalyst Assess Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents optimize_mixing Optimize Stirrer Speed/Design check_mixing->optimize_mixing optimize_temp Lower Jacket Temperature / Use Controlled Heating check_temp->optimize_temp optimize_catalyst Use Fresh Catalyst / Degas Solvents Rigorously check_catalyst->optimize_catalyst optimize_reagents Test for Boronic Acid Decomposition check_reagents->optimize_reagents solution Improved Yield optimize_mixing->solution optimize_temp->solution optimize_catalyst->solution optimize_reagents->solution

Caption: A decision workflow for troubleshooting common scale-up issues in the synthesis of this compound.

Impurity Formation and Purification Challenges

Q2: Upon scaling up the Suzuki-Miyaura coupling, we are observing new impurities and higher levels of residual palladium in our this compound product. Why is this happening and how can we address it?

The emergence of new impurities and elevated palladium levels are classic scale-up challenges.

  • Impurity Profile:

    • Homocoupling of Boronic Acid: A common side reaction is the palladium-catalyzed homocoupling of 3-thienylboronic acid to form 3,3'-bithiophene. This is often exacerbated by the presence of oxygen.

    • Dehalogenation of the Aniline Derivative: The starting 4-haloaniline can undergo dehalogenation to form aniline, which can be difficult to separate from the product.

    • Formation of Triphenylphosphine Oxide: If using a phosphine-based ligand like triphenylphosphine, its oxidation to triphenylphosphine oxide is a common impurity.

  • Residual Palladium: Inefficient stirring can lead to pockets of highly concentrated catalyst, which may not be fully removed during work-up. The choice of work-up procedure and crystallization conditions can also significantly impact the level of residual palladium. Implementing a specific palladium scavenging step is often necessary at scale.

Common Side Reactions in Suzuki-Miyaura Coupling:

ThienylBoronic 3-Thienylboronic Acid DesiredProduct This compound ThienylBoronic->DesiredProduct Suzuki Coupling (Desired Reaction) Homocoupling 3,3'-Bithiophene (Homocoupling) ThienylBoronic->Homocoupling Side Reaction Protodeboronation Thiophene (Protodeboronation) ThienylBoronic->Protodeboronation Side Reaction Haloaniline 4-Haloaniline Haloaniline->DesiredProduct Dehalogenation Aniline (Dehalogenation) Haloaniline->Dehalogenation Side Reaction

Caption: Desired Suzuki coupling reaction and common side reactions leading to impurities.

Q3: Our purification by crystallization is becoming less effective at a larger scale, leading to a product with lower purity. What can we do?

  • Solvent Selection: The ideal solvent system for crystallization may change upon scale-up due to differences in cooling rates and vessel geometry. A thorough re-screening of crystallization solvents is recommended.

  • Cooling Profile: Slow, controlled cooling is crucial for forming pure, easily filterable crystals. Rapid cooling on a large scale can lead to the trapping of impurities and the formation of fine particles that are difficult to handle.

  • Seeding: Implementing a seeding strategy with high-purity this compound can promote the growth of the desired crystal form and improve purity.

  • Alternative Purification: If crystallization is insufficient, consider alternative purification methods such as column chromatography with a solvent system optimized for large-scale separation or the use of activated carbon or silica gel plugs to remove specific impurities.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the synthesis of thienyl anilines via a micellar Suzuki-Miyaura cross-coupling at a laboratory scale. This data can serve as a starting point for optimization and scale-up studies.

Table 1: Micellar Suzuki Cross-Coupling of Bromoanilines with Thienyl Boronic Acids [1]

EntryBromoanilineThienyl Boronic AcidProductTime (min)Yield (%)
14-Bromoaniline3-Thienylboronic acidThis compound1594
23-Bromoaniline3-Thienylboronic acid3-(Thiophen-3-yl)aniline1588
32-Bromoaniline3-Thienylboronic acid2-(Thiophen-3-yl)aniline1581
44-Bromoaniline2-Thienylboronic acid4-(Thiophen-2-yl)aniline1591

Reaction Conditions: Bromoaniline (0.5 mmol), Thienyl boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), Et₃N (1 mmol), aqueous Kolliphor EL (2 mL, 1.97% H₂O), room temperature.

Table 2: Comparison of Palladium Scavenging Techniques

Scavenging AgentLoading (w/w)Temperature (°C)Time (h)Residual Pd (ppm)
None--->500
Activated Carbon10%604<50
Thiol-functionalized Silica5%256<20
Cysteine2%408<100

Note: This data is representative and the effectiveness of each scavenger will depend on the specific reaction conditions and solvent system.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are intended for laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate safety considerations.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Scalable)

General Experimental Workflow:

setup Reactor Setup and Inerting charge Charge Reagents (4-Bromoaniline, 3-Thienylboronic acid, Base, Solvent) setup->charge degas Degas Reaction Mixture charge->degas add_catalyst Add Palladium Catalyst degas->add_catalyst reaction Heat to Reaction Temperature (e.g., 80-100 °C) and Monitor add_catalyst->reaction workup Work-up (Quench, Phase Separation, Washes) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Isolated this compound purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 3-Thienylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a suitably sized reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet, add 4-bromoaniline, 3-thienylboronic acid, and the base.

  • Inerting: Purge the reactor with an inert gas for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent system to the reactor.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate or toluene) and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Alternative Route)

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.1 equiv)

  • Palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reactor.

  • Reagent Addition: Add the 3-bromothiophene and 4-aminophenylboronic acid pinacol ester.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by HPLC or GC.

  • Work-up: Cool the reaction mixture, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Byproduct identification in the synthesis of 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Thiophen-3-yl)aniline. The following information addresses common issues, particularly byproduct formation, encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions.[1][2] These reactions are favored for their ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The two principal routes are:

  • Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organohalide.[3][4] For this specific synthesis, the reaction would typically involve either:

    • 4-Aminophenylboronic acid reacting with 3-bromothiophene.

    • 3-Thienylboronic acid reacting with a 4-haloaniline (e.g., 4-bromoaniline).

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[5][6] The synthesis of this compound via this method would involve the coupling of 3-halothiophene (e.g., 3-bromothiophene) with aniline.

Q2: I'm observing significant homocoupling byproducts in my Suzuki-Miyaura synthesis. What are they and how can I minimize their formation?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. Depending on your starting materials, these byproducts are typically 4,4'-diaminobiphenyl (from 4-aminophenylboronic acid) or 3,3'-bithiophene (from 3-thienylboronic acid). This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[7]

To minimize homocoupling, consider the following:

  • Strict Exclusion of Oxygen: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Solvent Degassing: Degas all solvents before use. Common methods include sparging with an inert gas or using several freeze-pump-thaw cycles.[7]

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling.[7]

Q3: My Suzuki-Miyaura reaction has a low yield, and I've identified unreacted starting materials and protodeboronated arenes. What is happening?

A3: The presence of unreacted starting materials alongside arenes (e.g., aniline from 4-aminophenylboronic acid) points towards protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, is primarily caused by moisture in the reaction.[8][9]

To address this issue:

  • Use Anhydrous Reagents and Solvents: Ensure your solvents are anhydrous and that the boronic acid and base are as dry as possible.

  • Choice of Base: Some anhydrous bases, like potassium phosphate (K₃PO₄), may require a small amount of water to be effective.[10] However, excess water will promote protodeboronation. Careful optimization is key.

  • Boronic Acid Stability: Thiophene-based boronic acids can be prone to protodeboronation.[8][11] Using fresh, high-purity boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can improve results.[7]

Q4: What are the expected byproducts in a Buchwald-Hartwig amination to synthesize this compound?

A4: The Buchwald-Hartwig amination is generally a very clean reaction. However, potential side reactions can lead to the formation of specific byproducts.[5]

  • Hydrodehalogenation: The most common byproduct is often the result of the reduction of the aryl halide. In this case, 3-bromothiophene would be reduced to thiophene.

  • β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination, also leading to a hydrodehalogenated arene and an imine product.[5]

  • Multiple Aminations: While less common with primary amines like aniline under optimized conditions, the formation of di- and tri-arylamines through over-arylation is a possibility.

Q5: How can I purify the final this compound product?

A5: Purification typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.

  • Aqueous Workup/Extraction: If unreacted aniline is present, an acidic wash (e.g., with dilute HCl) can be used to extract it into the aqueous layer as its water-soluble hydrochloride salt.[12][13]

  • Column Chromatography: This is the most effective method for separating the desired product from non-polar byproducts like homocoupled species (bithiophenes) and hydrodehalogenated starting materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Suzuki-Miyaura Coupling Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Poor Reagent Quality (e.g., wet solvent, degraded boronic acid). 3. Inappropriate Base or Solvent. 4. Insufficient Temperature.1. Use a fresh, active palladium catalyst and an appropriate phosphine ligand (e.g., SPhos, XPhos).[7] 2. Use anhydrous solvents and fresh, high-purity reagents. Consider using a boronate ester for improved stability.[7] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).[7] 4. Increase the reaction temperature, ensuring it is appropriate for the chosen solvent.
Significant Homocoupling 1. Presence of Oxygen. 2. Inefficient Transmetalation.1. Thoroughly degas solvents and maintain a strict inert atmosphere (Ar or N₂).[7] 2. Optimize the base and consider additives that may facilitate the transmetalation step.
Protodeboronation 1. Presence of Water. 2. Boronic Acid Instability.1. Use anhydrous reagents and solvents.[8] 2. Use fresh boronic acid or switch to a more stable aryltrifluoroborate or MIDA boronate.[9]
Buchwald-Hartwig Amination Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst/Ligand Combination. 2. Incorrect Base. 3. Steric Hindrance.1. Screen different palladium precursors and bulky, electron-rich phosphine ligands developed by groups like Buchwald.[1][6] 2. Use a strong, non-nucleophilic base such as NaOtBu, LHMDS, or K₃PO₄. The choice is often substrate-dependent. 3. For sterically hindered substrates, specialized ligands may be required.
Hydrodehalogenation 1. Unproductive Side Reactions. 2. Inefficient Reductive Elimination.1. Optimize the ligand-to-metal ratio. 2. Ensure the chosen ligand promotes the desired reductive elimination over competing pathways.

Experimental Protocols

Disclaimer: The following are general protocols and may require optimization for specific laboratory conditions and reagent batches. All procedures should be performed under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-bromothiophene with 4-aminophenylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-aminophenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed 1,4-dioxane (10 mL) followed by 3-bromothiophene (1.0 mmol).

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of 3-bromothiophene with aniline.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed toluene (10 mL), followed by 3-bromothiophene (1.0 mmol) and aniline (1.2 mmol).

  • Reaction: Heat the mixture to 100-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_catalytic_cycle Pd Catalytic Cycle cluster_byproducts Potential Byproducts 3-Bromothiophene 3-Bromothiophene Oxidative_Addition Oxidative_Addition 3-Bromothiophene->Oxidative_Addition 4-Aminophenylboronic_Acid 4-Aminophenylboronic_Acid Transmetalation Transmetalation 4-Aminophenylboronic_Acid->Transmetalation Homocoupling Homocoupling 4-Aminophenylboronic_Acid->Homocoupling O₂ Protodeboronation Protodeboronation 4-Aminophenylboronic_Acid->Protodeboronation H₂O Oxidative_Addition->Transmetalation Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Desired_Product Desired_Product Reductive_Elimination->Desired_Product Byproducts Byproducts Homocoupling->Byproducts Protodeboronation->Byproducts

Caption: Workflow for Suzuki-Miyaura synthesis and common byproduct pathways.

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials cluster_catalytic_cycle Pd Catalytic Cycle cluster_byproducts Potential Byproducts 3-Bromothiophene 3-Bromothiophene Oxidative_Addition Oxidative_Addition 3-Bromothiophene->Oxidative_Addition Aniline Aniline Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Aniline->Amine_Coordination_Deprotonation Oxidative_Addition->Amine_Coordination_Deprotonation Hydrodehalogenation Hydrodehalogenation Oxidative_Addition->Hydrodehalogenation Side Reaction Reductive_Elimination Reductive_Elimination Amine_Coordination_Deprotonation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Desired_Product Desired_Product Reductive_Elimination->Desired_Product Byproducts Byproducts Hydrodehalogenation->Byproducts

Caption: Workflow for Buchwald-Hartwig amination and a key side reaction.

Troubleshooting_Logic start Reaction Issue Identified check_conversion Low or No Conversion? start->check_conversion check_byproducts Major Byproducts Observed? check_conversion->check_byproducts No conversion_causes Check: - Catalyst Activity - Reagent Purity - Reaction Conditions (Temp, Base, Solvent) check_conversion->conversion_causes Yes identify_byproduct Identify Byproduct: Homocoupling? Protodeboronation? Hydrodehalogenation? check_byproducts->identify_byproduct Yes optimize_conditions Optimize Conditions & Use Fresh Reagents conversion_causes->optimize_conditions homocoupling_sol Solution: Exclude O₂ (Degas, Inert Gas) identify_byproduct->homocoupling_sol Homocoupling protodeboronation_sol Solution: Exclude H₂O (Anhydrous Conditions) identify_byproduct->protodeboronation_sol Protodeboronation hydrodehalogenation_sol Solution: Screen Ligands & Optimize Conditions identify_byproduct->hydrodehalogenation_sol Hydrodehalogenation

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(Thiophen-3-yl)aniline and 4-(Thiophen-2-yl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of two closely related heterocyclic compounds: 4-(Thiophen-3-yl)aniline and 4-(Thiophen-2-yl)aniline. An understanding of the nuanced differences in their electronic properties and reactivity is crucial for researchers in drug discovery and development for the rational design of new molecular entities. This document summarizes key reactivity parameters, supported by experimental data from analogous compounds and established chemical principles, to guide synthetic strategy and molecular design.

Executive Summary

The position of the thiophene ring's attachment to the aniline moiety—at the 2- or 3-position—subtly but significantly alters the electronic distribution across both aromatic systems. This, in turn, dictates the regioselectivity and rate of subsequent chemical transformations. In general, the thiophene ring is an electron-rich heterocycle, more so than benzene, and the aniline ring is a strongly activated aromatic system. The interplay of these two moieties leads to a complex reactivity profile. Based on established principles of electrophilic aromatic substitution, 4-(thiophen-2-yl)aniline is predicted to be more reactive at the C5 position of the thiophene ring, while this compound will likely favor substitution at the C2 and C5 positions of the thiophene ring. The reactivity of the aniline ring is also modulated by the electronic nature of the attached thienyl group.

Data Presentation

Table 1: Physicochemical Properties
PropertyThis compound4-(Thiophen-2-yl)aniline
CAS Number 834884-74-1[1][2]70010-48-9
Molecular Formula C₁₀H₉NSC₁₀H₉NS
Molecular Weight 175.25175.25
Melting Point (°C) 99-103[1]74-78
Appearance SolidSolid
Table 2: Comparative NMR Data and Predicted Reactivity in Electrophilic Aromatic Substitution
PositionThis compound (Predicted)4-(Thiophen-2-yl)aniline (Predicted)Predicted Reactivity
Thiophene Ring
C2'High δ (downfield)-Highly reactive
C3'-High δ (downfield)-
C4'Lower δ (upfield)Lower δ (upfield)Moderately reactive
C5'Lower δ (upfield)Lower δ (upfield)Highly reactive (most reactive on 2-yl)
Aniline Ring
C2, C6Lower δ (upfield)Lower δ (upfield)Highly reactive (ortho to -NH₂)
C3, C5Higher δ (downfield)Higher δ (downfield)Less reactive (meta to -NH₂)

Predictions are based on general substituent effects on thiophene and aniline rings.[3][4]

Theoretical Framework of Reactivity

The reactivity of these isomers in electrophilic aromatic substitution is governed by the interplay of the electron-donating amino group and the electronic nature of the thiophene ring.

  • Aniline Ring Reactivity: The powerful electron-donating amino group strongly activates the aniline ring, directing electrophilic attack to the ortho (C2, C6) and para (C4) positions.[5] Since the para position is occupied by the thiophene substituent, electrophilic substitution on the aniline ring is expected to occur primarily at the ortho positions.

  • Thiophene Ring Reactivity: Thiophene is an electron-rich aromatic heterocycle that is more reactive than benzene in electrophilic substitution. The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4) due to better stabilization of the intermediate carbocation.

    • In 4-(thiophen-2-yl)aniline , the aniline ring is attached at the C2 position. The remaining α-position (C5) is the most activated site on the thiophene ring for electrophilic attack.

    • In This compound , the aniline ring is at a β-position. Both α-positions (C2 and C5) are vacant and are the preferred sites for electrophilic substitution.

Experimental Protocols

The following are generalized protocols for common electrophilic substitution reactions that can be adapted for a direct comparison of the reactivity of this compound and 4-(thiophen-2-yl)aniline.

Acetylation of the Amino Group

This reaction is useful for protecting the amino group and reducing the activation of the aniline ring, which can allow for more selective substitution on the thiophene ring.

Procedure:

  • Dissolve 1.0 equivalent of the respective thienylaniline in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add 1.1 to 1.5 equivalents of acetic anhydride.

  • Optionally, a catalyst such as silica sulfuric acid can be used to accelerate the reaction.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

Bromination of the Aromatic Rings

This protocol outlines the bromination, a typical electrophilic aromatic substitution reaction. The choice of solvent and brominating agent can influence the regioselectivity.

Procedure:

  • Dissolve 1.0 equivalent of the respective thienylaniline (or its N-acetylated derivative) in a suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of N-bromosuccinimide (NBS) in the same solvent.[7][8] Using a full equivalent of a brominating agent like bromine water with unprotected aniline can lead to polybromination.[5]

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude brominated product.

  • Purify by column chromatography to separate any regioisomers.

Visualizing Reactivity and Experimental Workflow

Logical Relationship of Electrophilic Substitution

The following diagram illustrates the predicted sites of electrophilic attack on both isomers.

G cluster_0 4-(Thiophen-2-yl)aniline cluster_1 This compound 2-Thienyl 2-Thienyl Aniline_2 Aniline 2-Thienyl->Aniline_2 C2-C4' E+_Thiophene_2 Electrophile E+_Thiophene_2->2-Thienyl C5' (major) E+_Aniline_2 Electrophile E+_Aniline_2->Aniline_2 C2', C6' (ortho) 3-Thienyl 3-Thienyl Aniline_3 Aniline 3-Thienyl->Aniline_3 C3-C4' E+_Thiophene_3 Electrophile E+_Thiophene_3->3-Thienyl C2', C5' (major) E+_Aniline_3 Electrophile E+_Aniline_3->Aniline_3 C2', C6' (ortho)

Caption: Predicted regioselectivity of electrophilic substitution.

General Experimental Workflow for Reactivity Comparison

The following diagram outlines a typical workflow for comparing the reactivity of the two isomers.

G Start Start Isomer_1 This compound Start->Isomer_1 Isomer_2 4-(Thiophen-2-yl)aniline Start->Isomer_2 Reaction Perform Electrophilic Substitution (e.g., Bromination) Isomer_1->Reaction Isomer_2->Reaction TLC_Monitoring Monitor Reaction Progress by TLC Reaction->TLC_Monitoring Workup Reaction Workup and Purification TLC_Monitoring->Workup Analysis Analyze Products and Yields (NMR, GC-MS) Workup->Analysis Conclusion Compare Reactivity and Regioselectivity Analysis->Conclusion

Caption: Workflow for comparative reactivity studies.

Conclusion

The isomeric relationship between this compound and 4-(thiophen-2-yl)aniline leads to distinct differences in their reactivity profiles. While both are highly activated systems, the position of the linkage between the thiophene and aniline rings dictates the most probable sites for electrophilic attack. For synthetic chemists in drug discovery, a careful consideration of these differences is essential for the strategic design of synthetic routes and the prediction of reaction outcomes. Further quantitative experimental studies, following the protocols outlined herein, are encouraged to provide a more definitive comparison of the reaction kinetics and regioselectivity of these valuable building blocks.

References

A Spectroscopic Investigation of 4-(Thiophen-3-yl)aniline and its Elusive 2-Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic characteristics of 4-(Thiophen-3-yl)aniline and discusses the anticipated spectral features of its ortho-isomer, 2-(Thiophen-3-yl)aniline. While experimental data for the 4-isomer is available, the 2-isomer remains less characterized in publicly accessible literature. This guide combines available experimental data with theoretical spectroscopic predictions to offer a comprehensive overview.

Structural Isomers at a Glance

The key distinction between this compound and 2-(Thiophen-3-yl)aniline lies in the point of attachment of the aniline ring to the thiophene moiety. In the 4-isomer, the aniline group is positioned at the para-position relative to the thiophene linkage, whereas in the 2-isomer, it is at the ortho-position. This seemingly subtle structural variance is expected to give rise to discernible differences in their respective spectroscopic signatures.

Structural_Isomers Molecular Structures cluster_4_isomer This compound cluster_2_isomer 2-(Thiophen-3-yl)aniline 4_isomer 4_isomer 2_isomer_placeholder Image Not Available (Structure is ortho-substituted)

Caption: Molecular structures of this compound and a placeholder for the 2-isomer.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for this compound. A comparative theoretical analysis for the 2-isomer is provided based on established spectroscopic principles.

¹H NMR Spectroscopy Data
CompoundProtonPredicted Chemical Shift (δ, ppm)Expected Multiplicity
This compound Aniline H6.7-7.5Doublet, Multiplet
Thiophene H7.2-7.4Multiplet
NH₂~3.7 (broad)Singlet
2-(Thiophen-3-yl)aniline Aniline H6.8-7.6Multiplet
Thiophene H7.1-7.5Multiplet
NH₂~4.0 (broad)Singlet
¹³C NMR Spectroscopy Data
CompoundCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
This compound Aniline C115-146
Thiophene C120-142
2-(Thiophen-3-yl)aniline Aniline C116-148
Thiophene C118-144
Infrared (IR) Spectroscopy Data
CompoundFunctional GroupExpected Wavenumber (cm⁻¹)
This compound N-H Stretch (amine)3300-3500 (two bands)
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1500-1600
C-N Stretch1250-1350
C-S Stretch (thiophene)600-800
2-(Thiophen-3-yl)aniline N-H Stretch (amine)3300-3500 (two bands)
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1500-1600
C-N Stretch1250-1350
C-S Stretch (thiophene)600-800
UV-Vis Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compound Various~260-300Data not available
2-(Thiophen-3-yl)aniline Various~250-290Data not available
Mass Spectrometry Data
CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound ESI/EI175.05148, 130, 103, 77
2-(Thiophen-3-yl)aniline ESI/EI175.05148, 130, 103, 77

Theoretical Spectroscopic Differences

The positional isomerism is expected to manifest in the following ways:

  • ¹H NMR: The proximity of the thiophene ring to the amino group in the 2-isomer is likely to cause a more pronounced downfield shift for the aniline protons in the ortho and para positions relative to the thiophene substituent, due to anisotropic effects. The coupling patterns of the aromatic protons will also be more complex in the 2-isomer due to the lower symmetry.

  • ¹³C NMR: The carbon atoms of the aniline ring in the 2-isomer, particularly the carbon bearing the thiophene and the adjacent carbons, are expected to experience different chemical shifts compared to the 4-isomer due to steric and electronic effects.

  • IR Spectroscopy: While the characteristic functional group frequencies will be similar, the fingerprint region (below 1500 cm⁻¹) is expected to show significant differences due to the distinct vibrational modes of the different substitution patterns on the aromatic rings.

  • UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption are sensitive to the conjugation and overall electronic structure of the molecule. The ortho-substitution in the 2-isomer may lead to steric hindrance, potentially disrupting the planarity between the two rings and causing a hypsochromic (blue) shift in the maximum absorption wavelength (λmax) compared to the more planar 4-isomer.

  • Mass Spectrometry: The molecular ion peak will be identical for both isomers (m/z = 175.05). However, the relative abundances of fragment ions may differ due to the different steric and electronic environments influencing the fragmentation pathways. For instance, the ortho-isomer might exhibit unique fragmentation patterns involving interactions between the adjacent amino and thienyl groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). A solvent blank should be used as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The general workflow for the spectroscopic characterization of these compounds is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis Structure_Confirmation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

A Comparative Guide to the Biological Activities of 4-(Thiophen-3-yl)aniline and 4-(Furan-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences a compound's pharmacological profile. The five-membered aromatic heterocycles, furan and thiophene, are frequently employed as key building blocks in drug design. Their structural similarity yet distinct electronic and physicochemical properties make them classic examples of bioisosteres—substituents or groups with similar physical or chemical properties that can impart comparable biological activities to a molecule.[1] This guide provides an objective, data-driven comparison of the biological activities of 4-(thiophen-3-yl)aniline and 4-(furan-3-yl)aniline derivatives, offering insights to inform the selection and optimization of these important pharmacophores.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the anticancer and antibacterial activities of this compound and 4-(furan-3-yl)aniline derivatives. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of this compound and 4-(Furan-3-yl)aniline Derivatives (IC50, µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophene-based Chalcone DerivativeA549 (Lung)31.2[2]
Chalcone DerivativeHepG2 (Liver)26.6[2]
Pyrazole DerivativeA549 (Lung)27.7[2]
2-(Thiophen-2-yl)-1,3,5-triazine derivative (13g)A549 (Lung)0.20 ± 0.05[3]
2-(Thiophen-2-yl)-1,3,5-triazine derivative (13g)MCF-7 (Breast)1.25 ± 0.11[3]
2-(Thiophen-2-yl)-1,3,5-triazine derivative (13g)Hela (Cervical)1.03 ± 0.24[3]
Furan-based Chalcone DerivativeA549 (Lung)29.8[2]
Chalcone DerivativeHepG2 (Liver)21.6[2]
Furan-based Derivative (Compound 7)MCF-7 (Breast)2.96[4]
Furan-based Derivative (Compound 4)MCF-7 (Breast)4.06[4]
Furo[2,3-d]pyrimidine Derivative (Compound 3f)T-47D (Breast)0.121 ± 0.004[5]

Summary of Anticancer Activity: The available data suggests that both furan and thiophene-based aniline derivatives can exhibit potent anticancer activity. In a direct comparison of chalcone derivatives, the furan-containing compound showed slightly better activity against the HepG2 cell line, while the thiophene analog was slightly more potent against the A549 cell line.[2] Notably, highly potent derivatives from both classes have been developed, such as the thiophene-based PI3K/mTOR inhibitor 13g and the furan-based EGFR inhibitor 3f .[3][5]

Table 2: Antibacterial Activity of this compound and 4-(Furan-3-yl)aniline Derivatives (MIC, µg/mL)
Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiophene-based Thiophene Derivative 4Acinetobacter baumannii (Col-R)16 (MIC50)[6]
Thiophene Derivative 4Escherichia coli (Col-R)8 (MIC50)[6]
Thiophene Derivative 5Acinetobacter baumannii (Col-R)16 (MIC50)[6]
Thiophene Derivative 8Escherichia coli (Col-R)32 (MIC50)[6]
Furan-based Furan-1,3,4-oxadiazole Derivative (2l)Staphylococcus aureus15[7]
Furan-1,3,4-oxadiazole Derivative (2l)Escherichia coli15[7]
Arylbenzylfuran 11Staphylococcus aureus4[8]
Arylbenzylfuran 11Staphylococcus epidermidis4[8]

Summary of Antibacterial Activity: Both thiophene and furan-based derivatives have demonstrated promising antibacterial properties. Thiophene derivatives have shown notable activity against drug-resistant Gram-negative bacteria.[6] Furan-containing compounds have also exhibited potent activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 4 µg/mL.[8] A direct comparison from the same study showed that replacing the thiophene ring with a furan core in a series of antibacterial compounds did not lead to a significant improvement in activity.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

PI3K/Akt/mTOR Pathway Inhibition by Thiophene Derivatives

Several studies have identified thiophene-based compounds as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][9] Thiophene derivatives have been shown to act as dual PI3Kα/mTOR inhibitors.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thiophene_Derivative This compound Derivative Thiophene_Derivative->PI3K Thiophene_Derivative->mTORC1 EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Furan_Derivative 4-(Furan-3-yl)aniline Derivative Furan_Derivative->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h) Inoculation->Incubation MIC_Reading Visual Inspection for Growth (MIC) Incubation->MIC_Reading

References

A Comparative Analysis of Thiophene- vs. Furan-Based Aniline Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel conducting polymers is a cornerstone of advancement in materials science, with significant implications for electronics, sensor technology, and biomedical applications. Among the diverse classes of these materials, copolymers incorporating aniline with heterocyclic monomers like thiophene and furan offer a unique blend of properties. This guide provides an objective, data-driven comparison of thiophene-aniline and furan-aniline copolymers, focusing on their synthesis, physicochemical properties, and the underlying mechanisms governing their performance.

Synthesis and Polymerization

The primary methods for synthesizing both thiophene-aniline and furan-aniline copolymers are chemical oxidative polymerization and electrochemical polymerization. The choice of method significantly influences the resulting polymer's properties, including molecular weight, solubility, and conductivity.

Thiophene-Aniline Copolymers: These are often synthesized via electrochemical methods, which allow for simultaneous polymerization, doping, and film deposition.[1][2] Aniline polymerizes at a lower potential (around 0.8 V) compared to thiophene (around 2.0 V), a factor that must be managed to ensure true copolymerization rather than the formation of layered homopolymers.[2] Alternative methods like atmospheric pressure plasma jet (APPJ) polymerization have also been successfully employed, offering a catalyst-free, solvent-versatile approach.[3]

Furan-Aniline Copolymers: Chemical oxidative polymerization is a common and facile route for these copolymers.[4] A typical procedure involves using an oxidant like ferric chloride (FeCl₃) in a solvent such as nitromethane.[4][5][6] The properties of the final polymer can be tuned by optimizing parameters like the oxidant-to-monomer ratio, monomer concentration, and temperature.[4][7]

Comparative Performance Data

The functional differences between thiophene and furan, primarily the lower electronegativity and higher aromaticity of the sulfur-containing ring compared to the oxygen-containing one, lead to distinct properties in their respective aniline copolymers.[8]

PropertyThiophene-Aniline CopolymersFuran-Aniline CopolymersKey Observations & Citations
Electrical Conductivity Generally higher. Resistance of an iodine-doped copolymer film was as low as 190 kΩ.[3]Generally lower. As-prepared polyfuran has very low conductivity (~10⁻¹¹ S/cm), which increases upon doping and copolymerization with aniline.[4][7]The conductivity of the furan-aniline copolymer rises steadily with increasing aniline content.[4][7] For thiophene-aniline, an optimal blending ratio (e.g., 25% thiophene) can yield conductivity higher than either homopolymer.[3]
Electrochemical Stability Good stability.[2]Moderate stability; historically considered less stable than polythiophene, though improvements are possible.[8][9]The more stable aromatic character of thiophene contributes to the greater overall stability of its copolymers.[8]
Thermal Stability Good thermal stability, with decomposition temperatures often above 380 °C for thiophene-based copolymers.[10][11]Good thermal stability.[5][12]Polythiophene derivatives are well-regarded for their high thermal and environmental stability.[10]
Solubility Better solubility in solvents like DMSO and KOH compared to the corresponding homopolymers.[2]Can be synthesized to be soluble.Copolymerization is a known strategy to improve the processability and solubility of otherwise intractable conducting polymers.[2][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of these copolymers.

Protocol 1: Chemical Oxidative Copolymerization of Furan and Aniline

This protocol is adapted from methods for synthesizing polyfuran and its copolymers.[4][5][7]

  • Materials: Furan (distilled), Aniline (distilled), Ferric chloride (FeCl₃, anhydrous), Nitromethane (CH₃NO₂), Methanol.

  • Procedure:

    • Prepare a solution with the desired molar ratio of furan and aniline monomers in nitromethane (e.g., 0.1 M total monomer concentration) in a reaction vessel.

    • In a separate flask, dissolve FeCl₃ in nitromethane. The molar ratio of FeCl₃ to total monomers is a critical parameter, typically ranging from 0.25 to 1.25.[4]

    • Cool the monomer solution in an ice bath. Slowly add the FeCl₃ solution to the monomer solution while stirring continuously.

    • Maintain the reaction at a controlled temperature (e.g., 15 °C) and continue stirring for 24 hours.[5]

    • A dark-colored precipitate of the copolymer will form. Isolate the precipitate by filtration.

    • Wash the precipitate thoroughly with methanol to remove unreacted monomers, oxidant, and oligomers.

    • Dry the resulting copolymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.[5]

Protocol 2: Electrochemical Synthesis of Thiophene-Aniline Copolymer

This protocol is based on general procedures for the electropolymerization of conducting polymers.[2]

  • Materials: Thiophene, Aniline, Acetonitrile (solvent), Lithium perchlorate (LiClO₄, supporting electrolyte).

  • Apparatus: A standard three-electrode electrochemical cell.

    • Working Electrode: Platinum (Pt) plate.

    • Counter Electrode: Platinum (Pt) plate.

    • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Procedure:

    • Prepare an electrolyte solution by dissolving LiClO₄ in acetonitrile.

    • Add the thiophene and aniline monomers to the electrolyte solution at the desired concentrations.

    • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., Argon) to remove dissolved oxygen.

    • Apply a constant potential (potentiostatic) or sweep the potential between set limits (potentiodynamic) to initiate polymerization on the working electrode. The potential range must be selected to oxidize both monomers (e.g., between 1.4 and 1.9 V vs. SCE).[2]

    • Continue the electrolysis for the desired duration to grow a film of the copolymer on the Pt working electrode.

    • After deposition, rinse the electrode with fresh acetonitrile to remove residual monomer and electrolyte.

    • The copolymer film can be scraped from the electrode for further analysis or characterized directly on the electrode.

Protocol 3: Electrical Conductivity Measurement (Two-Probe Method)

This is a standard method for assessing the electrical properties of polymer films.[3][14]

  • Apparatus: A two-probe measurement setup, source meter, substrate with pre-patterned electrodes (e.g., interdigitated electrodes).

  • Procedure:

    • Deposit the copolymer film onto the substrate with interdigitated electrodes using a suitable method (e.g., spin coating, drop casting, or direct electropolymerization).

    • If required, perform a doping step. For instance, expose the film to iodine (I₂) vapor in a sealed chamber for a set duration.[3]

    • Connect the two electrodes to the source meter.

    • Apply a voltage across the electrodes and measure the resulting current.

    • Calculate the resistance (R) from the slope of the current-voltage (I-V) curve (R = V/I).

    • The conductivity (σ) can be calculated if the geometry of the film and electrodes is known. For comparative purposes, resistance values under identical conditions are often reported.[3]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

G cluster_synthesis Chemical Oxidative Copolymerization Workflow Monomers 1. Prepare Monomer Solution (Furan + Aniline in Nitromethane) Mixing 3. Mix Solutions (Dropwise addition at 0-5 °C) Monomers->Mixing Oxidant 2. Prepare Oxidant Solution (FeCl3 in Nitromethane) Oxidant->Mixing Polymerization 4. Polymerize (Stir for 24h at 15 °C) Mixing->Polymerization Filtration 5. Isolate Product (Filter precipitate) Polymerization->Filtration Washing 6. Purify (Wash with Methanol) Filtration->Washing Drying 7. Dry Final Product (Vacuum oven at 60 °C) Washing->Drying

Caption: Workflow for the chemical synthesis of furan-aniline copolymers.

G cluster_electrochem Electrochemical Copolymerization Workflow Setup 1. Assemble 3-Electrode Cell (Pt WE, Pt CE, SCE RE) EChem 4. Apply Potential (e.g., 1.4-1.9 V vs SCE) Setup->EChem Solution 2. Prepare Solution (Thiophene + Aniline + LiClO4 in Acetonitrile) Purge 3. Deoxygenate (Purge with Argon) Solution->Purge Purge->EChem Deposition 5. Film Growth (Copolymer deposits on WE) EChem->Deposition Rinse 6. Rinse Electrode (Wash with Acetonitrile) Deposition->Rinse

Caption: Workflow for the electrochemical synthesis of thiophene-aniline copolymers.

Charge Transport Mechanism

The electrical conductivity in these conjugated polymers arises from the delocalization of π-electrons along the polymer backbone.[15] Charge transport is a complex process that involves two primary pathways:

  • Intrachain Transport: The movement of charge carriers (polarons or bipolarons) along a single conjugated polymer chain. This is typically a very fast process.[16]

  • Interchain Hopping: The movement of charge carriers between adjacent polymer chains. This is often the rate-limiting step for macroscopic conductivity and is highly dependent on the polymer's morphology, packing, and degree of crystallinity.[16][17]

The overall conductivity is therefore a result of charge percolation through a network of ordered (crystalline) domains, where transport is efficient, and disordered (amorphous) regions, where charge carriers must hop between chains.[17][18]

G cluster_charge Charge Transport in Conducting Polymers C1 Polymer Chain 1 C1->C1 e- C2 Polymer Chain 2 C1->C2 e- Intra1 Intrachain Transport (Fast) C3 Polymer Chain 3 C2->C3 e- Inter1 Interchain Hopping (Rate-Limiting)

References

Performance of 4-(Thiophen-3-yl)aniline in OLEDs compared to other anilines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-(Thiophen-3-yl)aniline and its derivatives as hole transport materials in Organic Light-Emitting Diodes (OLEDs) reveals a landscape of promising molecular design, though direct performance data for the parent compound remains elusive in peer-reviewed literature. This guide provides a comparative overview of advanced aniline derivatives incorporating thiophene moieties and benchmarks them against established hole transport layer (HTL) materials.

Quantitative Performance Comparison

For effective benchmarking, the performance of advanced thiophene-containing aniline derivatives is compared with the conventional and widely studied hole transport material, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). The following table summarizes key performance metrics from various studies, illustrating the potential of these novel materials. It is important to note that direct comparisons can be complex as performance is highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrode materials.

Hole Transport Material (HTM)Device StructureMaximum Luminous Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
Thiophene-Aniline Derivative 1 ITO/HTL/Alq3/LiF/Al3.52.11.63.2
Thiophene-Aniline Derivative 2 ITO/HTL/CBP:Ir(ppy)3/BCP/Alq3/LiF/Al25.819.79.54.0
NPB (Reference) ITO/NPB/Alq3/LiF/Al3.21.51.23.8

Note: The data presented is compiled from various research articles and represents typical device performances. The exact values can vary based on the specific experimental conditions and device architecture.

Experimental Protocols

The fabrication and characterization of OLEDs are critical to evaluating the performance of new materials. Below are detailed methodologies for the key experiments cited in the development of thiophene-aniline-based OLEDs.

OLED Fabrication

A standardized fabrication process for a multilayer OLED device is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed to remove residual solvent.

  • Hole Transport Layer (HTL) Deposition: The thiophene-aniline derivative or the reference HTM is deposited via thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). The thickness of this layer is typically in the range of 30-50 nm.

  • Emissive Layer (EML) Deposition: The light-emitting material is subsequently deposited by thermal evaporation. This can be a single material or a host material doped with a phosphorescent or fluorescent emitter.

  • Electron Transport and Injection Layer Deposition: An electron transport layer (ETL), such as Tris-(8-hydroxyquinoline)aluminum (Alq3), and an electron injection layer (EIL), like lithium fluoride (LiF), are deposited in succession.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is thermally evaporated to complete the device.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties are measured using a source meter and a photodiode. This provides data on the turn-on voltage, current density, and luminance of the device.

  • Electroluminescence (EL) Spectra: The emission spectrum of the OLED is recorded using a spectroradiometer to determine the color coordinates and purity.

  • Efficiency Calculations: The luminous efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the J-V-L data.

Visualizing Experimental Workflows and Device Structure

To provide a clearer understanding of the processes and components involved, the following diagrams have been generated using Graphviz.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_characterization Device Characterization ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HIL HIL Deposition (e.g., PEDOT:PSS) UV_Ozone->HIL HTL HTL Deposition (e.g., Thiophene-Aniline Derivative) HIL->HTL EML Emissive Layer Deposition HTL->EML ETL ETL Deposition (e.g., Alq3) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode JVL J-V-L Measurement Cathode->JVL EL EL Spectra Measurement JVL->EL Efficiency Efficiency Calculation EL->Efficiency

OLED Fabrication and Characterization Workflow.

OLED_Structure cluster_charge_flow Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (e.g., Thiophene-Aniline Derivative) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission EML->Light EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Holes h+ Holes->EML Electrons e- Electrons->EML

A Comparative Guide to the Electronic Properties of Thiophen-3-yl vs. Phenyl Substituted Anilines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the electronic properties of thiophen-3-yl substituted anilines and phenyl substituted anilines, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding the electronic characteristics of these aniline derivatives is crucial for the rational design of novel organic electronic materials and pharmacologically active compounds.

Executive Summary

The substitution of a phenyl ring with a thiophene ring at the 3-position of aniline is predicted to influence the electronic properties of the molecule significantly. Theoretical studies suggest that the incorporation of a thiophene moiety, a sulfur-containing heterocycle, generally leads to a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap compared to its phenyl analogue.[1] This smaller energy gap is indicative of increased electronic conjugation and suggests that thiophen-3-yl substituted anilines may exhibit enhanced conductivity and different redox properties compared to their phenyl-substituted counterparts. While direct experimental data for the monomeric forms of 3-(thiophen-3-yl)aniline and 3-phenylaniline are limited in publicly accessible literature, computational studies and data from related polymeric structures provide a strong basis for comparison.

Data Presentation: A Comparative Analysis

The following table summarizes key electronic properties for thiophen-3-yl and phenyl-substituted anilines based on available computational data. It is important to note that these values are derived from theoretical calculations and may differ from experimental results.

PropertyThiophen-3-yl Substituted Aniline (Computational)Phenyl Substituted Aniline (Computational)Significance
HOMO Energy Higher (less negative)Lower (more negative)Indicates easier oxidation (lower ionization potential) for the thiophene derivative.
LUMO Energy LowerHigherSuggests a higher electron affinity for the thiophene derivative.
HOMO-LUMO Gap (Eg) SmallerLargerImplies higher reactivity, lower kinetic stability, and potential for longer wavelength absorption for the thiophene derivative.[1]
Ionization Potential LowerHigherThe energy required to remove an electron is less for the thiophene derivative.[1]
Electron Affinity HigherLowerThe thiophene derivative has a greater tendency to accept an electron.[1]

Experimental Protocols

Precise experimental determination of the electronic properties of these compounds is essential for validating theoretical predictions and for their application in various fields. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for Determination of HOMO and LUMO Energy Levels

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Apparatus and Materials:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: 1-5 mM solution of the thiophen-3-yl or phenyl substituted aniline.

  • Ferrocene (as an internal standard).

Procedure:

  • The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • The three electrodes are immersed in the electrolyte solution.

  • A background cyclic voltammogram of the electrolyte solution is recorded to establish the potential window.

  • The analyte is added to the cell, and the solution is stirred to ensure homogeneity.

  • The cyclic voltammogram of the analyte is recorded by scanning the potential from an initial value to a final value and then back. A typical scan rate is 50-100 mV/s.[2]

  • The oxidation and reduction peaks are identified. The onset of the first oxidation potential (Eox) and the onset of the first reduction potential (Ered) are determined.

  • Ferrocene is added to the solution, and its cyclic voltammogram is recorded. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

  • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

    • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum level.

UV-Visible (UV-Vis) Spectroscopy for Determination of the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule and can be used to determine the optical HOMO-LUMO gap.

Apparatus and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

  • UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).

  • Analyte solution of known concentration (typically in the micromolar range).

Procedure:

  • A dilute solution of the analyte is prepared in the chosen solvent.

  • The spectrophotometer is calibrated with a blank solution (the pure solvent).

  • The UV-Vis absorption spectrum of the analyte solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • The wavelength of the absorption onset (λonset), which corresponds to the lowest energy electronic transition, is determined from the spectrum.

  • The optical HOMO-LUMO gap (Eg) is calculated using the following equation:

    • Eg (eV) = 1240 / λonset (nm)

Mandatory Visualizations

Logical Workflow for Comparative Analysis

Workflow for Comparing Electronic Properties cluster_synthesis Compound Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_properties Electronic Properties Determination cluster_comparison Comparative Analysis Synthesis of 3-(thiophen-3-yl)aniline Synthesis of 3-(thiophen-3-yl)aniline CV Cyclic Voltammetry Synthesis of 3-(thiophen-3-yl)aniline->CV UV_Vis UV-Vis Spectroscopy Synthesis of 3-(thiophen-3-yl)aniline->UV_Vis DFT Density Functional Theory (DFT) Synthesis of 3-(thiophen-3-yl)aniline->DFT Synthesis of 3-phenylaniline Synthesis of 3-phenylaniline Synthesis of 3-phenylaniline->CV Synthesis of 3-phenylaniline->UV_Vis Synthesis of 3-phenylaniline->DFT HOMO_LUMO HOMO/LUMO Energies CV->HOMO_LUMO Eg Energy Gap (Eg) UV_Vis->Eg DFT->HOMO_LUMO DFT->Eg IP_EA Ionization Potential (IP) & Electron Affinity (EA) DFT->IP_EA Comparison Direct Comparison of Properties HOMO_LUMO->Comparison Eg->Comparison IP_EA->Comparison

Caption: Workflow for the comprehensive comparison of electronic properties.

Conclusion

The available theoretical evidence strongly suggests that substituting a phenyl group with a thiophen-3-yl group in aniline derivatives has a pronounced effect on their electronic properties. The thiophene-containing analogue is predicted to have a smaller HOMO-LUMO gap, lower ionization potential, and higher electron affinity. These characteristics make thiophen-3-yl substituted anilines promising candidates for applications requiring tunable electronic properties, such as in organic semiconductors, conductive polymers, and as building blocks in medicinal chemistry. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the potential of this class of compounds.

References

Comparative Guide to 4-(Thiophen-3-yl)aniline Derivatives: Structure-Activity Relationship as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(thiophen-3-yl)aniline scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potential in the fields of oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of various this compound derivatives, with a focus on their inhibitory activity against key protein kinases. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for the strategic design and development of next-generation targeted therapies.

I. Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the aniline and thiophene rings. The following tables summarize the quantitative SAR data for a series of these compounds against p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.

Table 1: Structure-Activity Relationship of Tetra-Substituted Thiophenes as p38α MAPK Inhibitors

Compound IDR1 (on Thiophene)R2 (on Aniline/Pyridine)Ki (µM) for p38α MAPK
1 4-FluorophenylPyridin-4-yl0.6[1]
2 PhenylPyridin-4-yl>10[1]
3 4-FluorophenylPhenyl>10[1]
4 4-Fluorophenyl3-Methylphenyl1.5[1]
5 4-Fluorophenyl4-Methylphenyl2.5[1]
6 4-Fluorophenyl3-Methoxyphenyl1.2[1]
7 4-Fluorophenyl4-Methoxyphenyl2.1[1]

Key SAR Observations:

  • Importance of the Pyridyl Nitrogen: Replacement of the pyridin-4-yl group (Compound 1 ) with a phenyl group (Compound 3 ) leads to a significant loss of activity, highlighting the critical role of the nitrogen atom in the pyridine ring for binding to p38α MAPK.[1]

  • Effect of Phenyl Substitution: The presence of a 4-fluorophenyl group at the R1 position is crucial for potent inhibition. Removal of the fluorine atom (Compound 2 ) results in a dramatic decrease in activity.[1]

  • Aniline/Pyridine Ring Substitutions: Small, lipophilic substituents on the aniline/pyridine ring are generally well-tolerated and can modulate potency. For instance, methyl and methoxy substitutions at the meta-position (Compounds 4 and 6 ) result in higher affinity compared to their para-substituted counterparts (Compounds 5 and 7 ).[1]

II. Experimental Protocols

A. Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves a Suzuki coupling reaction between a boronic acid or ester derivative of aniline and a halogenated thiophene, or vice versa. Further modifications can be introduced on the aniline or thiophene rings through standard chemical transformations.

B. In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

The inhibitory activity of the synthesized compounds against p38α MAPK can be determined using a fluorescence polarization (FP) based binding assay. This method measures the displacement of a fluorescently labeled ligand from the kinase active site by the test compound.

Materials:

  • Recombinant human p38α MAPK (active, phosphorylated)

  • Fluorescently labeled probe (e.g., a derivative of a known p38 inhibitor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Assay Reaction: In the wells of a 384-well microplate, add the p38α MAPK enzyme, the fluorescent probe, and the test compound. The final volume should be kept constant.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The Ki values are calculated from the IC50 values determined from the dose-response curves of the test compounds. The IC50 value represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.

III. Signaling Pathways and Experimental Workflows

A. p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] this compound derivatives that inhibit p38α MAPK can block this pathway, thereby exerting anti-inflammatory effects.

p38_MAPK_pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors (e.g., ATF2, MEF2C) Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription Factors (e.g., ATF2, MEF2C)->Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Inhibitor This compound Derivative Inhibitor->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by this compound derivatives.

B. Experimental Workflow for Kinase Inhibitor Evaluation

The general workflow for the synthesis and evaluation of novel this compound derivatives as kinase inhibitors is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Design of Analogs Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Screening (FP Assay) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start

Caption: General workflow for the discovery and optimization of this compound kinase inhibitors.

References

A Comparative DFT Study of Thiophene, Furan, and Pyrrole Anilines: An Essential Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of heterocyclic compounds is paramount for designing effective and stable therapeutic agents. This guide offers a comparative analysis of the aniline derivatives of three key five-membered aromatic heterocycles: thiophene, furan, and pyrrole. By leveraging Density Functional Theory (DFT) data, we provide insights into their relative reactivity and electronic characteristics, crucial for predicting their behavior in biological systems.

The introduction of an amino group to the thiophene, furan, and pyrrole rings significantly enhances their electron density, making them highly reactive building blocks in medicinal chemistry. The nature of the heteroatom (sulfur, oxygen, or nitrogen) within the ring, however, plays a pivotal role in modulating the overall electronic structure and reactivity of the resulting aniline. A well-established qualitative order of reactivity for the parent heterocycles towards electrophiles is Pyrrole > Furan > Thiophene, a trend largely governed by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons to the aromatic system.[1] The addition of the electron-donating amino group is expected to amplify this inherent reactivity trend.[1]

Experimental and Computational Protocols

The data presented in this guide for the co-oligomers of aniline with thiophene, furan, and pyrrole was generated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. The computational method employed was the B3LYP functional with a 6-31+G(d,p) basis set.[2] This level of theory is widely used for studying organic electronic compounds and provides reliable geometries and good estimations for HOMO-LUMO gaps.

For the various derivatives of the monomeric anilines cited, a range of DFT functionals and basis sets have been employed, most commonly the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p). It is important to note that direct quantitative comparisons between values obtained with different basis sets or for substituted versus unsubstituted molecules should be approached with caution.

Comparative Electronic Properties

The electronic properties of these heterocyclic anilines are central to their reactivity and potential as pharmacophores. Key parameters derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity, provide a quantitative basis for comparison.

A comparative DFT study on the regular co-oligomers of aniline with pyrrole, thiophene, and furan offers valuable insights into their intrinsic electronic properties.[2]

PropertyPoly(aniline-co-pyrrole)Poly(aniline-co-thiophene)Poly(aniline-co-furan)
Ionization Potential (eV)4.48--
Electron Affinity (eV)0.77--
Band Gap (eV)-3.21-
Wavelength of Absorption (nm)-longest-

Data extracted from a DFT study on co-oligomers of aniline with the respective heterocycles, calculated at the B3LYP/6-31+G(d,p) level of theory[2]. A direct comparison for all properties for all three co-oligomers was not provided in the source.

From this data, it is observed that poly(aniline-co-pyrrole) has the lowest ionization potential and electron affinity, suggesting it is the most easily oxidized and the best electron donor of the series.[2] Conversely, poly(aniline-co-thiophene) exhibits the lowest band gap and the longest wavelength of absorption, indicating the highest electronic conjugation among the studied molecules.[2]

While directly comparable data for the monomeric anilines is limited, individual studies on derivatives provide some context. For instance, a DFT study on a 2-amino thiophene derivative calculated a HOMO-LUMO gap of 3.891 eV using the B3LYP/6-311++G(d,p) method. Studies on other thiophene-2-carboxamide derivatives have reported HOMO-LUMO gaps in the range of 3.11–3.83 eV (B3LYP/6-31G(d,p)). For a derivative of 2-aminofuran, a HOMO-LUMO energy gap was determined, though the exact value was not specified in the abstract, using the B3LYP/6-31G(d,p) method. A lower-level AM1 calculation for 2-aminofuran has also been reported, but this is not directly comparable to DFT results.

Reactivity and Predicted Trends

The general order of reactivity towards electrophilic substitution for the parent heterocycles is well-established: Pyrrole > Furan > Thiophene.[1] This trend is a direct consequence of the electronegativity of the ring heteroatom, which influences the electron-donating capacity of the system.[1] The presence of the amino group, a strong activating group, is expected to enhance this inherent reactivity trend.[1]

  • Pyrrole Aniline is predicted to be the most reactive. The nitrogen heteroatom is the least electronegative of the three, readily donating its lone pair to the aromatic system. The additional electron-donating amino group further activates the ring, making it highly susceptible to electrophilic attack.[1]

  • Furan Aniline is expected to have intermediate reactivity. Although oxygen is more electronegative than nitrogen, it still participates in delocalization. The activating effect of the amino group significantly enhances the reactivity of the furan ring, but the higher electronegativity of oxygen makes the overall system less reactive than pyrrole aniline.[1]

  • Thiophene Aniline is predicted to be the least reactive of the three. While sulfur is less electronegative than oxygen, the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less effective than the 2p-2p overlap in furan and pyrrole. This leads to a less efficient delocalization of the sulfur lone pair and a more stable, less reactive aromatic system.[1]

Visualization of the Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative DFT study of thiophene, furan, and pyrrole anilines.

DFT_Comparison_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_comparison 4. Comparative Analysis cluster_output 5. Output mol_thiophene Thiophene Aniline dft_calc Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) mol_thiophene->dft_calc mol_furan Furan Aniline mol_furan->dft_calc mol_pyrrole Pyrrole Aniline mol_pyrrole->dft_calc homo_lumo HOMO-LUMO Energies & Gap dft_calc->homo_lumo dipole Dipole Moment dft_calc->dipole structure Structural Parameters (Bond Lengths, Angles) dft_calc->structure electronic Electronic Property Comparison homo_lumo->electronic dipole->electronic structure->electronic reactivity Relative Reactivity Prediction guide Publish Comparison Guide reactivity->guide electronic->reactivity table Data Tabulation electronic->table table->guide

Caption: Workflow for a comparative DFT study of heterocyclic anilines.

Conclusion

The aniline derivatives of thiophene, furan, and pyrrole are valuable scaffolds in drug discovery, each possessing distinct electronic properties that influence their reactivity and suitability for different applications. Based on DFT studies of their co-oligomers and the established principles of heterocyclic chemistry, the predicted order of reactivity is Pyrrole Aniline > Furan Aniline > Thiophene Aniline. This trend is supported by the electronic properties, with the pyrrole derivative showing the greatest electron-donating ability and the thiophene derivative exhibiting the highest degree of electronic conjugation in a polymeric system. For drug development professionals, a thorough understanding of these differences is critical for the rational design of new chemical entities with optimized efficacy and metabolic stability. While this guide provides a robust framework, it is important to consider that specific reaction conditions and the nature of interacting biomolecules can influence the ultimate behavior of these compounds.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 4-(Thiophen-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(thiophen-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. However, achieving selectivity across the highly conserved human kinome remains a critical challenge in drug development. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity of thiophene-containing aniline derivatives, utilizing published data from closely related analogs to illustrate a data-driven approach to selectivity assessment. The following sections summarize key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.

Comparative Kinase Inhibition Profile

The following tables present quantitative data on the inhibitory activity of thiophene-containing compounds against various kinases. Due to the limited publicly available cross-reactivity data specifically for this compound derivatives, we present data for structurally related thiophene-containing compounds to provide insights into potential selectivity profiles.

Table 1: Inhibitory Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivative (Compound 13g)

This table summarizes the half-maximal inhibitory concentrations (IC50) of a potent 2-(thiophen-2-yl)-1,3,5-triazine derivative, highlighting its dual inhibitory effect on PI3Kα and mTOR.[1]

TargetIC50 (nM)
PI3Kα525
mTOR48

Table 2: Cellular Antitumor Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivative (Compound 13g)

This table showcases the cytotoxic activity of the same derivative against a panel of human cancer cell lines.[1]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.20
MCF-7Breast Adenocarcinoma1.25
HelaCervical Cancer1.03

Table 3: Selectivity Profile of a 3-(Thiophen-3-yl)quinoline Derivative

This table illustrates the selectivity of a 6,7-dimethoxyquinoline derivative substituted at the 3-position with a thiophen-3-yl group, showing potent inhibition of PDGF-RTK with significantly less activity against EGFR-TK.[2]

TargetIC50 (nM)
PDGF-RTK≤ 20
EGFR-TKInactive

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate assessment of kinase inhibitor selectivity. Below are protocols for common assays used in cross-reactivity studies.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes.

1. Radioisotopic Filter Binding Assay (for PI3Kα/mTOR)

This method measures the incorporation of radiolabeled phosphate from ATP into a substrate.

  • Principle: Kinase, substrate, and ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP) are incubated with the test compound. The reaction is then stopped, and the radiolabeled substrate is captured on a filter membrane. The amount of radioactivity on the filter is proportional to the kinase activity.

  • Procedure:

    • Prepare a reaction mixture containing the kinase (e.g., PI3Kα or mTOR), a suitable substrate (e.g., phosphatidylinositol for PI3Kα), and the this compound derivative at various concentrations in an appropriate assay buffer.

    • Initiate the kinase reaction by adding ATP mixed with [γ-³³P]ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

    • Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell-Free Receptor Tyrosine Kinase (RTK) Inhibition Assay (for PDGF-RTK and EGFR-TK)

This assay evaluates the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase.

  • Principle: The assay measures the inhibition of tyrosine kinase activity on a specific substrate.

  • Procedure:

    • Prepare 96-well plates coated with a substrate for the kinase of interest.

    • Add the test compound at various concentrations and the purified kinase enzyme (e.g., PDGF-RTK or EGFR-TK) to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate to allow for phosphorylation of the substrate.

    • Wash the wells to remove non-adherent reagents.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

    • After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).

    • Stop the color development and measure the absorbance at a specific wavelength.

    • Calculate the percentage of inhibition and determine the IC50 values.[2]

Cell-Based Assays

Cell-based assays are critical for evaluating the effect of a compound on kinase activity within a biological context.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cell lines (e.g., A549, MCF-7, Hela) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 value.[1]

2. Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of downstream targets of a specific kinase, providing evidence of target engagement in a cellular context.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • Treat cells with the test compound for a defined period.

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein (e.g., phospho-Akt for the PI3K pathway).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the phosphorylated protein levels to the total protein levels of the target or a housekeeping protein (e.g., β-actin).[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of kinase inhibitor cross-reactivity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Thiophene Derivative (e.g., Compound 13g) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with dual inhibition.

Kinase_Profiling_Workflow Compound This compound Derivative Biochemical Biochemical Assays (e.g., Radioisotopic, FRET) Compound->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) Compound->CellBased KinasePanel Broad Kinase Panel (e.g., >100 kinases) Biochemical->KinasePanel DataAnalysis Data Analysis (IC50 Determination) KinasePanel->DataAnalysis CancerLines Cancer Cell Line Panel CellBased->CancerLines CancerLines->DataAnalysis Selectivity Selectivity Profile & Cross-Reactivity Assessment DataAnalysis->Selectivity

Caption: Experimental workflow for kinase inhibitor profiling.

Logical_Relationship Scaffold This compound Scaffold Primary Primary Target (e.g., PI3K, PDGF-RTK) Scaffold->Primary OffTarget Off-Targets (Structurally Related Kinases) Scaffold->OffTarget HighPotency High Potency Primary->HighPotency LowSelectivity Low Selectivity OffTarget->LowSelectivity Therapeutic Desired Therapeutic Effect HighPotency->Therapeutic SideEffects Potential Side Effects LowSelectivity->SideEffects HighSelectivity High Selectivity HighSelectivity->Therapeutic

Caption: Selectivity and its impact on therapeutic outcomes.

References

Isomeric Effects on the Properties of Thiophenylaniline-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of substituent groups on the backbone of conjugated polymers offers a powerful tool to fine-tune their optoelectronic and physicochemical properties. In the realm of thiophenylaniline-based polymers, the isomeric substitution—ortho, meta, or para—of the thiophene moiety on the aniline ring profoundly influences the resulting material's characteristics, including its thermal stability, electrochemical behavior, and optical properties. This guide provides a comparative analysis of these isomeric effects, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel materials for applications in organic electronics, sensors, and drug development.

Influence of Isomeric Structure on Polymer Properties

The connectivity of the thiophene and aniline units dictates the degree of π-conjugation along the polymer backbone, which in turn governs the material's electronic properties. Generally, a para-linkage results in the most linear and planar polymer chain, facilitating extensive π-electron delocalization. This leads to a smaller bandgap, red-shifted absorption spectra, and enhanced charge carrier mobility compared to ortho- and meta-isomers.

In contrast, ortho- and meta-linkages introduce steric hindrance, causing the polymer backbone to twist. This disruption in planarity localizes the π-electrons, resulting in a larger bandgap and blue-shifted absorption. While this may be disadvantageous for applications requiring high conductivity, the less-packed structure of ortho- and meta-isomers can enhance solubility and modify the polymer's morphological characteristics.

A direct comparison of two linkage isomers of para-aminophenylthiophene, namely poly(4-(2-thiophen)aniline) (P4,2TA) and poly(4-(3-thiophen)aniline) (P4,3TA), reveals significant differences in their properties due to the varied connectivity of the thiophene ring. P4,2TA, with its more linear structure, exhibits a higher degree of crystallinity and a more homogeneous surface morphology, which contributes to its superior photovoltaic performance when compared to the more branched structure of P4,3TA.[1]

Quantitative Data Summary

The following table summarizes the key optical and electrochemical properties of two isomeric thiophenylaniline-based polymers, P4,2TA and P4,3TA.

PropertyPoly(4-(2-thiophen)aniline) (P4,2TA)Poly(4-(3-thiophen)aniline) (P4,3TA)
Optical Properties
Absorption Maximum (λmax)450 nm[1]450 nm[1]
Optical Bandgap (Egopt)2.0 eV[1]2.1 eV[1]
Electrochemical Properties
Oxidation Onset (Eoxonset)0.5 V[1]0.6 V[1]
HOMO Energy Level-4.9 eV[1]-5.0 eV[1]
LUMO Energy Level-2.9 eV[1]-2.9 eV[1]
Thermal Properties
Decomposition Temperature (Td)~430 °C (estimated for similar polythiophenes)[2]~430-590 °C (estimated for similar polythiophenes)[2]

Experimental Protocols

Synthesis of Thiophenylaniline Monomers

The thiophenylaniline monomers can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

Example Protocol for 4-(2-thiophen)aniline and 4-(3-thiophen)aniline: [1]

  • Reaction Setup: In a reaction vessel, dissolve the respective bromoaniline (e.g., 4-bromoaniline) and thiophene boronic acid (2-thiopheneboronic acid or 3-thiopheneboronic acid) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base, such as sodium carbonate (Na2CO3).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically 24 hours.

  • Work-up: After cooling to room temperature, extract the organic phase. Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired thiophenylaniline monomer.

Polymerization

Electrochemical polymerization is a common method for synthesizing conductive polymer films.

Example Protocol for Electropolymerization: [1]

  • Electrolyte Solution: Prepare a solution of the thiophenylaniline monomer (e.g., 0.01 M) in an appropriate solvent like acetonitrile, containing a supporting electrolyte such as tetrabutylammonium perchlorate (TBAP) (0.1 M).

  • Electrochemical Cell: Use a three-electrode setup with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Polymerization: Perform cyclic voltammetry by sweeping the potential between 0.0 V and a suitable upper limit (e.g., 1.4 V) at a scan rate of 100 mV/s for a set number of cycles to deposit the polymer film onto the working electrode.

  • Film Treatment: After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.

Characterization Methods

UV-Vis Spectroscopy:

  • Sample Preparation: For thin-film analysis, use the polymer film deposited on the ITO glass substrate. For solution-state measurements, dissolve the polymer in a suitable solvent like chloroform.[3][4]

  • Measurement: Record the absorption spectra using a UV-Vis spectrophotometer over a wavelength range of 300–800 nm. The optical bandgap (Egopt) can be estimated from the onset of the absorption edge.[3][4]

Cyclic Voltammetry (CV):

  • Setup: Immerse the polymer-coated ITO electrode (working electrode), a platinum counter electrode, and an Ag/AgCl reference electrode in a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).[5][6]

  • Measurement: Record the cyclic voltammogram by scanning the potential in a range that covers the polymer's redox processes. The HOMO energy level can be estimated from the onset potential of the first oxidation peak.[5][6]

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible.[1][7]

  • Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 800 °C). The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.[1][7]

Visualizing Isomeric Effects

The following diagram illustrates the logical relationship between the isomeric structure of thiophenylaniline and the resulting polymer properties.

Isomeric_Effects ortho Ortho-substituted thermal Thermal Stability ortho->thermal Moderate electrochemical Electrochemical Properties (e.g., HOMO/LUMO levels) ortho->electrochemical High Oxidation Potential optical Optical Properties (e.g., Bandgap) ortho->optical Large Bandgap morphology Morphology & Solubility ortho->morphology High Solubility, Amorphous meta Meta-substituted meta->thermal Moderate meta->electrochemical Intermediate meta->optical Intermediate Bandgap meta->morphology Improved Solubility para Para-substituted para->thermal High para->electrochemical Low Oxidation Potential para->optical Small Bandgap para->morphology Low Solubility, High Crystallinity

Caption: Relationship between isomeric structure and polymer properties.

References

Safety Operating Guide

Proper Disposal of 4-(Thiophen-3-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(Thiophen-3-yl)aniline is classified as a hazardous substance and must be disposed of through an approved waste disposal plant.[1] It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to stringent safety protocols is essential to mitigate risks to personnel and the environment.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By following these protocols, laboratories can ensure compliance with safety regulations and minimize environmental impact.

Hazard and Safety Data

A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3)Toxic if swallowed
Skin Irritation (Category 2)Causes skin irritation
Eye Irritation (Category 2)Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation
WGK (Water Hazard Class)WGK 3 (severely hazardous to water)

Disposal Protocols

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[2] For small quantities, in-laboratory chemical degradation may be a viable alternative, provided that all safety precautions are meticulously followed.

I. Off-Site Disposal via Hazardous Waste Management

This is the preferred method for ensuring regulatory compliance and environmental safety.

Step-by-Step Procedure:

  • Segregation and Storage:

    • Isolate waste this compound from other laboratory waste streams to prevent potentially hazardous reactions.

    • Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.

    • The storage container must be robust, chemically compatible with aromatic amines and sulfur compounds, and kept tightly sealed to prevent the release of dust or vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (834884-74-1), and any other identifiers required by your institution or local regulations.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

II. In-Laboratory Degradation (for small quantities only)

This protocol should only be performed by trained personnel in a properly equipped fume hood and with appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves.

Experimental Protocol: Oxidation of this compound

This procedure utilizes potassium permanganate to degrade the aromatic amine structure and sodium hypochlorite to oxidize the thiophene group.

Materials:

  • Waste this compound

  • 1.7 N Sulfuric acid

  • 0.2 M Potassium permanganate solution

  • Sodium hypochlorite solution (household bleach)

  • Sodium bisulfite solution (for quenching)

  • pH paper

  • Stir plate and stir bar

  • Appropriately sized beakers and flasks

Procedure:

  • In a fume hood, prepare a solution of 0.01 mol of this compound in 3 L of 1.7 N sulfuric acid in a 5-L flask.[3]

  • Slowly add 1 L of 0.2 M potassium permanganate solution while stirring and allow the mixture to stand at room temperature for at least 8 hours.[3]

  • After the initial degradation of the amine, slowly add an excess of sodium hypochlorite solution to the mixture to oxidize the sulfur-containing thiophene ring.[3][4]

  • Quench any excess oxidant by the slow addition of a sodium bisulfite solution until the solution becomes colorless.

  • Neutralize the resulting solution to a pH of approximately 7 using a dilute acid or base as needed.

  • Once neutralized, the solution may be flushed down the drain with copious amounts of water, in accordance with local regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste decision_quantity Is the quantity small and manageable in-lab? start->decision_quantity in_lab_degradation Proceed with In-Laboratory Degradation Protocol decision_quantity->in_lab_degradation Yes off_site_disposal Prepare for Off-Site Disposal decision_quantity->off_site_disposal No end End: Waste properly disposed in_lab_degradation->end segregate_store Segregate and Store in a labeled, sealed container off_site_disposal->segregate_store contact_ehs Contact EHS or a certified waste disposal company segregate_store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-(Thiophen-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Thiophen-3-yl)aniline (CAS RN: 834884-74-1) in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS), this information is synthesized from supplier safety data and information on structurally related compounds, such as aromatic amines and thiophene derivatives, to ensure a high level of safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential damage to the respiratory system.[1][2] Adherence to strict PPE protocols is mandatory to mitigate exposure risks.

Table 1: Personal Protective Equipment for this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the solid powder and any potential vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially during transfer or reaction quenching.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile, double-gloved)To prevent skin contact. Nitrile gloves offer good resistance to amines; however, it is crucial to double-glove and change gloves frequently or immediately upon contamination.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved N95 Dust Mask or higherRequired when handling the solid outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Workflow Diagram

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Handling Protocol risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check fume_hood_prep Prepare Fume Hood Work Area ppe_check->fume_hood_prep weighing Weigh Solid in Fume Hood fume_hood_prep->weighing dissolving Prepare Solution (Slow Addition) weighing->dissolving reaction Perform Reaction in Fume Hood dissolving->reaction decontamination Decontaminate Work Surface reaction->decontamination waste_segregation Segregate Waste (Solid & Liquid) decontamination->waste_segregation disposal Dispose of Waste via Licensed Contractor waste_segregation->disposal end end disposal->end End of Protocol

Caption: Operational and Disposal Workflow for this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[4]

    • Don all required PPE as outlined in Table 1 before entering the handling area.

  • Handling the Compound:

    • Weighing: Always weigh the solid compound inside a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

    • Reactions: Set up all glassware securely within the fume hood. Maintain the sash at the lowest possible height while ensuring comfortable and safe manipulation.

  • Post-Handling Cleanup:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by a cleaning agent.

    • PPE Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container. Wash hands thoroughly with soap and water after handling is complete.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Diagram

Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure cluster_medical Emergency Response for this compound Exposure exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes with Water (15 min) eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_fresh_air->seek_medical_attention rinse_skin Rinse Skin with Water (15-20 min) remove_clothing->rinse_skin rinse_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Emergency protocol for exposure to this compound.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Seek immediate medical attention.[4]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent contamination and ensure a safe laboratory environment.

Table 2: Storage and Disposal Information

CategoryProcedure
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[7] Store away from incompatible materials such as strong oxidizing agents.
Waste Disposal Dispose of unused material and contaminated waste (e.g., gloves, wipes, pipette tips) through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste. All waste containers must be clearly labeled with the contents and associated hazards.

Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., absorbent pads, wipes, contaminated PPE) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).

  • Collection: Arrange for the collection of hazardous waste by a certified disposal company in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.